molecular formula C82H170N4O6 B10856022 C12-SPM

C12-SPM

Número de catálogo: B10856022
Peso molecular: 1308.2 g/mol
Clave InChI: UUNYZGWXRRFHOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C12-SPM is a useful research compound. Its molecular formula is C82H170N4O6 and its molecular weight is 1308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C82H170N4O6

Peso molecular

1308.2 g/mol

Nombre IUPAC

1-[3-[bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol

InChI

InChI=1S/C82H170N4O6/c1-7-13-19-25-31-37-43-49-59-77(87)71-83(67-57-69-85(73-79(89)61-51-45-39-33-27-21-15-9-3)74-80(90)62-52-46-40-34-28-22-16-10-4)65-55-56-66-84(72-78(88)60-50-44-38-32-26-20-14-8-2)68-58-70-86(75-81(91)63-53-47-41-35-29-23-17-11-5)76-82(92)64-54-48-42-36-30-24-18-12-6/h77-82,87-92H,7-76H2,1-6H3

Clave InChI

UUNYZGWXRRFHOA-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origen del producto

United States

Foundational & Exploratory

C12-SPM: A Synthetic Lipidoid for Nucleic Acid Delivery, Distinct from Endogenous Specialized Pro-Resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific and commercial sources reveals that C12-SPM is not an endogenously produced Specialized Pro-resolving Mediator (SPM) involved in the resolution of inflammation. Instead, this compound is a synthetic, polyamine-based branched-chain lipidoid.[1][2] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA).[1][2][3] For instance, it has been utilized in LNPs designed to deliver siRNA to inhibit the replication of the hepatitis C virus.[2][3] The nomenclature "this compound" likely refers to its chemical structure, which incorporates C12 alkyl chains and a spermine (B22157) (SPM) polyamine backbone.

This is in stark contrast to the classical SPMs, which are a superfamily of bioactive lipids biosynthesized endogenously from polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[4][5][6][7][8] These endogenous mediators play a crucial role in the active resolution of inflammation.[9]

Given the audience of researchers, scientists, and drug development professionals, and the core interest in the discovery and origin of mediators in inflammation, this guide will focus on the well-established families of endogenous Specialized Pro-resolving Mediators.

An In-Depth Technical Guide to the Discovery and Origin of Specialized Pro-Resolving Mediators (SPMs)

Introduction

The resolution of inflammation was once considered a passive process, simply the dissipation of pro-inflammatory signals.[9] However, groundbreaking research has revealed that resolution is an active, programmed process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[5][6][9] These molecules are biosynthesized during the resolution phase of acute inflammation and possess potent bioactions, including limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages, and promoting tissue regeneration.[4][5][10] The discovery of SPMs has opened new avenues for therapeutic strategies aimed at promoting resolution in diseases characterized by chronic, non-resolving inflammation.

Major Families of Specialized Pro-Resolving Mediators

SPMs are structurally distinct families of molecules derived from essential fatty acids through the concerted action of various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases.[7][8]

  • Lipoxins (LXs): Derived from the omega-6 fatty acid, arachidonic acid (AA), lipoxins were the first class of SPMs to be identified. Their biosynthesis often involves transcellular pathways, where an intermediate produced by one cell type is converted to the final active molecule by a neighboring cell.

  • Resolvins (Rvs): This large family of SPMs is derived from the omega-3 fatty acids, EPA (E-series resolvins) and DHA (D-series resolvins).[11] They are potent stereospecific mediators with a wide range of pro-resolving activities.

  • Protectins (PDs): Derived from DHA, protectins are characterized by a conjugated triene system in their structure. Neuroprotectin D1 (NPD1), a member of this family, has demonstrated potent protective effects in neural tissues.[12]

  • Maresins (MaRs): Also derived from DHA, maresins are synthesized by macrophages and possess strong pro-resolving and tissue-regenerative properties.[12]

Data Presentation: Bioactivities of Key SPMs

The following table summarizes the effective concentrations of representative SPMs in various in vitro and in vivo assays, highlighting their potency.

SPM FamilyMediatorPrecursorEffective Concentration RangeKey Bioactions
Lipoxins Lipoxin A₄ (LXA₄)AA0.1 - 10 nMInhibits neutrophil chemotaxis and adhesion; stimulates monocyte phagocytosis.
Resolvins Resolvin E1 (RvE1)EPA1 - 100 nMBlocks neutrophil transmigration; stimulates macrophage phagocytosis of apoptotic neutrophils.
Resolvin D1 (RvD1)DHA0.1 - 10 nMInhibits neutrophil infiltration; reduces pro-inflammatory cytokine production; promotes microbial clearance.[10]
Resolvin D2 (RvD2)DHA1 - 100 nMLimits neutrophil influx; enhances macrophage phagocytosis; protects against systemic inflammation.
Protectins Protectin D1 (PD1)/NPD1DHA1 - 100 nMPotent anti-inflammatory and pro-resolving actions; neuroprotective effects.
Maresins Maresin 1 (MaR1)DHA0.1 - 10 nMStimulates macrophage phagocytosis; promotes tissue regeneration; analgesic properties.
Experimental Protocols: Extraction and Analysis of SPMs

The identification and quantification of SPMs from biological matrices is challenging due to their low endogenous concentrations and chemical instability. The following is a generalized protocol for the solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used method in lipid mediator metabololipidomics.[10]

Objective: To extract and quantify SPMs from biological samples (e.g., plasma, serum, inflammatory exudates).

Materials:

Methodology:

  • Sample Preparation:

    • Thaw biological samples on ice to minimize degradation.

    • Add a solution of deuterated internal standards to the sample to allow for quantification and to track recovery during extraction.

    • Precipitate proteins by adding two volumes of cold methanol.

    • Incubate at -20°C for 45 minutes to facilitate protein precipitation.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Wash with hexane to elute non-polar lipids.

    • Elute the SPMs and other eicosanoids from the cartridge using methyl formate.

  • Sample Concentration and Reconstitution:

    • Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent, typically a methanol/water mixture (e.g., 50:50 v/v), for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipid mediators using a reverse-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/methanol with a weak acid).

    • Detect and quantify the SPMs using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Identification is based on matching retention times and at least six diagnostic fragment ions with those of authentic synthetic standards.

Mandatory Visualizations

The biosynthesis of SPMs involves a series of enzymatic oxygenation steps. The diagrams below illustrate the general pathways for the production of lipoxins from arachidonic acid and the major D-series resolvins from docosahexaenoic acid.

cluster_AA Lipoxin Biosynthesis from Arachidonic Acid (AA) AA Arachidonic Acid (AA) LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LXA4_LXB4 Lipoxin A4 / Lipoxin B4 LTA4->LXA4_LXB4 12/15-LOX (in transcellular biosynthesis)

Caption: General biosynthetic pathway of Lipoxins from Arachidonic Acid.

cluster_DHA D-Series Resolvin Biosynthesis from Docosahexaenoic Acid (DHA) DHA Docosahexaenoic Acid (DHA) HpDHA 17S-HpDHA DHA->HpDHA 15-LOX Epoxide 7S-hydroperoxy-17S-HDHA or 4S-hydroperoxy-17S-HDHA HpDHA->Epoxide 5-LOX RvD1_RvD2 Resolvin D1 and Resolvin D2 RvD3_RvD4 Resolvin D3 and Resolvin D4 Epoxide->RvD1_RvD2 Epoxide->RvD3_RvD4

Caption: Biosynthesis of D-series Resolvins from Docosahexaenoic Acid.

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that promote resolution. The diagram below illustrates a simplified signaling pathway for Resolvin D1.

cluster_Signaling Resolvin D1 Signaling Pathway RvD1 Resolvin D1 (RvD1) GPR32 GPR32/DRV1 Receptor RvD1->GPR32 Binding Cell Macrophage GPR32->Cell Downstream Intracellular Signaling (e.g., ↓ NF-κB, ↑ Phagocytosis) Cell->Downstream Resolution Resolution of Inflammation Downstream->Resolution

Caption: Simplified signaling pathway of Resolvin D1 via the GPR32 receptor.

The following diagram outlines the logical workflow for the study of SPMs, from biological sample to data analysis.

cluster_Workflow Experimental Workflow for SPM Analysis Sample Biological Sample (e.g., Plasma, Exudate) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Identification based on Retention Time & MS/MS Spectra Analysis->Identification Quantification Quantification using Internal Standards Analysis->Quantification Data Data Interpretation Identification->Data Quantification->Data

Caption: A typical experimental workflow for the analysis of Specialized Pro-resolving Mediators.

References

C12-SPM: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Ionizable Lipidoid C12-SPM for Advanced RNA Delivery

This compound, also widely known in scientific literature as C12-200, is a synthetic, ionizable lipidoid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has positioned it as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, including its synthesis, formulation into LNPs, mechanism of action, and key performance data.

Core Concepts: Structure and Synthesis

This compound is a multi-tailed, branched-chain ionizable cationic lipidoid. Its structure is designed to remain near-neutral at physiological pH and become protonated in the acidic environment of the endosome, a key feature for effective encapsulation of nucleic acids and their subsequent release into the cytoplasm.

Chemical Properties:

PropertyValue
Chemical Formula C82H170N4O[1]
Molecular Weight 1308.25 g/mol [1]
Formal Name 1,1′-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[2]
CAS Number 1220890-25-4[2]
Experimental Protocol: Synthesis of this compound (C12-200)

The synthesis of this compound is achieved through a ring-opening reaction between a polyamine and an alkyl epoxide. This method is noted for its efficiency and relatively straightforward purification process.

Materials:

  • Amine 2[4-2(2-aminoethyl)amino)ethylpiperazine-1-YL)ethan-1-amine (referred to as amine 200)

  • 1,2-epoxyhexadecane (C12 epoxide)

  • Glass scintillation vial

  • Stirring apparatus

Procedure:

  • Combine the amine 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of 1:5.[3]

  • Stir the reaction mixture for 3 days at 90°C without a solvent.[3]

  • Following the reaction, the resulting this compound can be purified using flash chromatography.

G This compound Synthesis Workflow cluster_reactants Reactants Amine Amine 200 Reaction Ring-Opening Reaction (1:5 molar ratio, 90°C, 3 days) Amine->Reaction Epoxide C12 Epoxide Epoxide->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product This compound (C12-200) Purification->Product

This compound Synthesis Workflow Diagram.

Formulation of this compound Lipid Nanoparticles

This compound is a key component of a multi-lipid formulation that self-assembles with RNA in an aqueous buffer to form LNPs. These nanoparticles protect the RNA payload from degradation and facilitate its delivery into target cells.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (helper lipid)

  • C14-PEG2000 or DMG-PEG (PEGylated lipid)

  • Ethanol (B145695)

  • mRNA or siRNA cargo

  • 10 mM Sodium Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

  • Lipid Phase Preparation: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[3]

  • Aqueous Phase Preparation: Dilute the mRNA or siRNA cargo in 10 mM sodium citrate buffer (pH 3.0).[3]

  • Microfluidic Mixing: Combine the ethanol and aqueous solutions using a microfluidic device at a flow ratio of 1:3 (ethanol:aqueous) with a total flow rate of 12 mL/min.[3]

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Analyze the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

G LNP Formulation Workflow cluster_phases Initial Phases LipidPhase Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing LipidPhase->Mixing AqueousPhase RNA in Citrate Buffer (pH 3.0) AqueousPhase->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization FinalLNPs This compound LNPs Characterization->FinalLNPs

This compound LNP Formulation Workflow Diagram.

Quantitative Data on LNP Formulations:

ParameterValueReference
Apparent pKa 6.96[4]
Typical Molar Ratio (this compound:DOPE:Chol:PEG) 35:16:46.5:2.5[3]
Hydrodynamic Diameter (typical) 80 - 120 nm[5]
Polydispersity Index (PDI) (typical) < 0.2[6]
Encapsulation Efficiency (typical) > 95%[5]

Mechanism of Action: Endosomal Escape

The efficacy of this compound-formulated LNPs is largely attributed to their ability to facilitate the escape of the RNA payload from the endosome into the cytoplasm. This process is triggered by the acidic environment of the late endosome.

Signaling Pathway:

  • Cellular Uptake: LNPs are internalized by cells through endocytosis.[7]

  • Endosomal Acidification: As the endosome matures, its internal pH drops.

  • Protonation of this compound: The tertiary amine groups of this compound become protonated in the acidic environment, leading to an overall positive charge of the LNP.[8]

  • Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively charged lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[9]

  • Membrane Destabilization: This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) structure in the endosomal membrane, leading to membrane disruption.[9]

  • RNA Release: The destabilization of the endosomal membrane allows the encapsulated RNA to be released into the cytoplasm, where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

G This compound LNP Endosomal Escape Pathway Uptake LNP Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) Uptake->Endosome Maturation Endosome Maturation Endosome->Maturation LateEndosome Late Endosome (pH ~5.5) Maturation->LateEndosome Protonation This compound Protonation (LNP becomes cationic) LateEndosome->Protonation Interaction Interaction with Anionic Lipids Protonation->Interaction Disruption Membrane Disruption (Hexagonal Phase Transition) Interaction->Disruption Release RNA Release to Cytoplasm Disruption->Release

Proposed Endosomal Escape Mechanism of this compound LNPs.

In Vivo Performance of this compound LNPs

This compound based LNPs have demonstrated robust in vivo performance, particularly for liver-targeted delivery.

Quantitative Data from In Vivo Studies:

ApplicationModelKey FindingsReference
mRNA Delivery (Luciferase) MicePredominant protein expression in the liver (87%), with lower levels in the spleen and lungs.[3]
mRNA Delivery (Erythropoietin) Mice2.6-fold increase in protein expression with m1ψ-modified mRNA compared to unmodified mRNA.[3]
siRNA Delivery (Factor VII) MiceSignificant reduction in serum Factor VII levels.[2]
Biodistribution MiceLNPs primarily accumulate in the liver, with some distribution to the spleen, lungs, and kidneys.[3]

Conclusion

This compound (C12-200) is a well-characterized and effective ionizable lipidoid for the formulation of lipid nanoparticles for RNA delivery. Its straightforward synthesis, efficient RNA encapsulation, and pH-dependent mechanism for endosomal escape make it a valuable tool in the development of RNA-based therapeutics. The extensive data on its in vivo performance, particularly its tropism for the liver, provides a solid foundation for preclinical and clinical development programs targeting hepatic diseases. As the field of RNA therapeutics continues to expand, this compound and similar lipidoids will likely remain central to the advancement of these innovative medicines.oids will likely remain central to the advancement of these innovative medicines.

References

Navigating the Resolution of Inflammation: A Technical Guide to C12 and Specialized Pro-resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

A note on terminology: The query "C12-SPM" does not correspond to a recognized molecular entity in the current scientific literature. The following guide addresses two distinct, yet functionally related, topics in anti-inflammatory research: the synthetic compound C12 and the endogenous family of Specialized Pro-resolving Mediators (SPMs) . Both are pivotal in modulating inflammatory responses and represent key areas of interest for therapeutic development. This document provides an in-depth technical overview of their respective mechanisms of action.

Section 1: C12 - A Novel Synthetic Anti-inflammatory Agent

The compound C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a novel water-soluble molecule with demonstrated anti-inflammatory properties.[1] It has shown efficacy in both in vitro and in vivo models of inflammation, positioning it as a potential therapeutic candidate for inflammatory diseases.[1]

Mechanism of Action

C12 exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the production of pro-inflammatory mediators.[1] In mouse primary peritoneal macrophages, C12 has been shown to potently suppress the expression of several pro-inflammatory genes, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1]

The core mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. Specifically, C12 inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), but not p38 MAPK, in response to lipopolysaccharide (LPS) stimulation.[1] The inhibition of ERK and JNK phosphorylation leads to a downstream reduction in the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] The anti-inflammatory effect of C12 is at least partially dependent on the inhibition of the ERK pathway.[1]

Signaling Pathway

C12_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs MyD88->MAPKs ERK ERK MAPKs->ERK JNK JNK MAPKs->JNK p38 p38 MAPKs->p38 IKK IKKα/β ERK->IKK JNK->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_complex NF-κB (p65/p50) IkappaB->NFkappaB_complex releases NFkappaB_active NF-κB (p65/p50) NFkappaB_complex->NFkappaB_active translocates C12 C12 C12->ERK C12->JNK DNA DNA NFkappaB_active->DNA binds Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Proinflammatory_genes transcription

Caption: C12 signaling pathway.
Quantitative Data

The anti-inflammatory effects of C12 have been quantified in several experimental settings.

ParameterCell/Animal ModelTreatmentConcentration/DoseInhibition (%)Reference
In Vitro
Nitrite ProductionMouse Peritoneal MacrophagesLPS (1 µg/mL) + C1210 µM45%[1]
IL-6 ExpressionRAW264.7 MacrophagesLPS + C122.5 µM77.4%[1]
TNF-α ExpressionRAW264.7 MacrophagesLPS + C122.5 µM40.3%[1]
IL-12 mRNAMouse Peritoneal MacrophagesLPS + C122.5 µM74.3%[1]
IL-1β mRNAMouse Peritoneal MacrophagesLPS + C122.5 µM91.5%[1]
TNF-α mRNAMouse Peritoneal MacrophagesLPS + C122.5 µM80.2%[1]
IL-6 mRNAMouse Peritoneal MacrophagesLPS + C122.5 µM69.6%[1]
COX-2 mRNAMouse Peritoneal MacrophagesLPS + C122.5 µM40.7%[1]
In Vivo
TNF-α mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)59.6%[1]
IL-1β mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)36.6%[1]
IL-6 mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)83.8%[1]
COX-2 mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)87.5%[1]
iNOS mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)72.8%[1]
mPGES mRNA (hepatic)C57BL/6 MiceLPS + C1215 mg/kg (i.v.)54.1%[1]
Experimental Protocols

In Vitro Analysis of Cytokine Production:

  • Cell Culture: Mouse primary peritoneal macrophages (MPMs) were harvested from the peritoneal cavity of C57BL/6 mice. RAW264.7 macrophage cell line was also used.

  • Stimulation: Cells were pre-treated with C12 for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for various time points.

  • Nitrite Measurement: Nitrite concentration in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

  • RT-qPCR: Total RNA was extracted from cells, reverse-transcribed to cDNA, and quantitative PCR was performed to measure the mRNA levels of various pro-inflammatory genes.

  • Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies for chemiluminescent detection.

In Vivo Endotoxemia Model:

  • Animals: Male C57BL/6 mice were used.

  • Treatment: Mice were administered C12 (15 mg/kg, i.p. or i.v.) prior to an intravenous injection of LPS (10 mg/kg).

  • Sample Collection: Blood and liver tissues were collected at different time points after LPS injection.

  • Analysis: Plasma levels of TNF-α and IL-6 were measured by ELISA. Hepatic mRNA expression of pro-inflammatory genes was determined by RT-qPCR.

Section 2: Specialized Pro-resolving Mediators (SPMs)

Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[2][3] They are not immunosuppressants but rather actively orchestrate the resolution of inflammation, a process that includes halting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris (efferocytosis), and promoting tissue repair.[2][4][5] The major families of SPMs include lipoxins, resolvins, protectins, and maresins.[2][3]

General Mechanism of Action

SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and stromal cells.[3][4][6] This receptor engagement triggers intracellular signaling cascades that counter-regulate pro-inflammatory pathways and activate pro-resolving programs.

Key actions of SPMs include:

  • Limiting Neutrophil Infiltration: SPMs inhibit the recruitment and transmigration of neutrophils to the site of inflammation.[4]

  • Enhancing Efferocytosis: They stimulate macrophages to engulf and clear apoptotic neutrophils and cellular debris, a crucial step in resolving inflammation.[4][6]

  • Modulating Macrophage Phenotype: SPMs can promote the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-resolving M2 phenotype.[2]

  • Regulating Cytokine and Chemokine Production: They decrease the production of pro-inflammatory mediators while sometimes increasing the synthesis of anti-inflammatory cytokines like IL-10.[5][6]

  • Pain Reduction: Certain SPMs have analgesic properties, reducing inflammatory pain.[4][5]

Biosynthesis and Signaling Pathways

SPM biosynthesis is a tightly regulated process involving several lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[2][7] The specific enzymes and pathways determine the type of SPM produced.

SPM_Biosynthesis cluster_enzymes Enzymatic Pathways cluster_spms SPM Families PUFAs PUFAs (AA, EPA, DHA) LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) PUFAs->LOX COX2 COX-2 PUFAs->COX2 Lipoxins Lipoxins LOX->Lipoxins Resolvins Resolvins LOX->Resolvins Protectins Protectins LOX->Protectins Maresins Maresins LOX->Maresins COX2->Lipoxins (aspirin-triggered)

Caption: General SPM biosynthesis pathways.

Once produced, SPMs bind to their cognate receptors to initiate downstream signaling.

SPM_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response SPM SPM (e.g., LXA4, RvD1, RvE1) GPCR GPCR (e.g., ALX/FPR2, GPR32, ChemR23) SPM->GPCR G_protein G-protein GPCR->G_protein activates Downstream Downstream Effectors (e.g., ↓NF-κB, ↑cAMP) G_protein->Downstream Response Pro-resolving Actions: • ↓ Neutrophil Infiltration • ↑ Efferocytosis • ↓ Pro-inflammatory mediators Downstream->Response

References

The C12 Signaling Pathway in Host Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Host Response to the Bacterial Quorum-Sensing Molecule N-dodecanoyl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate communication network between bacteria and their hosts, quorum-sensing molecules play a pivotal role. Among these, N-dodecanoyl-L-homoserine lactone (C12-HSL), a key autoinducer for Gram-negative bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum, has emerged as a significant modulator of mammalian host cell signaling.[1] While the term "C12-SPM" is not a recognized standard in scientific literature, this guide will address the core of the query by focusing on the signaling pathways activated by the C12 -HSL molecule. We will explore its multifaceted interactions with host immune and epithelial cells, which stand in functional contrast to the pro-resolving actions of Specialized Pro-resolving Mediators (SPMs) .

C12-HSL is a lipophilic molecule that can readily enter mammalian cells, where it influences a range of cellular processes far beyond its role in bacterial communication.[2] It has been shown to modulate inflammatory responses, trigger apoptosis, and interact with key transcriptional regulators, making it a molecule of great interest in the context of chronic infections and drug development.[1][2] This technical guide provides a detailed overview of the core signaling pathways affected by C12-HSL, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research in this area.

Core Signaling Pathways Modulated by C12-HSL

C12-HSL exerts its influence on mammalian cells by hijacking several key intracellular signaling cascades. The primary pathways affected are the NF-κB and MAPK pathways, which are central to the inflammatory response, as well as the PPARγ pathway and the intrinsic apoptosis cascade.

Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the innate immune response, regulating the expression of numerous pro-inflammatory genes. C12-HSL has been shown to directly activate this pathway in mammalian monocytic cells.[1][3] This activation leads to the transcription and secretion of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[1] Interestingly, some studies also report that C12-HSL can suppress NF-κB activity under specific conditions, suggesting a complex, context-dependent regulatory role.[2][4]

G cluster_n cluster_0 Nucleus C12 C12-HSL IKK IKK Complex C12->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) DNA->Cytokines Transcription Cytoplasm Cytoplasm

C12-HSL Activation of the NF-κB Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of kinases, including p38, JNK, and ERK, are critical mediators of cellular responses to external stimuli. C12-HSL has been observed to induce the rapid and prolonged phosphorylation of p38 MAPK in macrophages.[2] This activation contributes to the overall inflammatory response, often working in concert with the NF-κB pathway to regulate cytokine production.

MAPK_Pathway C12 C12-HSL Upstream Upstream Kinases (e.g., MKK3/6) C12->Upstream Stimulates p38 p38 MAPK Upstream->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active) Downstream Downstream Targets (e.g., Transcription Factors) p_p38->Downstream Activates Response Inflammatory Response Downstream->Response Leads to

C12-HSL-Mediated Activation of the p38 MAPK Cascade.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interaction

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation, generally exerting anti-inflammatory effects. C12-HSL has been identified as a ligand for PPARγ.[2][5] It can bind to the PPARγ ligand-binding domain and competitively interfere with the binding of potent synthetic agonists like rosiglitazone (B1679542).[5][6][7] This interaction may explain some of the seemingly contradictory effects of C12-HSL, such as the suppression of TNF-α, by modulating PPARγ's transcriptional activity.[2]

PPARg_Pathway C12 C12-HSL PPARg PPARγ (Ligand Binding Domain) C12->PPARg Binds Binding Binding Event C12->Binding Competitively Inhibits Rosiglitazone Rosiglitazone (Agonist) Rosiglitazone->PPARg Binds Response Anti-inflammatory Gene Expression Binding->Response Modulates

Competitive Interaction of C12-HSL with PPARγ.
Induction of Apoptosis via Mitochondrial Dysfunction

At higher concentrations, C12-HSL can induce programmed cell death, or apoptosis, in immune cells such as neutrophils and macrophages.[1][4] This process is often initiated through the intrinsic pathway, characterized by mitochondrial dysfunction. C12-HSL leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event that precedes the release of pro-apoptotic factors and the activation of caspases, ultimately leading to cell death.[8]

Apoptosis_Pathway C12 C12-HSL Mitochondrion Mitochondrion C12->Mitochondrion Targets MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Leads to Caspases Caspase Activation MMP->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

C12-HSL-Induced Intrinsic Apoptosis Pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of C12-HSL and related molecules on host cells.

Table 1: Effects of C12-HSL on Cytokine Production in Murine Macrophages (RAW264.7)

ParameterC12-HSL ConcentrationCo-stimulantEffectReference
TNF-α Secretion50 µMLPS (10 ng/ml)40% decrease[2]
IL-10 ProductionDose-dependent (EC₅₀ ≈ 20 µM)LPS (10 ng/ml)Up to 4.4-fold increase[2]

Table 2: Effects of a Structurally Related Molecule (3-oxo-C12:2-HSL) on Murine Macrophages (RAW264.7)

Parameter3-oxo-C12:2-HSL ConcentrationCo-stimulantEffectReference
TNF-α Secretion50 µMLPS + IFNγ40% decrease[9][10]
IL-1β Secretion50 µMLPS + IFNγ35% decrease[9][10]

Table 3: Interaction of 3-oxo-C12-HSL with PPARγ

Parameter3-oxo-C12-HSL ConcentrationAssayEffectReference
PPARγ BindingAs low as 1 nMCompetitive Binding AssayEffectively interferes with rosiglitazone binding[5][7]

Detailed Experimental Protocols

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a method to assess the activation state of p38 MAPK in response to C12-HSL treatment by detecting its phosphorylated form.

Materials:

  • Cell line (e.g., RAW264.7 macrophages)

  • C12-HSL

  • p38 activator (e.g., Anisomycin) as a positive control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of C12-HSL or vehicle (DMSO) for the desired time. Include positive (anisomycin) and negative (untreated) controls.[11][12]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12][13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[11][14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-phospho-p38 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13][14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.[12]

  • Data Analysis: Strip the membrane and re-probe with anti-total p38 antibody for normalization. Quantify band intensities using densitometry software and calculate the ratio of phospho-p38 to total p38.[13]

WB_Workflow N1 1. Cell Culture & Treatment with C12-HSL N2 2. Cell Lysis (with inhibitors) N1->N2 N3 3. Protein Quantification (BCA Assay) N2->N3 N4 4. SDS-PAGE N3->N4 N5 5. Protein Transfer (to PVDF membrane) N4->N5 N6 6. Immunoblotting (Primary & Secondary Abs) N5->N6 N7 7. ECL Detection N6->N7 N8 8. Data Analysis (Densitometry) N7->N8

Workflow for Western Blot Analysis.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent probe JC-1 to measure changes in ΔΨm in cells treated with C12-HSL, a key indicator of apoptosis induction.

Materials:

  • Adherent or suspension cells

  • C12-HSL

  • JC-1 Staining Kit

  • Black, clear-bottom 96-well plates

  • PBS

  • DMSO (vehicle control)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate and incubate overnight to allow attachment.[8]

  • Compound Treatment: Prepare serial dilutions of C12-HSL in cell culture medium. Treat cells with C12-HSL or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).[8]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium, wash cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.[8]

  • Washing: Remove the staining solution and wash the cells twice with PBS. Add fresh PBS or medium to each well before analysis.[8]

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity for red aggregates (healthy cells, high ΔΨm) and green monomers (apoptotic cells, low ΔΨm).[15]

    • Microscopy/Flow Cytometry: Visualize or quantify the red and green fluorescence signals per cell.[8][16]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates depolarization of the mitochondrial membrane and a loss of ΔΨm.[8][15]

MMP_Workflow N1 1. Seed Cells in 96-well plate N2 2. Treat with C12-HSL (or vehicle control) N1->N2 N3 3. Stain with JC-1 Dye N2->N3 N4 4. Wash Cells N3->N4 N5 5. Measure Fluorescence (Red vs. Green) N4->N5 N6 6. Calculate Red/Green Ratio (Analyze ΔΨm) N5->N6

Workflow for Mitochondrial Membrane Potential Assay.

Contrasting C12-HSL with Specialized Pro-resolving Mediators (SPMs)

It is crucial to distinguish the signaling actions of the bacterial-derived C12-HSL from those of host-derived Specialized Pro-resolving Mediators (SPMs). While C12-HSL often initiates or amplifies pro-inflammatory pathways like NF-κB and MAPK, SPMs are endogenous lipid mediators that actively orchestrate the resolution of inflammation. SPMs, which include lipoxins, resolvins, protectins, and maresins, function to:

  • Inhibit further neutrophil infiltration.

  • Stimulate the non-inflammatory removal of apoptotic cells by macrophages (efferocytosis).

  • Switch macrophage phenotype from pro-inflammatory (M1) to pro-resolving (M2).

  • Decrease the production of pro-inflammatory cytokines and chemokines.

In essence, C12-HSL can be viewed as an external, pathogen-associated molecular pattern (PAMP) that manipulates host inflammatory pathways to the bacterium's advantage, whereas SPMs are the host's internal "stop signals" designed to return the tissue to homeostasis. The ability of C12-HSL to modulate host responses highlights a critical battlefield in the host-pathogen interaction, where the ultimate outcome of inflammation versus resolution can determine the course of an infection. Understanding these opposing signaling paradigms is essential for developing novel therapeutic strategies that can either block the pro-inflammatory effects of bacterial molecules or promote the natural pro-resolving pathways of the host.

References

An In-depth Technical Guide to C12-SPM: A Novel Lipidoid for siRNA-Mediated Hepatitis C Virus Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-SPM (C12-Spermine) is a novel, polyamine branched-chain lipidoid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA) therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, with a particular focus on its application in the inhibition of Hepatitis C Virus (HCV) replication. Detailed experimental protocols for the formulation of this compound-based LNPs and a summary of its performance data are presented. Furthermore, the underlying mechanism of action, involving the delivery of siRNA to silence host-specific genes crucial for viral replication, is elucidated through a detailed signaling pathway diagram. This document serves as a critical resource for researchers and professionals in the field of drug delivery and antiviral therapy development.

Molecular Structure and Physicochemical Properties

This compound is a complex lipidoid molecule designed for efficient encapsulation and delivery of nucleic acids. Its structure features a spermine (B22157) backbone derivatized with multiple dodecyl chains, imparting the amphipathic character necessary for self-assembly into lipid nanoparticles.

Molecular Structure:

  • Formal Name: 13,17,22,26-tetrakis(2-hydroxydodecyl)-13,17,22,26-tetraazaoctatriacontane-11,28-diol[1]

  • Synonyms: C12-Spermine[1]

  • Molecular Formula: C₈₂H₁₇₀N₄O₆[1]

  • Molecular Weight: 1308.3 g/mol [1]

  • SMILES: CCCCCCCCCCC(O)CN(CC(O)CCCCCCCCCC)CCCN(CC(O)CCCCCCCCCC)CCCCN(CC(O)CCCCCCCCCC)CCCN(CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC[1]

2D Structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties:

A comprehensive summary of the known physicochemical properties of this compound is provided in the table below. These properties are crucial for its function in LNP formulations, influencing factors such as siRNA encapsulation efficiency, particle stability, and cellular uptake.

PropertyValueReference
Purity ≥95% (mixture of isomers)[1]
Formulation A solution in ethanol (B145695)[1]
Solubility Ethanol: 25 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 3 years[1]

Biological Activity and Mechanism of Action in HCV Inhibition

This compound has been specifically identified for its efficacy in delivering siRNA to hepatic cells to inhibit the replication of the Hepatitis C Virus (HCV).[1] The therapeutic strategy involves silencing a host protein, protein kinase C-related kinase 2 (PRK2), which is essential for the HCV replication cycle. By targeting a host factor, this approach may offer a higher barrier to the development of viral resistance.

The mechanism of action begins with the encapsulation of PRK2-targeting siRNA (siPRK2) within LNPs formulated with this compound. These LNPs are administered systemically and, due to their physicochemical properties, are preferentially taken up by liver cells.[2] For enhanced liver targeting, these lipidoids can be galactosylated, which facilitates binding to asialoglycoprotein receptors on hepatocytes.[2]

Once endocytosed by the target hepatic cells, the ionizable nature of this compound facilitates the endosomal escape of the siRNA cargo into the cytoplasm. In the acidic environment of the endosome, the amine groups of this compound become protonated, leading to the disruption of the endosomal membrane and the release of the siRNA. The released siRNA then engages the RNA-induced silencing complex (RISC), guiding it to the messenger RNA (mRNA) of PRK2. This leads to the cleavage and degradation of the PRK2 mRNA, thereby preventing its translation into a functional protein. The reduction in PRK2 levels disrupts the HCV replication machinery, leading to a significant suppression of viral replication.[2]

Signaling Pathway for this compound Mediated HCV Inhibition:

HCV_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_replication HCV Replication Complex LNP This compound LNP (with siPRK2) Endosome Endosome LNP->Endosome Endocytosis siRNA_release siPRK2 Release Endosome->siRNA_release Endosomal Escape RISC RISC Loading siRNA_release->RISC RISC_active Active RISC (siPRK2-loaded) RISC->RISC_active PRK2_mRNA PRK2 mRNA RISC_active->PRK2_mRNA Degradation mRNA Degradation PRK2_mRNA->Degradation Translation_block Translation Inhibition Degradation->Translation_block PRK2_protein PRK2 Protein (Reduced Levels) Translation_block->PRK2_protein HCV_Replication HCV RNA Replication PRK2_protein->HCV_Replication Required Host Factor HCV_Inhibition Replication Inhibition HCV_Replication->HCV_Inhibition

Caption: this compound LNP-mediated siRNA delivery and HCV replication inhibition.

Experimental Protocols

The following protocols are based on the methodologies described for the use of this compound and similar lipidoids in siRNA delivery.

3.1. Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is described as an alkyl epoxide-polyamine conjugate.[2] The general approach for synthesizing such branched-chain polyamines involves the reaction of a polyamine, such as spermine, with an alkyl epoxide. This reaction typically proceeds via the nucleophilic attack of the amine groups on the epoxide ring, leading to the formation of amino-alcohol adducts. The stoichiometry of the reactants can be controlled to achieve the desired degree of alkylation on the polyamine backbone.

General Workflow for Branched-Chain Polyamine Lipidoid Synthesis:

synthesis_workflow start Start Materials: - Spermine - Alkyl Epoxide reaction Reaction: - Nucleophilic addition - Controlled stoichiometry start->reaction purification Purification: - Column chromatography reaction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization final_product Final Product: This compound characterization->final_product

Caption: General synthesis workflow for polyamine-based lipidoids.

3.2. Formulation of this compound Lipid Nanoparticles

The formulation of LNPs involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the siRNA.

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Preparation of Lipid Stock Solutions: Dissolve the helper lipids and PEG-lipid in ethanol to achieve the desired stock concentrations. This compound is typically provided as a solution in ethanol.

  • Preparation of Lipid Mixture: Combine the this compound and other lipid stock solutions in a microfuge tube at a specific molar ratio. A common starting point for similar lipidoids is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipidoid:DSPC:cholesterol:PEG-lipid.

  • Preparation of siRNA Solution: Dilute the siRNA stock in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

  • LNP Formation (Rapid Mixing):

    • For small-scale preparations, rapidly add the ethanolic lipid mixture to the aqueous siRNA solution while vortexing or using a microfluidic mixing device. A typical volumetric ratio is 3:1 (aqueous:ethanolic).

    • Allow the mixture to incubate for a defined period (e.g., 30 minutes) to allow for LNP self-assembly.

  • Dialysis: Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated siRNA.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.

    • Quantify the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

Quantitative Data and Performance

The efficacy of this compound-based LNPs has been demonstrated through significant gene silencing both in vitro and in vivo. The following tables summarize the performance data for this compound and similar spermine-based lipidoids.

Table 1: In Vitro Performance of this compound LNPs

ParameterResultCell LineTarget GeneReference
Gene Silencing Efficiency ~80% reduction in PRK2 expressionHuman hepatic cellsPRK2[2]
Cytotoxicity Minimally cytotoxic at effective dosesHuman hepatic cellsN/A[2]

Table 2: In Vivo Performance of this compound LNPs in a Mouse Model

ParameterResultModel SystemTarget GeneReference
Hepatic Gene Silencing ~60% reduction in host PRK2Mouse liverPRK2[2]
HCV Replication Inhibition Significant suppressionHCV-xenograft mousePRK2 (host)[2]
Galactosylated LNP Silencing ~80% reduction in host PRK2Mouse liverPRK2[2]

Table 3: Physicochemical Properties of Spermine-Derivative LNPs (Representative Data)

Lipidoid DerivativeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Spermine-based PBAEs100 - 200Neutral to Positive>90%
HO-EG8-C12-spermine~150PositiveHigh (at N/P 17-34)[3]
N4,N9-dioleoyl spermine~200PositiveNot specified[4]

Conclusion

This compound represents a significant advancement in the field of lipid-based nucleic acid delivery systems. Its unique branched-chain polyamine structure facilitates the efficient encapsulation of siRNA and its subsequent delivery to hepatic cells. The demonstrated efficacy in silencing the host factor PRK2 to inhibit HCV replication in preclinical models underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's molecular characteristics, biological function, and practical application, serving as a valuable resource for the continued development of siRNA-based therapies for liver diseases. Further optimization of LNP formulations and in-depth studies on the long-term safety and efficacy will be crucial for its clinical translation.

References

Unraveling the C12-SPM Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "C12-SPM" requires clarification to provide a detailed and accurate biosynthesis pathway. The current scientific literature does not readily identify a specialized pro-resolving mediator (SPM) by this specific designation.

Specialized pro-resolving mediators are a superfamily of lipid signaling molecules that play a crucial role in the resolution of inflammation.[1][2] They are biosynthesized from polyunsaturated fatty acids (PUFAs) through a series of enzymatic reactions.[3][4] The nomenclature of these mediators, such as resolvins, lipoxins, protectins, and maresins, is typically based on their precursor molecule and resolution-stimulating activity.

To proceed with a comprehensive technical guide on the biosynthesis of the specific molecule of interest, please clarify the full name or chemical structure of "this compound." This will enable a focused and accurate description of its unique biosynthetic pathway, including:

  • Precursor Molecule: Identification of the specific C12 fatty acid that serves as the substrate for its synthesis.

  • Key Enzymes: Delineation of the specific lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP) enzymes involved in the catalytic conversions.

  • Intermediate Steps: A detailed map of the metabolic intermediates formed during the biosynthesis.

  • Cellular Context: The specific cell types and conditions under which this pathway is activated.

Once the identity of "this compound" is established, a detailed guide incorporating quantitative data, experimental protocols, and pathway visualizations will be generated to meet the needs of researchers, scientists, and drug development professionals.

References

Technical Guide to the Identification and Characterization of Specialized Pro-Resolving Mediator Receptors: A Focus on GPR32

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical guide on the identification, characterization, and signaling pathways of Specialized Pro-Resolving Mediator (SPM) receptors, with a primary focus on the G protein-coupled receptor 32 (GPR32), also known as the Resolvin D1 receptor (DRV1).

Introduction to Specialized Pro-Resolving Mediators and their Receptors

The resolution of inflammation is an active biochemical process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[1] SPMs, which include resolvins, lipoxins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids and play a crucial role in returning tissues to homeostasis following an inflammatory response. Their biological actions are mediated through specific G protein-coupled receptors (GPCRs).[1]

The identification and characterization of these receptors are paramount for understanding the resolution of inflammation and for the development of novel therapeutics for chronic inflammatory diseases. A significant challenge in this field has been the "deorphanization" of GPCRs, a process by which an orphan receptor with no known endogenous ligand is paired with its natural agonist(s).[2][3]

This guide will use GPR32 as a case study to detail the experimental workflow and methodologies involved in identifying and characterizing an SPM receptor. GPR32 was initially an orphan receptor and has since been identified as a key receptor for several D-series resolvins, most notably Resolvin D1 (RvD1).[4][5][6]

GPR32: An Archetype SPM Receptor

GPR32 is a member of the rhodopsin-like subfamily of GPCRs.[5] It is expressed in various immune cells, including neutrophils, lymphocytes, and macrophages, consistent with its role in modulating inflammatory responses.[5] The deorphanization of GPR32 has been a significant step in elucidating the pro-resolving signaling pathways of D-series resolvins.

Quantitative Ligand Binding Data for Human GPR32

The interaction of various SPMs with GPR32 has been quantified using different experimental assays. The data below summarizes key binding affinity (Kd) and potency (EC50) values, providing a comparative overview of ligand-receptor interactions. The dissociation constant (Kd) reflects the intrinsic affinity between the ligand and the receptor, while the half-maximal effective concentration (EC50) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.[7]

LigandAssay TypeParameterValueReference
[³H]-Resolvin D1Radioligand Binding (Human PMNs)Kd0.17 ± 0.06 nM[6][8]
Resolvin D1β-Arrestin RecruitmentpEC5011.1 (EC50 ≈ 8.8 x 10⁻¹² M)[8][9]
Lipoxin A₄ (LXA₄)β-Arrestin RecruitmentpEC509.7 (EC50 ≈ 2 x 10⁻¹⁰ M)[9]
RvD1-methyl esterβ-Arrestin RecruitmentpEC5011.3 (EC50 ≈ 4.6 x 10⁻¹² M)[9]
Compound 43β-Arrestin RecruitmentEC502.25 x 10⁻¹² M[8]

Experimental Workflow for GPR32 Identification and Characterization

The process of identifying and characterizing an orphan GPCR like GPR32 follows a multi-step, integrated approach. This workflow combines computational predictions, in vitro functional assays, and downstream signaling analysis.

GPR32_Identification_Workflow cluster_0 Phase 1: Receptor Identification & Ligand Pairing cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Signaling Pathway Analysis Orphan GPCR Library Orphan GPCR Library Screening Assays Screening Assays Orphan GPCR Library->Screening Assays Ligand Library (SPMs) Ligand Library (SPMs) Ligand Library (SPMs)->Screening Assays Hit Identification Hit Identification Screening Assays->Hit Identification e.g., β-arrestin recruitment Binding Assays Binding Assays Hit Identification->Binding Assays Confirm interaction Quantitative Analysis Quantitative Analysis Binding Assays->Quantitative Analysis Determine Kd, Bmax Second Messenger Assays Second Messenger Assays Quantitative Analysis->Second Messenger Assays e.g., cAMP, Ca²⁺ Downstream Kinase Assays Downstream Kinase Assays Quantitative Analysis->Downstream Kinase Assays e.g., p-ERK Signaling Pathway Elucidation Signaling Pathway Elucidation Second Messenger Assays->Signaling Pathway Elucidation Downstream Kinase Assays->Signaling Pathway Elucidation GPR32_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR32 GPR32 Gi Gi/o GPR32->Gi Activates beta_arrestin β-Arrestin GPR32->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Pro_resolving_effects Pro-resolving Effects (e.g., enhanced phagocytosis, reduced inflammation) cAMP->Pro_resolving_effects Modulates ERK_pathway MAPK Cascade (e.g., MEK) beta_arrestin->ERK_pathway Activates pERK p-ERK1/2 ERK_pathway->pERK Phosphorylates pERK->Pro_resolving_effects Leads to RvD1 Resolvin D1 RvD1->GPR32 Binds

References

A Technical Guide to Specialized Pro-resolving Mediators (SPMs) and their Core Functions in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The resolution of inflammation is a critical biological process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). These molecules play a pivotal role in orchestrating the return to tissue homeostasis following an inflammatory response. This technical guide provides an in-depth exploration of the core functions of SPMs in innate immunity, with a particular focus on their interactions with key innate immune cells such as macrophages and neutrophils. We will delve into the signaling pathways modulated by SPMs, summarize key quantitative data, and provide detailed experimental protocols for studying their effects.

A Note on Terminology: The term "C12-SPM" is ambiguous. Scientific literature primarily refers to "this compound" or "C12-Spermine" as a synthetic, polyamine branched-chain lipidoid utilized in the formation of lipid nanoparticles for siRNA delivery.[1][2] In contrast, the broader and well-established class of "Specialized Pro-resolving Mediators" (SPMs) are endogenous molecules central to the resolution of inflammation. Given the context of innate immunity and the detailed biological functions requested, this guide will focus on the latter, the superfamily of Specialized Pro-resolving Mediators (SPMs).

Introduction to Specialized Pro-resolving Mediators (SPMs)

Specialized pro-resolving mediators (SPMs) are a class of bioactive lipids biosynthesized from omega-3 and omega-6 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[3][4] This superfamily includes resolvins, maresins, protectins, and lipoxins.[5] Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs actively promote the resolution of inflammation to restore tissue homeostasis.[5] Their production is a temporally regulated process, often involving transcellular biosynthesis where different cell types collaborate to produce the final active mediator.[3][6] Key cellular sources of SPMs include leukocytes, platelets, and epithelial and endothelial cells.[3][6]

The primary functions of SPMs in the context of innate immunity include:

  • Inhibiting the recruitment and activation of granulocytes, particularly neutrophils.[6]

  • Promoting the non-phlogistic recruitment of monocytes and their differentiation into pro-resolving macrophages.[6][7]

  • Enhancing the phagocytic and efferocytotic capacity of macrophages for the clearance of pathogens, apoptotic cells, and cellular debris.[5][8]

  • Down-regulating the production of pro-inflammatory cytokines and chemokines.[5][7]

The Role of SPMs in Macrophage Function

Macrophages are central to both the initiation and resolution of inflammation. SPMs significantly influence macrophage phenotype and function, driving them towards a pro-resolving M2-like state.[3]

Macrophage Polarization

SPMs such as Resolvin E1 (RvE1) can induce the polarization of pro-inflammatory M1 macrophages towards a less inflammatory and more pro-resolving M2-like phenotype.[3] This shift is crucial for the transition from a pro-inflammatory to a pro-resolving tissue environment.

Enhancement of Phagocytosis and Efferocytosis

A cardinal function of SPMs is to enhance the phagocytic capacity of macrophages.[5] For instance, Resolvin D5 (RvD5) has been shown to enhance macrophage phagocytosis of bacteria.[3] Similarly, Maresin 1 (MaR1) can trigger the biosynthesis of metabolites that increase the phagocytosis of E. coli by macrophages.[9] Furthermore, SPMs promote efferocytosis, the clearance of apoptotic neutrophils, which is a key step in the resolution of inflammation.[8]

Modulation of Cytokine Production

SPMs regulate the production of cytokines by macrophages. For example, Resolvin D1 (RvD1) and Resolvin D2 (RvD2) can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18 by blocking the priming of the NLRP3 inflammasome.[3] RvD1 and MaR1 also decrease the expression of TNF-α by macrophages exposed to M. tuberculosis while enhancing the bacteria-killing ability of these cells.[3]

The Role of SPMs in Neutrophil Function

Neutrophils are the first responders to sites of inflammation. While essential for host defense, their excessive infiltration and activation can cause tissue damage. SPMs play a critical role in controlling neutrophil activity.

Inhibition of Neutrophil Recruitment and Infiltration

A key pro-resolving action of SPMs is the inhibition of excessive neutrophil infiltration into inflamed tissues.[10] They achieve this by blocking neutrophil transmigration across the endothelium and counter-regulating the actions of pro-inflammatory chemoattractants like leukotriene B4 (LTB4).[10]

Regulation of Neutrophil Effector Functions

SPMs can modulate various neutrophil effector functions. They have been shown to decrease the formation of neutrophil extracellular traps (NETs) and the production of inflammatory cytokines.[10] Moreover, some SPMs can promote neutrophil apoptosis, which is a prerequisite for their clearance by macrophages.[11]

Signaling Pathways of SPMs in Innate Immunity

SPMs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) expressed on the surface of immune cells.[6][8]

The binding of SPMs to their receptors activates downstream signaling cascades, including the MAPK and NF-κB pathways, to modulate cellular responses.[3] For example, RvD1 can down-regulate the NF-κB pathway to reduce the production of pro-inflammatory cytokines.[7] The specific receptors for some SPMs, such as protectins and maresins, are yet to be fully identified.[6]

Below is a diagram illustrating the general signaling pathway of SPMs in innate immune cells.

SPM_Signaling_Pathway General SPM Signaling Pathway in Innate Immune Cells cluster_responses SPM SPM (e.g., Resolvin, Maresin) GPCR G Protein-Coupled Receptor (e.g., ALX/FPR2, GPR32, ChemR23) SPM->GPCR Binds to G_Protein G Protein Signaling GPCR->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream_Effectors Activates Signaling_Pathways Modulation of Signaling Pathways (e.g., NF-κB, MAPK) Downstream_Effectors->Signaling_Pathways Regulates Cellular_Responses Pro-resolving Cellular Responses Signaling_Pathways->Cellular_Responses Response1 ↓ Pro-inflammatory Cytokine Production Response2 ↑ Phagocytosis & Efferocytosis Response3 ↓ Neutrophil Infiltration Response4 ↑ Macrophage Polarization to M2 Macrophage_Polarization_Workflow Macrophage Polarization Assay Workflow cluster_analysis Start Isolate Macrophages M1_Polarization Induce M1 Polarization (IFN-γ + LPS) Start->M1_Polarization SPM_Treatment Treat with SPM M1_Polarization->SPM_Treatment Analysis Analyze Polarization Markers SPM_Treatment->Analysis Flow_Cytometry Flow Cytometry (CD86, CD206) ELISA ELISA (TNF-α, IL-10) qPCR qPCR (Gene Expression) Neutrophil_Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow Start Isolate Human Neutrophils Setup Setup Boyden Chamber/ Transwell Assay Start->Setup Seed_Neutrophils Seed Neutrophils (Upper Chamber) Setup->Seed_Neutrophils Add_Chemoattractant Add Chemoattractant ± SPM (Lower Chamber) Seed_Neutrophils->Add_Chemoattractant Incubate Incubate Add_Chemoattractant->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Phagocytosis_Assay_Workflow Macrophage Phagocytosis Assay Workflow Start Culture Macrophages in 96-well plate SPM_Treatment Pre-treat with SPM Start->SPM_Treatment Add_Substrate Add Labeled Phagocytic Substrate (e.g., Zymosan) SPM_Treatment->Add_Substrate Incubate Incubate for Phagocytosis Add_Substrate->Incubate Wash_Quench Wash to Remove/Quench External Particles Incubate->Wash_Quench Quantify Quantify Internalized Particles Wash_Quench->Quantify

References

The Role of Specialized Pro-resolving Mediators in Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "C12-SPM" is not a recognized standard nomenclature for a specific Specialized Pro-resolving Mediator (SPM). This guide will focus on well-characterized SPMs, particularly Maresins and Resolvins, which are central to the resolution of inflammation and modulation of the adaptive immune system.

Executive Summary

The resolution of inflammation is a critical active process orchestrated by endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2][3] Derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA), SPMs, including Maresins and Resolvins, are not merely anti-inflammatory but actively promote the return to tissue homeostasis.[4][5][6] Emerging evidence highlights their significant role in modulating the adaptive immune response, influencing the fate and function of both T and B lymphocytes.[1][7] This technical guide provides an in-depth overview of the core mechanisms by which these mediators regulate adaptive immunity, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways. Understanding these interactions is paramount for developing novel therapeutics for chronic inflammatory and autoimmune diseases.

Biosynthesis of Maresins

Maresins are synthesized from DHA primarily by macrophages and platelets through a pathway involving lipoxygenase (LOX) enzymes.[1][3][4] The process is initiated by the 12-lipoxygenase (12-LOX) enzyme, which converts DHA into a 13S,14S-epoxy-maresin intermediate.[2][3][8] This key intermediate is then enzymatically hydrolyzed to form the two main members of the family, Maresin 1 (MaR1) and Maresin 2 (MaR2).[3][4] The biosynthesis can occur within a single cell type (e.g., macrophages) or via transcellular biosynthesis, for instance, through interactions between platelets and neutrophils.[2]

G DHA DHA (Docosahexaenoic Acid) Enzyme1 12-Lipoxygenase (12-LOX) DHA->Enzyme1 Epoxy_MaR 13S,14S-epoxy-Maresin Enzyme2 Epoxide Hydrolase Epoxy_MaR->Enzyme2 Enzyme3 Soluble Epoxide Hydrolase (sEH) Epoxy_MaR->Enzyme3 MaR1 Maresin 1 (MaR1) MaR2 Maresin 2 (MaR2) Enzyme1->Epoxy_MaR Oxygenation Enzyme2->MaR1 Hydrolysis Enzyme3->MaR2 Hydrolysis

Biosynthesis pathway of Maresin 1 and Maresin 2 from DHA.

Modulation of T Cell Responses

SPMs, particularly Maresin 1 (MaR1), play a crucial role in regulating the balance between pro-inflammatory T helper (Th) subsets and anti-inflammatory regulatory T cells (Tregs).[7][9] This modulation is key to resolving inflammation and preventing autoimmune pathology.

T Cell Differentiation

Naive CD4+ T cells differentiate into various effector subsets depending on the cytokine milieu. The balance between pro-inflammatory Th17 cells and immunosuppressive Treg cells is particularly critical in autoimmune diseases.[7] MaR1 has been shown to suppress the differentiation of naive T cells into Th1 and Th17 cells while simultaneously promoting their differentiation into Tregs.[7][9][10]

This effect is achieved by downregulating the expression of lineage-defining transcription factors: T-bet for Th1 cells and RORγt for Th17 cells.[7][9] Concurrently, MaR1 enhances the expression of Foxp3, the master regulator of Treg development and function.[9][11]

G cluster_0 Naive CD4+ T Cell Differentiation Naive_T Naive CD4+ T Cell Th17 Th17 Cell (Pro-inflammatory) Naive_T->Th17 TGF-β + IL-6 Treg Treg Cell (Anti-inflammatory) Naive_T->Treg TGF-β RORgt RORγt Th17->RORgt drives Foxp3 Foxp3 Treg->Foxp3 drives MaR1 Maresin 1 MaR1->RORgt Inhibits MaR1->Foxp3 Promotes

Maresin 1 modulates the Th17/Treg differentiation balance.
T Cell Cytokine Production

Consistent with their effects on differentiation, MaR1, RvD1, and RvD2 reduce the production of pro-inflammatory cytokines by activated CD8+ T cells, as well as by Th1 and Th17 cells, without impairing the cells' ability to proliferate.[7] Specifically, they inhibit the secretion of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[7]

Quantitative Effects of SPMs on T Cells

The following table summarizes quantitative data from studies investigating the effects of Maresins and Resolvins on T cell populations and cytokine production.

SPM (Concentration)T Cell TypeParameter MeasuredResultReference
MaR1 (10 nM)Human Naive CD4+% Foxp3+ Treg cells (in presence of TGF-β)~50% increase vs TGF-β alone[11]
RvD1 (100 nM)Human CD4+IL-17 Production (from Th17 polarized cells)~40% decrease[7]
RvD1 (100 nM)Human CD4+IFN-γ Production (from Th1 polarized cells)~50% decrease[7]
RvD2 (100 nM)Human CD8+IFN-γ Production~35% decrease[7]
MaR1 (100 nM)Human CD4+% RORc+ cells (Th17 differentiation)~60% decrease[7]

Modulation of B Cell Responses

SPMs exert complex and context-dependent effects on B cell function, influencing their differentiation into antibody-secreting cells and the class of antibody produced.[6][12][13] This regulation is critical for tailoring humoral immunity and limiting pathogenic antibody responses, such as those seen in allergy.

B Cell Differentiation and Antibody Production

Certain SPMs, including the resolvin precursor 17-HDHA and Resolvin D1 (RvD1), have been shown to enhance the differentiation of activated human B cells into antibody-secreting cells, characterized by the expression of CD27 and CD38.[6][12] This leads to a significant increase in the production of IgM and IgG antibodies, which are crucial for clearing pathogens.[6][12] This pro-antibody production effect suggests a role for SPMs in the late stages of an effective immune response.[12]

Conversely, the same SPMs, 17-HDHA and RvD1, specifically inhibit the production of IgE, the antibody class central to allergic diseases.[13] They suppress the differentiation of naive B cells into IgE-secreting cells by preventing the transcription of the epsilon germline transcript, a necessary step for class-switching to IgE.[13] This dual-regulatory capacity highlights the nuanced role of SPMs in shaping the humoral immune response.

G cluster_Bcell Activated B Cell Fate Activated_B Activated B Cell ASC_IgG Antibody Secreting Cell (IgG) Activated_B->ASC_IgG Stimulus (e.g., CpG + αIgM) ASC_IgE Antibody Secreting Cell (IgE) Activated_B->ASC_IgE Stimulus (e.g., IL-4 + αCD40) SPM RvD1 / 17-HDHA SPM->ASC_IgG Promotes SPM->ASC_IgE Inhibits

SPMs selectively promote IgG while inhibiting IgE production.
Quantitative Effects of SPMs on B Cells

The table below presents quantitative findings on the impact of SPMs on B cell antibody production.

SPM (Concentration)B Cell TypeParameter MeasuredResultReference
17-HDHA (100 nM)Activated Human B CellsIgG Production~2.5-fold increase[12]
17-HDHA (100 nM)Activated Human B CellsIgM Production~3-fold increase[12]
RvD1 (100 nM)Activated Human B CellsIgG Production~2-fold increase[12]
RvD1 (100 nM)Human B Cells (IgE-inducing culture)IgE Production~50% decrease[13]
17-HDHA (100 nM)Human B Cells (IgE-inducing culture)IgE-secreting cells (ELISpot)~60% decrease[13]

Signaling Pathways

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs) expressed on the surface of lymphocytes.[7] The activation of these receptors triggers intracellular signaling cascades that ultimately alter gene expression and cellular function.

SPM Receptors on Lymphocytes

Several GPCRs have been identified as receptors for SPMs on T and B cells. These include:

  • ALX/FPR2: A receptor for RvD1.[7][14]

  • GPR32: A receptor for RvD1, particularly implicated in promoting Treg generation.[7][14]

  • GPR18: The receptor for RvD2.

  • LGR6: Identified as a receptor for MaR1.[15]

Downstream Signaling

The signaling pathways downstream of these receptors are complex and can be agonist-dependent.

  • T Cell Regulation: In T cells, RvD1 binding to GPR32 and ALX/FPR2 leads to the downregulation of the transcription factors T-bet and RORγt, thus inhibiting Th1 and Th17 differentiation.[7][14] The pathway promoting Foxp3 expression in Tregs appears to be primarily mediated by GPR32.[7] While the exact intermediates are still under investigation, these pathways likely involve modulation of canonical transcription factor signaling cascades like STATs and NF-κB.

  • B Cell IgE Inhibition: The inhibition of IgE production by RvD1 and 17-HDHA is mediated through the stabilization of the transcriptional repressor B-cell lymphoma 6 (Bcl-6).[13] In an IgE-inducing context (stimulated by IL-4), the transcription factor STAT6 is activated and promotes the transcription of the IgE heavy chain. Bcl-6 competes with STAT6 for binding to the IgE promoter region. By stabilizing Bcl-6, SPMs effectively block STAT6-mediated transcription, thereby preventing class-switching to IgE.[13][16]

G cluster_membrane B Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPM RvD1 / 17-HDHA SPM_R SPM Receptor (e.g., ALX/FPR2) SPM->SPM_R Signal Intracellular Signaling Cascade SPM_R->Signal activates Bcl6_S Bcl-6 Stabilization Signal->Bcl6_S leads to Bcl6_N Bcl-6 Bcl6_S->Bcl6_N increases nuclear STAT6 STAT6 IgE_Promoter ε Germline Promoter STAT6->IgE_Promoter Binds & Activates Bcl6_N->IgE_Promoter Binds & Represses Transcription IgE Class Switch Transcription IgE_Promoter->Transcription

Signaling pathway for SPM-mediated inhibition of IgE production.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments used to study the effects of SPMs on adaptive immunity.

In Vitro Differentiation of Human Th17 Cells and Treatment with SPMs

This protocol describes the generation of pro-inflammatory Th17 cells from naive CD4+ T cells and how to test the modulatory effects of SPMs.

Materials:

  • Ficoll-Paque

  • Human CD4+ T Cell Isolation Kit

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin, L-glutamine

  • Anti-CD3 antibody (plate-bound)

  • Soluble anti-CD28 antibody

  • Recombinant human cytokines: IL-6, IL-1β, TGF-β, IL-23

  • Neutralizing antibodies: anti-IFN-γ, anti-IL-4

  • SPM of interest (e.g., MaR1) dissolved in ethanol

  • PMA, Ionomycin, and a protein transport inhibitor (e.g., Monensin)

  • Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-RORγt

Protocol:

  • Isolate Naive CD4+ T Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate total CD4+ T cells using a negative selection magnetic bead kit. Further purify naive (CD45RA+) CD4+ T cells via fluorescence-activated cell sorting (FACS).

  • Cell Culture Setup: Coat a 24-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

  • Initiate Differentiation: Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in culture medium. Add soluble anti-CD28 antibody (1 µg/mL) and the Th17-polarizing cytokine cocktail: IL-6 (10 ng/mL), IL-1β (10 ng/mL), TGF-β (5 ng/mL), IL-23 (10 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[17]

  • SPM Treatment: To test wells, add the SPM of interest (e.g., MaR1 at a final concentration of 1-100 nM). Add an equivalent volume of the vehicle (ethanol) to control wells.

  • Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

  • Restimulation for Cytokine Analysis: 4-6 hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.[18][19]

  • Flow Cytometry Analysis: Harvest the cells and stain for surface markers (e.g., CD4). Then, fix and permeabilize the cells and stain for intracellular targets: the signature cytokine IL-17A and the master transcription factor RORγt. Analyze by flow cytometry to determine the percentage of differentiated Th17 cells.

Human B Cell Culture for Antibody Secretion and SPM Treatment

This protocol details the stimulation of human B cells to produce antibodies and the assessment of SPM effects on this process.

Materials:

  • Human Pan-B Cell Isolation Kit

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin, L-glutamine

  • Stimulants: CpG oligodeoxynucleotide (ODN 2006), anti-IgM/IgG/IgA antibody mix, or CD40L and IL-21 for T-dependent stimulation.[20][21]

  • SPM of interest (e.g., RvD1) dissolved in ethanol

  • ELISA kit for human IgM and IgG

  • Flow cytometry antibodies: anti-CD19, anti-CD27, anti-CD38

Protocol:

  • Isolate B Cells: Isolate PBMCs as described previously. Enrich for Pan-B cells (CD19+) using a negative selection magnetic bead kit.

  • Cell Culture and Stimulation: Seed purified B cells at 1 x 10^5 cells/well in a 96-well U-bottom plate. Add stimulants to the culture medium. For a T-independent response, use CpG (2.5 µg/mL) and an anti-Ig F(ab')2 mix (5 µg/mL).[12][21]

  • SPM Treatment: Add the SPM (e.g., RvD1 at 100 nM) or vehicle control to the appropriate wells.

  • Incubation: Culture the cells for 7-9 days at 37°C, 5% CO2.[12][21]

  • Analysis of Antibody Secretion: On the final day, centrifuge the plate and carefully collect the culture supernatant. Quantify the concentration of secreted IgM and IgG in the supernatant using a sandwich ELISA.[20][22]

  • Analysis of B Cell Differentiation: Harvest the cells from the plate. Stain with fluorescently labeled antibodies against CD19, CD27, and CD38. Analyze by flow cytometry to determine the percentage of differentiated antibody-secreting cells (CD27+CD38+).[12]

G cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Blood Human Blood PBMC PBMC Isolation (Ficoll) Blood->PBMC T_Cell Naive CD4+ T Cell Isolation PBMC->T_Cell B_Cell Pan-B Cell Isolation PBMC->B_Cell T_Culture T Cell Culture + Th17 Cytokines + αCD3/αCD28 T_Cell->T_Culture B_Culture B Cell Culture + Stimulants (e.g., CpG) B_Cell->B_Culture SPM_Treat Add SPM or Vehicle T_Culture->SPM_Treat B_Culture->SPM_Treat T_Analysis Flow Cytometry (% IL-17+, % RORγt+) SPM_Treat->T_Analysis B_Analysis_FC Flow Cytometry (% CD27+CD38+) SPM_Treat->B_Analysis_FC B_Analysis_ELISA ELISA (IgG, IgM levels) SPM_Treat->B_Analysis_ELISA

General experimental workflow for studying SPM effects on lymphocytes.

Conclusion and Future Directions

Specialized Pro-resolving Mediators, including Maresins and Resolvins, are potent regulators of the adaptive immune system. They orchestrate a sophisticated program that limits pro-inflammatory T cell responses while promoting regulatory functions and selectively shaping the humoral response to enhance pathogen clearance and limit allergic reactions. The data and protocols presented herein provide a framework for researchers and drug developers to explore the therapeutic potential of these endogenous molecules. Future research should focus on further delineating the specific intracellular signaling pathways activated by different SPMs in various lymphocyte subsets, identifying additional SPM receptors, and translating the potent pro-resolving activities of these mediators into novel therapies for a wide range of chronic inflammatory and autoimmune disorders.

References

An In-depth Technical Guide to the Anti-Inflammatory Compound C12 and Specialized Pro-Resolving Mediators (SPMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic anti-inflammatory compound C12 and the class of endogenous molecules known as Specialized Pro-Resolving Mediators (SPMs). It is designed to serve as a resource for researchers and professionals in drug development, offering detailed insights into their mechanisms of action, experimental protocols, and relevant quantitative data.

Part 1: The Synthetic Anti-Inflammatory Compound C12

The compound C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a novel synthetic, water-soluble molecule with potent anti-inflammatory properties.[1][2] It has demonstrated significant efficacy in both in vitro and in vivo models of inflammation, positioning it as a potential therapeutic agent for inflammatory diseases.[1][2]

Mechanism of Action

C12 exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. In macrophages stimulated with lipopolysaccharide (LPS), C12 has been shown to inhibit the production of a range of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

The underlying mechanism for this inhibition involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, C12 attenuates the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), while not affecting p38 MAPK phosphorylation.[1][2] The inhibition of the ERK pathway appears to be a critical component of C12's anti-inflammatory action.[1][2]

C12_Signaling_Pathway cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pNFkB NF-κB Activation pERK->pNFkB pJNK->pNFkB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pNFkB->Cytokines C12 Compound C12 C12->pERK C12->pJNK C12->pNFkB

Caption: C12 inhibits LPS-induced inflammatory signaling.
Quantitative Data

The in vivo anti-inflammatory efficacy of C12 has been quantified in various animal models. The following tables summarize key findings.

Table 1: Effect of C12 on Hepatic Inflammatory Gene Expression in LPS-Challenged Mice

Gene% Inhibition by C12p-value
TNF-α59.6%<0.05
IL-1β36.6%<0.05
IL-683.8%<0.01
COX-287.5%<0.01
iNOS72.8%<0.01
mPGES54.1%<0.05
Data from Wang et al. (2011).[1]

Table 2: Anti-inflammatory Effects of C12 in a Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 4h
C125Not specified
C1215Not specified
While the study mentions significant reduction, specific percentage inhibition values were not provided in the abstract.[1][2]
Experimental Protocols

In Vitro Macrophage Stimulation

This protocol is based on methodologies for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.[3][4][5]

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the macrophages in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of C12. Incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 16-24 hours.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis.

  • Analysis: Measure the concentrations of TNF-α, IL-6, and other inflammatory mediators in the supernatants using Enzyme-Linked Immunosorbent Assays (ELISAs).

In Vivo Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating in vivo anti-inflammatory activity.[6][7]

  • Animals: Use male ICR mice or Wistar rats (6-8 weeks old).

  • Grouping: Divide the animals into control, vehicle, C12-treated, and positive control (e.g., dexamethasone) groups.

  • Compound Administration: Administer C12 (e.g., 5 and 15 mg/kg) intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Part 2: Specialized Pro-Resolving Mediators (SPMs)

Specialized Pro-Resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators derived from polyunsaturated fatty acids (PUFAs).[8] They play a crucial role in the active resolution of inflammation, a process that is distinct from passive decay of pro-inflammatory signals. The main families of SPMs include lipoxins, resolvins, protectins, and maresins.[8]

Biosynthesis of SPMs

SPMs are synthesized through complex enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes.[9][10] The precursor PUFAs, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are converted into these potent signaling molecules.[8][11]

SPM_Biosynthesis cluster_enzymes Enzymatic Pathways cluster_spms SPM Families PUFAs Polyunsaturated Fatty Acids (AA, EPA, DHA) LOX Lipoxygenases (LOX) PUFAs->LOX COX Cyclooxygenases (COX) (Aspirin-acetylated COX-2) PUFAs->COX Lipoxins Lipoxins (from AA) LOX->Lipoxins Resolvins Resolvins (E-series from EPA, D-series from DHA) LOX->Resolvins Protectins Protectins (from DHA) LOX->Protectins Maresins Maresins (from DHA) LOX->Maresins COX->Lipoxins Aspirin-triggered COX->Resolvins Aspirin-triggered

Caption: General biosynthesis pathways of SPMs from PUFAs.
Signaling Pathways of Representative SPMs

SPMs exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on target immune cells.

Lipoxin A4 (LXA4) Signaling: LXA4, derived from arachidonic acid, is a potent anti-inflammatory and pro-resolving mediator. It signals through the ALX/FPR2 receptor, leading to the activation of downstream pathways such as PI3K/Akt and ERK/Nrf-2, which collectively suppress apoptosis in macrophages and regulate inflammatory gene expression.[12][13]

LXA4_Signaling cluster_downstream Downstream Effects LXA4 Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 PI3K_Akt PI3K/Akt Pathway ALX_FPR2->PI3K_Akt ERK_Nrf2 ERK/Nrf-2 Pathway ALX_FPR2->ERK_Nrf2 NFkB_inhibition Inhibition of NF-κB ALX_FPR2->NFkB_inhibition Macrophage_viability Macrophage Viability PI3K_Akt->Macrophage_viability ERK_Nrf2->Macrophage_viability

Caption: Lipoxin A4 signaling pathway.

Resolvin D1 (RvD1) Signaling: RvD1, derived from DHA, is another key SPM that promotes the resolution of inflammation. It binds to GPR32 and ALX/FPR2 receptors, leading to reduced neutrophil infiltration, decreased production of pro-inflammatory cytokines, and enhanced macrophage phagocytosis of apoptotic cells.[14][15][16] In the context of neuropathic pain, RvD1 has been shown to act through the ALX/FPR2 receptor to suppress the BDNF/TrkB signaling pathway in microglia.[17]

RvD1_Signaling cluster_receptors Receptors cluster_effects Pro-Resolving Actions RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 Phagocytosis ↑ Macrophage Phagocytosis GPR32->Phagocytosis Neutrophil ↓ Neutrophil Infiltration ALX_FPR2->Neutrophil Cytokines ↓ Pro-inflammatory Cytokines ALX_FPR2->Cytokines BDNF_TrkB ↓ BDNF/TrkB Signaling (in microglia) ALX_FPR2->BDNF_TrkB

Caption: Resolvin D1 signaling pathways.
Quantitative Data on SPM Activity

The biological activities of SPMs are often observed at very low concentrations, highlighting their potency.

Table 3: Bioactivity of Resolvin D1 (RvD1)

Biological EffectCell Type/ModelEffective ConcentrationReference
Inhibition of LPS-induced TRAP and cathepsin K expressionRAW264.7 macrophages0-500 nM[14]
Induction of functional changes (e.g., Ca2+ release, phagocytosis)Primary human macrophages1-100 nM (maximal at 10 nM)[14]
Reduction of mechanical and thermal allodyniaSpared nerve injury (SNI) mouse model10-40 ng (intrathecal)[17]
Experimental Protocols for Studying SPMs

The study of SPMs requires highly sensitive analytical techniques due to their low endogenous concentrations.

Quantification of SPMs in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of SPMs.[18][19]

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, serum, cell culture supernatant, tissue homogenates).

    • Add a mixture of deuterated internal standards for accurate quantification.

    • Perform solid-phase extraction (SPE) using C18 columns to extract the lipid mediators.

    • Elute the lipids and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • LC Separation:

    • Inject the reconstituted sample into a reverse-phase liquid chromatography system.

    • Use a suitable column (e.g., C18) and a gradient elution profile with solvents such as water, methanol, and acetic acid to separate the different SPM species.

  • MS/MS Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each SPM and its corresponding internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Construct calibration curves using authentic SPM standards.

    • Calculate the concentration of each SPM in the biological sample by comparing its peak area to that of its deuterated internal standard and the calibration curve.

This guide provides a foundational understanding of the anti-inflammatory compound C12 and the broad class of SPMs. The detailed mechanisms, quantitative data, and experimental protocols are intended to facilitate further research and development in the field of inflammation resolution.

References

The Anti-Inflammatory Properties of 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone (C12): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Foundational Research of the Novel Anti-inflammatory Agent C12

Introduction

Chronic and acute inflammation are hallmarks of a wide range of human diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. While steroidal and non-steroidal anti-inflammatory drugs are common therapeutic agents, their use is often associated with significant side effects. This has spurred the search for novel anti-inflammatory compounds with improved safety and efficacy profiles. This technical guide focuses on the foundational research of a promising synthetic compound, 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, referred to as C12. The user's initial query about "C12-SPM" appears to be a misnomer, as the foundational research does not classify C12 as a Specialized Pro-resolving Mediator (SPM), which are typically lipid-derived molecules. Instead, C12 is a novel hydrosoluble compound with potent anti-inflammatory properties. This whitepaper will provide a comprehensive overview of the core research on C12, detailing its mechanism of action, quantitative effects, and the experimental protocols used in its initial characterization, primarily based on the foundational work by Wang et al. (2011).

Mechanism of Action

The anti-inflammatory effects of C12 are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, particularly in macrophages. The foundational research demonstrates that C12 exerts its effects through the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is a critical pathway in the innate immune response to bacterial lipopolysaccharide (LPS).

Upon stimulation by LPS, TLR4 activation typically leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a master regulator of pro-inflammatory gene expression. C12 has been shown to interfere with this cascade by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key members of the MAPK family. Notably, C12 does not appear to affect the phosphorylation of another MAPK, p38. The inhibition of ERK and JNK phosphorylation, in turn, leads to the suppression of NF-κB activation. This is evidenced by the reduced nuclear translocation of the p65 subunit of NF-κB in the presence of C12. By inhibiting this signaling pathway, C12 effectively downregulates the transcription and production of a wide array of pro-inflammatory mediators.[1][2]

Quantitative Data Summary

The foundational research on C12 provides significant quantitative data on its anti-inflammatory efficacy, both in vitro and in vivo. These findings are summarized in the tables below for clear comparison.

In Vitro Anti-inflammatory Activity of C12
ParameterCell TypeStimulantC12 ConcentrationEffectReference
Pro-inflammatory Gene Expression Mouse Peritoneal Macrophages (MPMs)LPS (0.5 µg/mL)2.5 µMInhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2, and PGE synthase mRNA expression[3]
Nitric Oxide (NO) Production MPMsLPS (1 µg/mL)10 µM45% reduction in nitrite (B80452) levels[3]
TNF-α Release RAW264.7 MacrophagesLPSDose-dependent inhibitionData from a previous study by the same authors[1][2]
IL-6 Release RAW264.7 MacrophagesLPSDose-dependent inhibition (77.4% at 2.5 µM)[3]
In Vivo Anti-inflammatory Activity of C12
Animal ModelParameterC12 DosageEffectReference
LPS-induced Endotoxemia in Mice Plasma TNF-α levels15 mg/kg (i.v.)71.5% inhibition[1]
Plasma IL-6 levels15 mg/kg (i.v.)53.0% inhibition[1]
Survival Rate15 mg/kg (i.p.)Significantly increased survival[1]
Carrageenan-induced Paw Edema in Mice Paw Edema10 and 30 mg/kg (i.p.)Dose-dependent reduction in paw swelling[1]
Acetic Acid-induced Vascular Permeability in Mice Vascular Leakage10 and 30 mg/kg (i.p.)Dose-dependent inhibition of vascular permeability[1]
Acetic Acid-induced Writhing in Mice Writhing Response10 and 30 mg/kg (i.p.)Dose-dependent reduction in writhing[1]
Formalin-induced Pain in Mice Licking Time (late phase)10 and 30 mg/kg (i.p.)Dose-dependent reduction in licking time[1]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the foundational research of C12.

In Vitro Experiments

1. Cell Culture and Treatment: Mouse peritoneal macrophages (MPMs) were harvested from the peritoneal cavity of mice. RAW264.7 macrophage-like cells were also used. Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells were pre-treated with C12 at various concentrations for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS).

2. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Assay: NO production was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants or mouse plasma were quantified using specific ELISA kits.

3. Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase. RT-qPCR was then performed using specific primers for TNF-α, IL-1β, IL-6, iNOS, COX-2, and PGE synthase to quantify their mRNA expression levels.

4. Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPKs, as well as IκBα and p65. Horseradish peroxidase-conjugated secondary antibodies were used for detection.

5. Immunofluorescence for NF-κB Translocation: Cells grown on coverslips were treated with C12 and/or LPS. After fixation and permeabilization, cells were incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. The localization of p65 was visualized using a fluorescence microscope.

In Vivo Experiments

1. Animals: Male C57BL/6 mice were used for the in vivo studies. The animals were housed under standard laboratory conditions with free access to food and water.

2. LPS-induced Endotoxemia: Mice were administered C12 intravenously (i.v.) or intraperitoneally (i.p.) prior to a lethal dose of LPS (i.v.). Survival was monitored over a specified period. For cytokine measurements, blood samples were collected at different time points after LPS injection.

3. Carrageenan-induced Paw Edema: Paw edema was induced by a subplantar injection of carrageenan into the right hind paw of the mice. C12 was administered i.p. prior to the carrageenan injection. The paw volume was measured at various time points using a plethysmometer.

4. Acetic Acid-induced Vascular Permeability: Mice were injected i.v. with Evans blue dye. C12 was administered i.p., followed by an i.p. injection of acetic acid. The amount of dye that extravasated into the peritoneal cavity was quantified spectrophotometrically.

5. Acetic Acid-induced Writhing: Mice were administered C12 i.p. before an i.p. injection of acetic acid. The number of writhes (a behavioral measure of pain) was counted for a specific period.

6. Formalin-induced Pain: Pain was induced by injecting formalin into the plantar surface of the right hind paw. C12 was administered i.p. prior to the formalin injection. The time spent licking the injected paw was recorded in two phases (early and late).

Visualizations

Signaling Pathway of C12-mediated Anti-inflammatory Action

C12_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_cascade MAPK Cascade MyD88->MAPK_cascade ERK ERK MAPK_cascade->ERK Phosphorylates JNK JNK MAPK_cascade->JNK Phosphorylates p38 p38 MAPK_cascade->p38 Phosphorylates NFkB_complex IκB-NF-κB MAPK_cascade->NFkB_complex Activates IKK ERK->NFkB_complex JNK->NFkB_complex NFkB_active NF-κB (p65) NFkB_complex->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_genes Initiates C12 C12 C12->ERK Inhibits phosphorylation C12->JNK Inhibits phosphorylation

Caption: C12 inhibits LPS-induced inflammation by blocking ERK and JNK phosphorylation.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

in_vitro_workflow start Start: Macrophage Culture (MPMs or RAW264.7) pretreatment Pre-treatment with C12 (various concentrations) start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa griess Griess Assay (NO production) supernatant_collection->griess western_blot Western Blot (p-ERK, p-JNK, p-p38, IκBα, p65) cell_lysis->western_blot rt_qpcr RT-qPCR (Pro-inflammatory gene mRNA) cell_lysis->rt_qpcr end End: Data Analysis elisa->end griess->end western_blot->end rt_qpcr->end

Caption: Workflow for assessing the anti-inflammatory effects of C12 in vitro.

Conclusion

The foundational research on the synthetic compound C12 establishes it as a potent anti-inflammatory agent with a clear mechanism of action. By targeting the LPS-induced activation of the ERK/JNK and NF-κB signaling pathways, C12 effectively suppresses the production of a broad range of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies demonstrate its significant therapeutic potential in various inflammatory conditions. It is important to reiterate that based on the current body of evidence, C12 is not classified as a Specialized Pro-resolving Mediator (SPM), but rather as a novel synthetic anti-inflammatory compound. Further research is warranted to fully elucidate its therapeutic applications and to explore its potential role in the resolution of inflammation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of C12-SPM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and repair.[1][2][3] Failure in the resolution of inflammation can lead to chronic inflammatory diseases.[1][3] SPMs, which include lipoxins, resolvins, protectins, and maresins, exert their effects by binding to specific G-protein coupled receptors (GPCRs), thereby regulating leukocyte trafficking, cytokine production, and the clearance of apoptotic cells.[1][4]

C12-SPM is a novel compound under investigation for its potential pro-resolving and anti-inflammatory properties. Preliminary studies on a related compound, C12, have suggested that it may inhibit inflammatory responses by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][3] These pathways are known to be regulated by SPMs.[5][6]

These application notes provide detailed protocols for a series of in vitro assays to characterize the biological activity of this compound and elucidate its mechanism of action. The following protocols are designed to assess the effect of this compound on key cellular players in inflammation and its resolution, namely macrophages and neutrophils.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization, specifically its ability to induce a shift from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.

Background: Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. The ability of a compound to promote M2 polarization is a key indicator of its pro-resolving potential.

Experimental Protocol

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

  • This compound

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for M1 (e.g., TNF-α, IL-6, iNOS) and M2 (e.g., Arg-1, CD206, IL-10) markers

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers

  • ELISA kits for cytokine quantification (TNF-α, IL-6, IL-10)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with PBS and allow them to rest in fresh medium for 24 hours.

  • Macrophage Polarization and this compound Treatment:

    • To induce M1 polarization, treat the differentiated THP-1 cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • To induce M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control.

    • Incubate for 24-48 hours.

  • Analysis of Polarization Markers:

    • qRT-PCR: Harvest cells, extract total RNA using TRIzol, and perform qRT-PCR to analyze the gene expression of M1 and M2 markers.

    • Flow Cytometry: Detach cells and stain with fluorescently labeled antibodies against M1 (CD86) and M2 (CD206) surface markers for flow cytometric analysis.

    • ELISA: Collect cell culture supernatants and measure the concentration of secreted cytokines (TNF-α, IL-6, IL-10) using ELISA kits.

Data Presentation

Table 1: Effect of this compound on Macrophage Polarization Marker Gene Expression

Treatment GroupTNF-α (Fold Change)IL-6 (Fold Change)iNOS (Fold Change)Arg-1 (Fold Change)CD206 (Fold Change)IL-10 (Fold Change)
Untreated Control1.01.01.01.01.01.0
LPS + IFN-γ (M1)User-definedUser-definedUser-definedUser-definedUser-definedUser-defined
LPS + IFN-γ + this compound (1 nM)User-definedUser-definedUser-definedUser-definedUser-definedUser-defined
LPS + IFN-γ + this compound (10 nM)User-definedUser-definedUser-definedUser-definedUser-definedUser-defined
LPS + IFN-γ + this compound (100 nM)User-definedUser-definedUser-definedUser-definedUser-definedUser-defined
IL-4 + IL-13 (M2)User-definedUser-definedUser-definedUser-definedUser-definedUser-defined

Table 2: Effect of this compound on Cytokine Secretion by Polarized Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Untreated ControlUser-definedUser-definedUser-defined
LPS + IFN-γ (M1)User-definedUser-definedUser-defined
LPS + IFN-γ + this compound (1 nM)User-definedUser-definedUser-defined
LPS + IFN-γ + this compound (10 nM)User-definedUser-definedUser-defined
LPS + IFN-γ + this compound (100 nM)User-definedUser-definedUser-defined

Workflow Diagram

Macrophage_Polarization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (24-48h) cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages M1_stim LPS + IFN-γ Macrophages->M1_stim M2_stim IL-4 + IL-13 Macrophages->M2_stim C12_SPM This compound (various conc.) M1_stim->C12_SPM Vehicle Vehicle Control M1_stim->Vehicle qRT_PCR qRT-PCR (M1/M2 gene markers) C12_SPM->qRT_PCR Analyze Polarization Flow_Cytometry Flow Cytometry (CD86, CD206) C12_SPM->Flow_Cytometry ELISA ELISA (TNF-α, IL-6, IL-10) C12_SPM->ELISA Vehicle->qRT_PCR Vehicle->Flow_Cytometry Vehicle->ELISA

Caption: Workflow for macrophage polarization assay.

Neutrophil Chemotaxis Assay

Objective: To evaluate the effect of this compound on neutrophil migration towards a chemoattractant.

Background: Neutrophil infiltration into tissues is a hallmark of acute inflammation. SPMs are known to inhibit neutrophil chemotaxis, thereby limiting the inflammatory response.[7] This assay will determine if this compound possesses this key pro-resolving activity.

Experimental Protocol

Materials:

  • Freshly isolated human neutrophils from peripheral blood

  • RPMI-1640 medium with 0.5% bovine serum albumin (BSA)

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or leukotriene B4 (LTB4))

  • This compound

  • Boyden chamber or Transwell inserts (5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in RPMI-1640/0.5% BSA.

  • Cell Labeling: Label the isolated neutrophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye.

  • Chemotaxis Assay Setup:

    • Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

    • In the upper chamber (Transwell insert), add the Calcein-AM labeled neutrophils that have been pre-incubated with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 15 minutes.

    • Include a negative control with no chemoattractant in the lower well.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

Data Presentation

Table 3: Effect of this compound on Neutrophil Chemotaxis

This compound Concentration (nM)Chemoattractant (e.g., 10 nM IL-8)Mean Fluorescence IntensityStandard Deviation% Inhibition
0 (Vehicle Control)+User-definedUser-defined0%
1+User-definedUser-definedUser-defined
10+User-definedUser-definedUser-defined
100+User-definedUser-definedUser-defined
0 (Negative Control)-User-definedUser-definedN/A

Workflow Diagram

Neutrophil_Chemotaxis_Workflow cluster_prep Neutrophil Preparation cluster_assay Chemotaxis Assay Setup cluster_quant Incubation & Quantification Blood Human Blood Isolation Neutrophil Isolation Blood->Isolation Labeling Calcein-AM Labeling Isolation->Labeling Upper_Chamber Upper Chamber: Labeled Neutrophils + this compound/Vehicle Labeling->Upper_Chamber Lower_Chamber Lower Chamber: Chemoattractant (IL-8) Incubation Incubate 60-90 min at 37°C Lower_Chamber->Incubation Upper_Chamber->Incubation Place insert in well Measurement Measure Fluorescence of Migrated Cells Incubation->Measurement

Caption: Workflow for neutrophil chemotaxis assay.

Efferocytosis Assay

Objective: To assess the effect of this compound on the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages.

Background: Efferocytosis is a fundamental process in the resolution of inflammation, where apoptotic cells are removed by phagocytes, primarily macrophages. SPMs enhance efferocytosis, preventing secondary necrosis and the release of pro-inflammatory cellular contents.

Experimental Protocol

Materials:

  • Differentiated THP-1 macrophages (as described in Protocol 1)

  • Jurkat T-cells (or another suitable cell line for inducing apoptosis)

  • UV transilluminator or etoposide (B1684455) to induce apoptosis

  • pHrodo Red SE or another fluorescent dye to label apoptotic cells

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induction of Apoptosis:

    • Induce apoptosis in Jurkat cells by UV irradiation or treatment with etoposide.

    • Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

  • Labeling of Apoptotic Cells: Label the apoptotic Jurkat cells with a pH-sensitive fluorescent dye like pHrodo Red SE, which fluoresces in the acidic environment of the phagolysosome.

  • Efferocytosis Assay:

    • Plate differentiated THP-1 macrophages in a multi-well plate.

    • Pre-treat the macrophages with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.

    • Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).

    • Co-culture for 2 hours at 37°C.

  • Quantification of Efferocytosis:

    • Flow Cytometry: Gently wash the cells to remove non-engulfed apoptotic cells. Detach the macrophages and analyze the fluorescence intensity by flow cytometry. The percentage of fluorescent macrophages and the mean fluorescence intensity correspond to the efferocytosis rate.

    • Fluorescence Microscopy: After washing, fix the cells and visualize them using a fluorescence microscope. The number of engulfed apoptotic cells per macrophage can be quantified.

Data Presentation

Table 4: Effect of this compound on Macrophage Efferocytosis

This compound Concentration (nM)% of pHrodo Red Positive MacrophagesMean Fluorescence Intensity
0 (Vehicle Control)User-definedUser-defined
1User-definedUser-defined
10User-definedUser-defined
100User-definedUser-defined

Workflow Diagram

Efferocytosis_Workflow cluster_prep Cell Preparation cluster_assay Efferocytosis Assay cluster_quant Quantification Jurkat Jurkat Cells Apoptosis Induce Apoptosis (UV/Etoposide) Jurkat->Apoptosis Labeling Label with pHrodo Red Apoptosis->Labeling Co_culture Co-culture Macrophages and Apoptotic Cells (2h) Labeling->Co_culture Macrophages Differentiated Macrophages Treatment Pre-treat Macrophages with this compound/Vehicle Macrophages->Treatment Treatment->Co_culture Flow_Cytometry Flow Cytometry Co_culture->Flow_Cytometry Microscopy Fluorescence Microscopy Co_culture->Microscopy

Caption: Workflow for the efferocytosis assay.

Analysis of Intracellular Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in macrophages.

Background: The NF-κB and MAPK pathways are central to the inflammatory response.[2][6] Many anti-inflammatory and pro-resolving mediators, including some SPMs, exert their effects by inhibiting these pathways.[5][6] This assay will help to elucidate the molecular mechanism of this compound.

Experimental Protocol

Materials:

  • Differentiated THP-1 macrophages

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies against: phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed differentiated THP-1 macrophages.

    • Pre-treat the cells with this compound (e.g., 100 nM) or vehicle for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Presentation

Table 5: Effect of this compound on LPS-Induced NF-κB and MAPK Activation

Treatment Groupp-p65/total p65 (Fold Change)p-ERK/total ERK (Fold Change)p-JNK/total JNK (Fold Change)p-p38/total p38 (Fold Change)
Untreated Control1.01.01.01.0
LPS (15 min)User-definedUser-definedUser-definedUser-defined
LPS + this compound (15 min)User-definedUser-definedUser-definedUser-defined
LPS (30 min)User-definedUser-definedUser-definedUser-defined
LPS + this compound (30 min)User-definedUser-definedUser-definedUser-defined

Signaling Pathway Diagram

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_SPM This compound SPM_Receptor SPM Receptor (e.g., ALX/FPR2) C12_SPM->SPM_Receptor MAPK_pathway MAPK Cascade (ERK, JNK, p38) SPM_Receptor->MAPK_pathway inhibits IKK IKK SPM_Receptor->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_pathway TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NFkB NF-κB IkB_NFkB->NFkB releases Degradation Degradation IkB->Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

References

Application Notes and Protocols for the Anti-Inflammatory Compound C12 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "C12-SPM" does not correspond to a recognized Specialized Pro-resolving Mediator (SPM) in the current scientific literature. The following application notes and protocols are for the novel, water-soluble anti-inflammatory compound C12 , also known as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone . This compound is not an SPM and exerts its anti-inflammatory effects through a distinct mechanism of action.

These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: Mechanism of Action

Compound C12 is a synthetic cyclohexanone (B45756) derivative designed as a potent anti-inflammatory agent. Unlike SPMs, which actively promote the resolution of inflammation, C12 functions by inhibiting the production of key pro-inflammatory mediators. Its primary mechanism of action involves the suppression of pro-inflammatory gene expression, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2). This inhibition is achieved, at least in part, through the downregulation of the Extracellular signal-regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) signaling pathways, as well as the inhibition of Nuclear Factor-kappa B (NF-κB) activation. By targeting these central inflammatory pathways, C12 effectively reduces the inflammatory response in various preclinical models.

Signaling Pathway of Compound C12

C12_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes C12 Compound C12 C12->MAPK_Pathway C12->NFkB_Pathway Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: C12 inhibits LPS-induced inflammation by targeting MAPK and NF-κB pathways.

Data Presentation: Summary of In Vivo Studies

The following table summarizes the quantitative data from preclinical studies evaluating the anti-inflammatory effects of compound C12 in various mouse models.

Animal ModelSpeciesCompound C12 DoseRoute of AdministrationKey Findings
Carrageenan-Induced Paw EdemaICR Mice5 mg/kgIntraperitoneal (i.p.)39.9% inhibition of paw edema (p<0.01)
15 mg/kgi.p.46.9% inhibition of paw edema (p<0.01)
Acetic Acid-Induced Vascular PermeabilityICR Mice15 mg/kgi.p.Significant reduction in vascular leakage
Acetic Acid-Induced WrithingICR Mice15 mg/kgi.p.45.3% inhibition of writhing response (p<0.01)
Formalin-Induced Pain (Late Phase)ICR Mice15 mg/kgi.p.49.3% reduction in licking time (p<0.01)
LPS-Induced EndotoxemiaC57BL/6 Mice15 mg/kgi.p.Significantly reduced mortality and attenuated lung histopathology
15 mg/kgi.p.Suppressed plasma and liver levels of pro-inflammatory cytokines

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure to assess the anti-inflammatory activity of C12 in an acute inflammation model.

  • Materials:

    • Male ICR mice (20-25 g)

    • Compound C12

    • Carrageenan (lambda, Type IV)

    • Sterile 0.9% saline

    • Vehicle for C12 (e.g., sterile water for C12-HCl)

    • Plethysmometer or digital calipers

    • Syringes and needles (27G)

  • Procedure:

    • Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions with free access to food and water.

    • Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle control, C12 treatment groups (e.g., 5 mg/kg and 15 mg/kg), and a positive control group (e.g., indomethacin).

    • Compound Administration: Administer C12 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan injection.

    • Induction of Edema: Inject 50 µL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

LPS-Induced Endotoxemia in Mice

This protocol is used to evaluate the protective effects of C12 against systemic inflammation and septic shock.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • Compound C12

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Sterile pyrogen-free saline

    • Vehicle for C12

  • Procedure:

    • Animal Acclimation: As described in the previous protocol.

    • Grouping: Randomly assign mice to different groups: Saline control, LPS + Vehicle, and LPS + C12 treatment groups.

    • Compound Administration: Administer C12 (e.g., 15 mg/kg, i.p.) or vehicle 1 hour before the LPS challenge.

    • Induction of Endotoxemia: Inject a lethal or sub-lethal dose of LPS (e.g., 15-20 mg/kg, i.p.) to induce endotoxemia.

    • Monitoring:

      • Survival: Monitor the survival rate of the animals for up to 72 hours.

      • Cytokine Analysis: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for plasma cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

      • Histopathology: Harvest organs such as the lungs, liver, and kidneys for histopathological examination to assess tissue injury.

    • Data Analysis: Compare survival curves using a log-rank test. Analyze cytokine levels and histopathology scores between groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for In Vivo Studies

experimental_workflow start Start: Select Animal Model (e.g., Carrageenan Paw Edema) acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Groups (Vehicle, C12, Positive Control) acclimation->grouping treatment Administer Compound C12 (e.g., i.p.) grouping->treatment induction Induce Inflammation (e.g., Carrageenan Injection) treatment->induction monitoring Monitor and Collect Data (Paw Volume, Cytokines, Survival) induction->monitoring analysis Data Analysis (Statistical Comparison) monitoring->analysis end End: Evaluate Efficacy analysis->end

Caption: General workflow for in vivo evaluation of the anti-inflammatory compound C12.

Application Notes and Protocols for C12 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a novel synthetic hydrosoluble compound with potent anti-inflammatory properties.[1][2] While not a classical specialized pro-resolving mediator (SPM), its mechanism of action and therapeutic effects in preclinical models of inflammation suggest it may function as an SPM mimic or modulator of resolution pathways. These application notes provide a comprehensive overview of the administration of C12 in murine models of inflammation, detailing its mechanism of action, experimental protocols, and relevant quantitative data to guide further research and development.

Mechanism of Action

C12 exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. In mouse primary peritoneal macrophages, C12 has been shown to potently inhibit the lipopolysaccharide (LPS)-induced production of various pro-inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[1]

  • Interleukin-1beta (IL-1β)[1]

  • Interleukin-6 (IL-6)[1]

  • Inducible Nitric Oxide Synthase (iNOS)[1]

  • Cyclooxygenase-2 (COX-2)[1]

  • Prostaglandin E Synthase (PGE synthase)[1]

The underlying mechanism for this inhibition involves the suppression of critical intracellular signaling pathways. Specifically, C12 has been demonstrated to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), without affecting p38 Mitogen-Activated Protein Kinase (MAPK).[1] Furthermore, C12 impedes the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

Signaling Pathway of C12

C12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK_JNK ERK / JNK MAPK_pathway->ERK_JNK activates Nucleus Nucleus ERK_JNK->Nucleus IkB IκB NFkB_pathway->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes promotes C12 C12 C12->ERK_JNK inhibits C12->NFkB inhibits activation C12_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping C12_Prep C12 Preparation Grouping->C12_Prep C12_Admin C12 Administration (i.p.) C12_Prep->C12_Admin Inflammatory_Challenge Inflammatory Challenge (LPS or Carrageenan) C12_Admin->Inflammatory_Challenge Sample_Collection Sample Collection (Blood, Tissues) Inflammatory_Challenge->Sample_Collection Paw_Measurement Paw Edema Measurement Inflammatory_Challenge->Paw_Measurement Biochemical_Assays Biochemical Assays (ELISA, Griess) Sample_Collection->Biochemical_Assays Histology Histological Analysis Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Histology->Data_Analysis Paw_Measurement->Data_Analysis

References

Application Notes and Protocols for C12-SPM in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-SPM, also known as C12-Spermine, is a polyamine branched-chain lipidoid that has emerged as a valuable tool in cell culture applications, primarily for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. Its unique structure, featuring a spermine (B22157) head group and C12 lipid chains, facilitates the encapsulation and cellular delivery of genetic material. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on dosage, concentration, and relevant biological pathways.

Data Presentation

The following tables summarize the quantitative data for the use of this compound in lipid nanoparticle formulations for cell culture applications, primarily based on its use for siRNA delivery to Huh7 cells.

Table 1: this compound Lipid Nanoparticle (LNP) Formulation

ComponentMolar Ratio (%)Stock ConcentrationSolvent
This compound 40 10 mMEthanol (B145695)
Cholesterol4010 mMEthanol
DSPC1810 mMEthanol
DMG-PEG 2000210 mMEthanol

Table 2: Dosage and Concentration for In Vitro siRNA Delivery

Cell LineNucleic AcidFinal siRNA ConcentrationLNP Incubation TimeKey Application
Huh7siRNA50 nM24 - 72 hoursHepatitis C Virus (HCV) Replication Inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles for siRNA Delivery

This protocol details the formulation of this compound-based LNPs for the delivery of siRNA to cells in culture, adapted from established methodologies.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA of interest

  • Ethanol (RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing apparatus

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare 10 mM stock solutions of this compound, Cholesterol, DSPC, and DMG-PEG 2000 in 100% ethanol.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the citrate buffer to the desired concentration (e.g., 0.2 mg/mL).

  • LNP Formulation (Microfluidic Mixing):

    • Combine the lipid stock solutions in a microcentrifuge tube to achieve the molar ratios specified in Table 1.

    • Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.

    • Inject the lipid solution and the siRNA solution into the respective inlets of the microfluidic device.

    • Collect the resulting LNP suspension from the outlet.

  • LNP Formulation (Manual Mixing):

    • Combine the lipid stock solutions in a microcentrifuge tube.

    • While vigorously vortexing the siRNA solution, add the lipid solution dropwise.

    • Continue vortexing for an additional 30 seconds.

  • Dialysis:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS at 4°C for at least 12 hours, with at least two changes of buffer, to remove ethanol and unencapsulated siRNA.

  • Characterization (Optional but Recommended):

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vitro Transfection of Huh7 Cells with this compound LNPs

This protocol describes the application of the formulated this compound LNPs to a human hepatoma cell line (Huh7).

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound LNPs encapsulating siRNA

  • Opti-MEM I Reduced Serum Medium

  • 96-well or other appropriate cell culture plates

Procedure:

  • Cell Seeding:

    • Seed Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of Transfection Complexes:

    • Dilute the this compound LNPs to the desired final siRNA concentration (e.g., 50 nM) in Opti-MEM.

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Add the diluted LNP-siRNA complexes to each well.

    • Incubate the cells for 4-6 hours at 37°C.

  • Post-transfection:

    • After the incubation period, add complete growth medium (DMEM with 10% FBS) to each well.

    • Continue to incubate the cells for 24 to 72 hours, depending on the experimental endpoint.

  • Assessment of Gene Knockdown:

    • Analyze the target gene expression at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot or immunofluorescence) to determine the efficiency of siRNA delivery and gene silencing.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_cell_culture Cell Culture & Transfection Lipid_Stocks Prepare Lipid Stocks (this compound, Chol, DSPC, PEG) Mixing Microfluidic or Manual Mixing Lipid_Stocks->Mixing siRNA_Solution Prepare siRNA Solution (Citrate Buffer) siRNA_Solution->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Cell_Seeding Seed Huh7 Cells Characterization->Cell_Seeding Treatment Treat with this compound LNPs Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Analysis Analyze Gene Knockdown (qPCR, Western Blot) Incubation->Analysis

Caption: Experimental workflow for this compound LNP formulation and cell transfection.

Spermine Signaling Pathways

Disclaimer: The following diagram illustrates general signaling pathways associated with the polyamine spermine. The direct signaling effects of this compound, when formulated into a lipid nanoparticle, may differ and are not well-characterized. This diagram is for informational purposes to provide context on the potential biological activities of the spermine moiety.

spermine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spermine_Ext Extracellular Spermine Polyamine_Transporter Polyamine Transporter Spermine_Ext->Polyamine_Transporter NMDA_Receptor NMDA Receptor Spermine_Ext->NMDA_Receptor Modulates Spermine_Int Intracellular Spermine Polyamine_Transporter->Spermine_Int Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx JAK JAK Spermine_Int->JAK Inhibits Kinase_Pathways Other Kinase Pathways (e.g., MAPK, PI3K/Akt) Spermine_Int->Kinase_Pathways Modulates STAT STAT JAK->STAT STAT_P p-STAT STAT->STAT_P Phosphorylation Gene_Expression Gene Expression (Cell Proliferation, Differentiation, Apoptosis) Kinase_Pathways->Gene_Expression Regulates Ca_Influx->Gene_Expression Influences STAT_P->Gene_Expression

Caption: Overview of potential spermine-modulated signaling pathways.

Application Notes and Protocols for the Quantification of C12-SPM (C12-Spermine) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-SPM, also known as C12-Spermine, is a synthetic polyamine branched-chain lipidoid with the chemical name 13,17,22,26-tetrakis(2-hydroxydodecyl)-13,17,22,26-tetraazaoctatriacontane-11,28-diol. Unlike endogenous specialized pro-resolving mediators (SPMs), C12-Spermine is a component of novel drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutics like siRNA. Its cationic nature at physiological pH allows for the complexation of negatively charged nucleic acids, facilitating their encapsulation and delivery into target cells. Accurate quantification of C12-Spermine in biological matrices is crucial for pharmacokinetic studies, formulation development, and assessing the delivery efficiency and safety of LNP-based therapeutics.

This document provides a detailed protocol for the sensitive and specific quantification of C12-Spermine in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action in Drug Delivery

C12-Spermine is a key structural component of lipid nanoparticles designed for nucleic acid delivery. Its polyamine headgroup provides a positive charge that interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the formation of a stable complex. The lipid-like tails contribute to the overall structure and stability of the LNP, protecting the siRNA from degradation and facilitating its transport across cellular membranes. The overall process of LNP-mediated siRNA delivery is depicted below.

LNP_siRNA_Delivery LNP Lipid Nanoparticle (LNP) (containing C12-Spermine and siRNA) Cell Target Cell LNP->Cell Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by LNP components) RISC RISC Complex Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA mRNA binding Degradation mRNA Degradation mRNA->Degradation Cleavage

LNP-mediated siRNA delivery workflow.

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of C12-Spermine from plasma.

Materials and Reagents
  • C12-Spermine (C12-Spermine) : Analytical standard

  • Solvents : Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Acids/Buffers : Formic acid (FA), Ammonium acetate

  • Sample Preparation : Protein precipitation plates or solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample cleanup.

  • Prepare Samples : Thaw plasma samples on ice.

  • Spike Internal Standard : To 50 µL of plasma in a 96-well plate, add 10 µL of the internal standard solution (concentration to be optimized during method development).

  • Precipitate Proteins : Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Mix : Vortex the plate for 2 minutes.

  • Centrifuge : Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze : Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System : A high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 column with a particle size of ≤ 2 µm (e.g., 2.1 x 50 mm).

  • Mobile Phase A : Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is provided in the table below.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

Table 1: Example LC Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry (MS) Conditions
  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Gas Flows : Optimize for the specific instrument.

MRM Transition Determination

Due to the novelty and complex structure of C12-Spermine, experimentally determining the optimal MRM transitions is a critical first step in method development.

  • Infusion : Infuse a standard solution of C12-Spermine directly into the mass spectrometer to determine the precursor ion. Given the multiple amine groups, multiply charged species (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺) are highly likely and may be more abundant than the singly charged ion.

  • Product Ion Scan : Perform a product ion scan on the most abundant and stable precursor ion(s) to identify characteristic fragment ions. Fragmentation is likely to occur at the C-N bonds and through the loss of the dodecyl chains.

  • MRM Optimization : Optimize the collision energy for each potential MRM transition to maximize the signal intensity. Select at least two transitions per analyte (one for quantification and one for confirmation).

Table 2: Proposed MRM Transitions for C12-Spermine (to be determined experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
C12-SpermineTo be determinedTo be determinedTo be optimizedQuantifier
C12-SpermineTo be determinedTo be determinedTo be optimizedQualifier
Internal Std.To be determinedTo be determinedTo be optimizedQuantifier

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines. The following tables present expected performance characteristics for a validated assay of this nature.

Table 3: Calibration Curve and Linearity

ParameterExpected Value
Calibration ModelLinear
Weighting1/x²
Correlation Coeff. (r²)> 0.99
Dynamic Range (ng/mL)1 - 1000

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 20%< 20%± 20%
Low3< 15%< 15%± 15%
Medium100< 15%< 15%± 15%
High800< 15%< 15%± 15%

Experimental Workflow

The overall workflow for the quantification of C12-Spermine is summarized in the diagram below.

LCMS_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject LC-MS/MS Injection Reconstitute->LC_Inject Data Data Acquisition (MRM Mode) LC_Inject->Data Analysis Data Analysis and Quantification Data->Analysis

Application Notes and Protocols for C12 and Specialized Pro-resolving Mediators (SPMs) in the Treatment of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The query "C12-SPM" does not correspond to a single, recognized molecule in the scientific literature for inflammatory diseases. The research points to two distinct but relevant areas: a synthetic anti-inflammatory compound designated as C12 , and the broad class of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs) . This document will address both, providing detailed information on their respective roles in inflammation.

Part 1: The Anti-Inflammatory Compound C12

Introduction: C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a novel synthetic, water-soluble compound with potent anti-inflammatory properties.[1] Preclinical studies have demonstrated its efficacy in mitigating inflammatory responses both in vitro and in vivo, suggesting its potential as a therapeutic agent for various inflammatory diseases.[1]

Mechanism of Action

C12 exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the inflammatory cascade. In macrophages stimulated with lipopolysaccharide (LPS), C12 has been shown to suppress the production of pro-inflammatory cytokines and mediators. This is achieved, at least in part, by targeting the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Furthermore, C12 inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

Signaling Pathway Diagram

C12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (ERK, JNK) MyD88->MAPK_Pathway IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates, leading to degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n translocation C12 C12 C12->MAPK_Pathway Inhibits phosphorylation C12->NF-κB Inhibits activation Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_n->Pro-inflammatory_Genes activates transcription

Caption: C12 inhibits LPS-induced inflammation by blocking ERK/JNK and NF-κB pathways.

Data Presentation: Efficacy of C12

Table 1: In Vitro Effects of C12 on Macrophages

Parameter Cell Type Treatment Concentration Result Reference
Nitrite (B80452) Production Mouse Peritoneal Macrophages (MPMs) LPS (1 µg/mL) + C12 10 µM 45% reduction vs. LPS alone (p<0.01) [1]
IL-6 Expression RAW264.7 Macrophages LPS + C12 2.5 µM 77.4% inhibition [1]

| TNF-α Expression | RAW264.7 Macrophages | LPS + C12 | 2.5 µM | 40.3% inhibition |[1] |

Table 2: In Vivo Effects of C12 in Mouse Models

Model Parameter Treatment Dosage Result Reference
LPS-induced Endotoxemia Hepatic TNF-α mRNA LPS (10 mg/kg) + C12 15 mg/kg, i.v. 59.6% inhibition (p<0.05) [1]
LPS-induced Endotoxemia Hepatic IL-6 mRNA LPS (10 mg/kg) + C12 15 mg/kg, i.v. 83.8% inhibition (p<0.01) [1]
LPS-induced Endotoxemia Hepatic COX-2 mRNA LPS (10 mg/kg) + C12 15 mg/kg, i.v. 87.5% inhibition (p<0.01) [1]
LPS-induced Endotoxemia Hepatic iNOS mRNA LPS (10 mg/kg) + C12 15 mg/kg, i.v. 72.8% inhibition (p<0.01) [1]
Acetic Acid-induced Writhing Writhing Response C12 Pre-treatment 15 mg/kg, i.p. 91.6% inhibition (p<0.001) [1]

| Carrageenan-induced Paw Edema | Paw Edema | C12 Pre-treatment | 15 mg/kg, i.p. | Significant reduction |[1] |

Experimental Protocols

1. In Vitro Macrophage Stimulation Assay

  • Objective: To assess the effect of C12 on pro-inflammatory mediator production in macrophages.

  • Cell Line: Mouse Peritoneal Macrophages (MPMs) or RAW264.7 cells.

  • Protocol:

    • Plate cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of C12 (e.g., 2.5, 5, 10 µM) or vehicle control for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (0.5-1 µg/mL) for 6-18 hours.

    • For Nitrite Measurement (NO production): Collect the supernatant after 18 hours and measure nitrite concentration using the Griess reagent.

    • For Gene Expression Analysis (qPCR): After 6 hours of stimulation, lyse the cells and extract total RNA. Perform reverse transcription followed by real-time quantitative PCR for target genes (e.g., TNF-α, IL-6, COX-2, iNOS) using β-actin as an internal control.[1]

2. In Vivo LPS-Induced Endotoxemia Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of C12.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer C12 (e.g., 15 mg/kg) or vehicle (saline) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • After 15 minutes, challenge the mice with a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.v.).

    • For Survival Studies: Monitor survival rates for up to 7 days.[1]

    • For Mediator Analysis: At specific time points (e.g., 1, 3, 6 hours post-LPS), collect blood samples for plasma cytokine (TNF-α, IL-6) and NO analysis via ELISA and Griess assay, respectively.

    • Harvest organs (e.g., liver, lungs) for histopathological analysis (H&E staining) or for gene expression analysis of inflammatory markers by qPCR.[1]

Part 2: Specialized Pro-resolving Mediators (SPMs)

Introduction: Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators derived from polyunsaturated fatty acids (PUFAs) like omega-3 (EPA, DHA) and omega-6 (arachidonic acid).[2][3] Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs actively orchestrate the resolution of inflammation, a process that involves halting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and promoting tissue repair.[2][4][5] The main families of SPMs include lipoxins, resolvins, protectins, and maresins.[2][3]

General Mechanism of Action

SPMs function by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.[6] This interaction triggers intracellular signaling cascades that switch the cellular response from a pro-inflammatory to a pro-resolving phenotype. Key actions include inhibiting the production of pro-inflammatory cytokines and chemokines, down-regulating neutrophil recruitment, and stimulating macrophage phagocytosis.[4][6]

SPM Biosynthesis and Action Workflow

SPM_Workflow cluster_initiation Inflammatory Initiation cluster_resolution Resolution Phase Injury_Infection Injury / Infection Pro-inflammatory_Mediators Pro-inflammatory Mediators (PGs, LTs) Injury_Infection->Pro-inflammatory_Mediators Neutrophil_Recruitment Neutrophil (PMN) Recruitment Pro-inflammatory_Mediators->Neutrophil_Recruitment PUFAs PUFAs (EPA, DHA, AA) Pro-inflammatory_Mediators->PUFAs triggers release Stop_PMN_Infiltration Stop PMN Infiltration Enzymatic_Conversion Enzymatic Conversion (LOX, COX) PUFAs->Enzymatic_Conversion SPMs SPMs (Resolvins, Lipoxins, etc.) Enzymatic_Conversion->SPMs SPMs->Stop_PMN_Infiltration Enhance_Efferocytosis Enhance Macrophage Efferocytosis SPMs->Enhance_Efferocytosis Tissue_Repair Promote Tissue Repair SPMs->Tissue_Repair

Caption: SPMs actively drive the resolution of inflammation, shifting from a pro-inflammatory to a pro-resolving state.

Data Presentation: Actions of Key SPMs

Table 3: Cellular Actions of Representative SPMs

SPM Family Representative Member Key Receptor(s) Primary Cellular Actions Reference
Resolvins (E-series) Resolvin E1 (RvE1) ChemR23, BLT1 Decreases neutrophil transmigration, inhibits IL-17 production, promotes NK cell cytotoxicity.
Resolvins (D-series) Resolvin D1 (RvD1) ALX/FPR2, GPR32 Blocks neutrophil migration, enhances macrophage phagocytosis of apoptotic cells, reduces TNF-α.
Lipoxins Lipoxin A4 (LXA4) ALX/FPR2 Inhibits neutrophil chemotaxis and adhesion, stimulates monocyte migration, modulates NF-κB and AP-1.[7]
Protectins Protectin D1 (PD1) (unconfirmed) Reduces PMN infiltration, promotes efferocytosis, regulates IL-5 and IL-13.

| Maresins | Maresin 1 (MaR1) | LGR6 | Enhances macrophage phagocytosis, promotes tissue regeneration, analgesic properties. | |

Experimental Protocols

1. Neutrophil Chemotaxis Assay

  • Objective: To determine the effect of an SPM on neutrophil migration towards a chemoattractant.

  • Cells: Freshly isolated human or murine neutrophils.

  • Protocol:

    • Isolate neutrophils from whole blood using density gradient centrifugation.

    • Use a Boyden chamber or a similar microfluidic device with a porous membrane (e.g., 3-5 µm pores).

    • In the lower chamber, add a chemoattractant such as Leukotriene B4 (LTB4) or fMLP.

    • In the upper chamber, add the isolated neutrophils pre-incubated with the SPM of interest (e.g., RvD1, LXA4 at nM concentrations) or vehicle control.

    • Incubate the chamber at 37°C for 60-90 minutes.

    • Quantify the number of neutrophils that have migrated to the lower chamber by microscopy or flow cytometry. A reduction in migrated cells in the SPM-treated group indicates an inhibitory effect.

2. Macrophage Efferocytosis Assay

  • Objective: To measure the ability of an SPM to enhance the clearance of apoptotic cells by macrophages.

  • Cells: Human or murine monocyte-derived macrophages; Jurkat T-cells or neutrophils for apoptosis induction.

  • Protocol:

    • Culture macrophages in chamber slides or multi-well plates.

    • Induce apoptosis in Jurkat cells or neutrophils (e.g., by UV irradiation or staurosporine (B1682477) treatment). Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).

    • Treat the macrophages with the SPM of interest (e.g., RvD1, MaR1 at nM concentrations) or vehicle control for 15-30 minutes.

    • Add the fluorescently-labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).

    • Co-incubate for 60-120 minutes at 37°C.

    • Wash away non-engulfed apoptotic cells.

    • Quantify efferocytosis using fluorescence microscopy or flow cytometry. An increase in the percentage of macrophages containing fluorescent apoptotic bodies indicates enhanced efferocytosis.[4]

3. In Vivo Zymosan-Induced Peritonitis Model

  • Objective: To assess the pro-resolving activity of an SPM in a self-resolving inflammation model.

  • Animal Model: Mice (e.g., FVB or C57BL/6).

  • Protocol:

    • Induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse).

    • At the peak of inflammation (e.g., 4 hours), administer the SPM of interest or vehicle i.v. or i.p.

    • At various time points (e.g., 4, 12, 24, 48 hours), perform peritoneal lavage with sterile PBS.

    • Collect the peritoneal exudate and determine the total leukocyte count and differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations with staining.

    • Analyze the lavage fluid for levels of cytokines, chemokines, and lipid mediators using ELISA or LC-MS/MS.

    • A pro-resolving effect is indicated by a faster decline in neutrophil numbers and a switch to a macrophage-dominant infiltrate in the SPM-treated group compared to the vehicle control. This is often quantified by calculating the "resolution interval" (Ri), the time from maximum neutrophil infiltration to the point where infiltration is reduced by 50%.

References

Application Notes and Protocols: Specialized Pro-resolving Mediators in Neuroinflammation Studies with a Focus on Resolvin D1

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "C12-SPM": Initial searches for "this compound" in the context of neuroinflammation did not yield a recognized Specialized Pro-resolving Mediator (SPM). The term most closely matched "C12-Spermine," a synthetic lipidoid used for nanoparticle-based drug delivery, which is distinct from the endogenously produced lipid mediators that resolve inflammation. To provide a relevant and valuable resource for researchers in neuroinflammation, these application notes will focus on a well-characterized and pivotal SPM, Resolvin D1 (RvD1) .

Introduction to Neuroinflammation and Specialized Pro-resolving Mediators

Neuroinflammation is a critical host defense mechanism in the central nervous system (CNS). However, unresolved or chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as acute CNS injuries like stroke and trauma.[1][2] This process involves the activation of resident immune cells, primarily microglia and astrocytes, leading to the release of a cascade of inflammatory mediators.[3][4]

The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals.[5][6] Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[7][8] Major families of SPMs include resolvins, protectins, maresins, and lipoxins.[5][8] These molecules actively orchestrate the termination of inflammation by inhibiting leukocyte infiltration, stimulating the clearance of cellular debris (efferocytosis), and promoting tissue repair.[3][8]

Resolvin D1 (RvD1): A Key Modulator of Neuroinflammation

Resolvin D1 (RvD1) is a potent pro-resolving mediator derived from DHA.[7] It has demonstrated significant therapeutic potential in various models of neuroinflammation and neurodegenerative disease.[1][2]

Biosynthesis of RvD1

RvD1 is synthesized through enzymatic pathways involving lipoxygenases (LOX). DHA is first converted by 15-lipoxygenase (15-LOX) to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), which is then further metabolized by 5-lipoxygenase (5-LOX) in leukocytes to produce RvD1.[8]

Mechanism of Action

RvD1 exerts its pro-resolving functions by binding to specific G-protein coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2, which are expressed on various cells within the CNS, including microglia, astrocytes, and neurons.[2][7] Activation of these receptors initiates downstream signaling cascades that collectively dampen neuroinflammation and promote a return to homeostasis.

Key actions of RvD1 in the CNS include:

  • Inhibition of Pro-inflammatory Cytokine Production: RvD1 significantly reduces the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated microglia and astrocytes.[9]

  • Modulation of Microglial Phenotype: RvD1 promotes the polarization of microglia from a pro-inflammatory (M1) state to a pro-resolving/anti-inflammatory (M2) phenotype, which is characterized by enhanced phagocytic activity and the release of anti-inflammatory mediators.[6]

  • Regulation of Astrocyte Reactivity: RvD1 can attenuate the reactivity of astrocytes, a key feature of neuroinflammation, thereby reducing the formation of glial scars and preserving neuronal function.[9]

  • Neuroprotection: By mitigating the inflammatory environment, RvD1 indirectly protects neurons from apoptosis and excitotoxicity.[1]

Data Presentation: Quantitative Effects of RvD1

The following tables summarize the quantitative effects of RvD1 in various experimental models of neuroinflammation.

Table 1: In Vitro Effects of RvD1 on Microglial Cells

Cell TypeStimulusRvD1 ConcentrationMeasured ParameterResultReference
Primary Mouse MicrogliaLPS (100 ng/mL)10 nMTNF-α release~50% reduction[9]
Primary Mouse MicrogliaLPS (100 ng/mL)10 nMIL-1β release~60% reduction[9]
BV-2 Microglial CellsAmyloid-β (10 µM)100 nMPhagocytosis of Aβ~2-fold increase[2]
Primary Rat MicrogliaOxygen-Glucose Deprivation50 nMM2 Marker (Arg-1) Expression~3-fold increase[6]

Table 2: In Vivo Effects of RvD1 in Animal Models of Neuroinflammation

Animal ModelDiseaseRvD1 Dosage and RouteMeasured ParameterResultReference
MouseStroke (MCAO)100 ng, i.v.Infarct Volume~40% reduction[6]
MouseAlzheimer's Disease (APP/PS1)1 µg/kg, i.p. dailyCognitive Function (Y-maze)Significant improvement in spatial memory[1]
RatParkinson's Disease (6-OHDA)50 ng, intracerebralDopaminergic Neuron Loss~50% protection[2]
MouseSpinal Cord Injury100 µg/kg, i.p.Pro-inflammatory Cytokines in Spinal CordSignificant decrease in TNF-α and IL-6[9]

Experimental Protocols

Protocol: In Vitro Assessment of RvD1 on Microglial Activation

This protocol outlines a typical experiment to assess the anti-inflammatory effects of RvD1 on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Resolvin D1 (from a reputable supplier, stored at -80°C)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-1β

  • Reagents for immunocytochemistry (e.g., antibodies against Iba1 and CD68)

Procedure:

  • Cell Culture: Plate BV-2 cells or primary microglia in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with RvD1: The following day, replace the medium with fresh serum-free medium. Add RvD1 to the desired final concentrations (e.g., 1, 10, 100 nM). Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the vehicle control group).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (Optional): Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of the treatments.

  • Immunocytochemistry (Optional): Fix the remaining cells in the wells with 4% paraformaldehyde. Perform immunocytochemical staining for microglial activation markers such as Iba1 and CD68 to visualize morphological changes and marker expression.

Protocol: In Vivo Assessment of RvD1 in a Mouse Model of Systemic Inflammation-Induced Neuroinflammation

This protocol describes the use of a systemic LPS injection model to induce neuroinflammation and assess the protective effects of RvD1.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Resolvin D1

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer and equipment

  • ELISA kits for brain cytokine analysis

  • Reagents for immunohistochemistry

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; RvD1 + LPS).

  • RvD1 Administration: Administer RvD1 (e.g., 1 µg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.

  • LPS Challenge: Induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via i.p. injection.

  • Monitoring: Monitor the animals for signs of sickness behavior.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice under deep anesthesia and perfuse transcardially with ice-cold PBS.

  • Brain Extraction: Carefully extract the brains. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For histology, fix the other half of the brain in 4% paraformaldehyde.

  • Biochemical Analysis: Homogenize the frozen brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.

  • Immunohistochemistry: Process the fixed brain tissue for immunohistochemical analysis of microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

Protocol: General Procedure for SPM Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of SPMs from biological samples.

Materials:

  • Biological sample (e.g., brain tissue, plasma, cell culture supernatant)

  • Deuterated internal standards (e.g., d5-RvD2, d5-LXA4)

  • Methanol (B129727) (ice-cold)

  • Solid-phase extraction (SPE) C18 columns

  • Methyl formate

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect samples and immediately place them on ice to prevent lipid mediator isomerization.[10]

  • Protein Precipitation and Extraction: To the sample, add 3 volumes of ice-cold methanol containing deuterated internal standards.[8] Keep at -20°C for 45 minutes to allow for protein precipitation.[10]

  • Centrifugation: Centrifuge the samples (e.g., 1,000 x g for 10 min at 4°C) to pellet the precipitated proteins.[10]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.[11]

    • Acidify the supernatant to pH ~3.5 and load it onto the conditioned column.

    • Wash the column with water and then with hexane (B92381) to remove polar lipids.[10]

    • Elute the SPMs with methyl formate.[10][11]

  • Solvent Evaporation: Dry the eluted fraction under a gentle stream of nitrogen gas.[8]

  • Reconstitution: Reconstitute the dried lipid extract in a methanol/water (50:50) solution.[10]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of specific SPMs based on their mass-to-charge ratio and retention time.

Visualizations

RvD1_Signaling_Pathway RvD1 Resolvin D1 (RvD1) GPCR GPR32 / ALX/FPR2 Receptors RvD1->GPCR Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade Activation NFkB_Inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NFkB_Inhibition MAPK_Modulation Modulation of MAPK Pathway Signaling_Cascade->MAPK_Modulation ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->ProInflammatory_Cytokines Microglia_Polarization Microglial Polarization (M1 → M2) MAPK_Modulation->Microglia_Polarization Neuroprotection Neuroprotection ProInflammatory_Cytokines->Neuroprotection Phagocytosis ↑ Phagocytosis & Efferocytosis Microglia_Polarization->Phagocytosis Phagocytosis->Neuroprotection Resolution Resolution of Neuroinflammation Neuroprotection->Resolution

Caption: Signaling pathway of Resolvin D1 in neuroinflammation.

Experimental_Workflow start Plate Microglial Cells (e.g., BV-2) pretreatment Pre-treat with RvD1 or Vehicle (1 hour) start->pretreatment stimulation Stimulate with Pro-inflammatory Agent (e.g., LPS for 24 hours) pretreatment->stimulation collect Collect Supernatant and Cell Lysates stimulation->collect analysis Analysis collect->analysis elisa ELISA for Cytokines (TNF-α, IL-1β) analysis->elisa western Western Blot for Signaling Proteins (e.g., p-NF-κB) analysis->western qpcr qPCR for Gene Expression (e.g., M1/M2 markers) analysis->qpcr

Caption: In vitro experimental workflow for studying RvD1.

References

Unraveling the Role of Specialized Pro-Resolving Mediators (SPMs) in Autoimmune Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that play a crucial role in the resolution of inflammation. Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs actively orchestrate the return to tissue homeostasis.[1][2][3] This unique mechanism of action has garnered significant interest in their therapeutic potential for autoimmune diseases, which are characterized by chronic, unresolved inflammation.[1][3] This document provides a comprehensive overview of the application of SPMs in preclinical autoimmune disease models, including detailed methodologies and a summary of their effects.

Note on "C12-SPM": Initial searches for a specific molecule designated "this compound" did not yield any identified specialized pro-resolving mediator with this nomenclature. SPMs are typically derived from longer-chain fatty acids such as arachidonic acid (a C20 fatty acid), eicosapentaenoic acid (EPA, a C20 fatty acid), and docosahexaenoic acid (DHA, a C22 fatty acid). It is possible that "this compound" may be a novel, less-characterized molecule, a proprietary name, or a typographical error. The information presented herein focuses on well-characterized SPMs and their general applications in autoimmune disease models.

Mechanism of Action of SPMs in Autoimmunity

SPMs exert their pro-resolving effects through various mechanisms, making them attractive candidates for modulating autoimmune responses. Their primary actions include:

  • Inhibition of Leukocyte Infiltration: SPMs can limit the recruitment of neutrophils and other inflammatory cells to sites of inflammation.

  • Enhancement of Efferocytosis: They promote the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis. This is critical in preventing the release of pro-inflammatory contents from dying cells.

  • Modulation of Cytokine Production: SPMs can skew the cytokine profile from a pro-inflammatory state (e.g., high TNF-α, IL-1β) to a pro-resolving and anti-inflammatory state (e.g., increased IL-10).[1]

  • Regulation of T- and B-cell Responses: SPMs can influence the differentiation and activity of lymphocytes, key players in adaptive immunity and autoimmunity.[3] For instance, they can promote the generation of regulatory T cells (Tregs) while inhibiting the pro-inflammatory Th1 and Th17 cell responses.

These multifaceted actions collectively contribute to the resolution of inflammation and the restoration of tissue function, which is often dysregulated in autoimmune conditions.

Signaling Pathways Modulated by SPMs

The biological effects of SPMs are mediated by their interaction with specific G protein-coupled receptors (GPCRs). For example, Lipoxin A4 (LXA4) and Resolvin D1 (RvD1) can signal through the ALX/FPR2 receptor, while Resolvin E1 (RvE1) interacts with the ChemR23 receptor. Binding of SPMs to their cognate receptors initiates intracellular signaling cascades that ultimately lead to the modulation of gene expression and cellular functions involved in inflammation resolution.

SPM_Signaling_Pathway General SPM Signaling Pathway SPM SPM (e.g., RvD1, LXA4) GPCR GPCR (e.g., ALX/FPR2) SPM->GPCR Binds to G_Protein G Protein Signaling GPCR->G_Protein Activates Downstream Downstream Effectors (e.g., MAPK, NF-κB inhibition) G_Protein->Downstream Modulates Resolution Pro-resolving Effects: - Decreased Inflammation - Increased Efferocytosis - Tissue Repair Downstream->Resolution Leads to

Caption: Generalized signaling pathway of Specialized Pro-Resolving Mediators (SPMs).

Application of SPMs in Preclinical Autoimmune Disease Models

SPMs have been investigated in a variety of animal models that recapitulate key aspects of human autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis. Studies have shown that administration of SPMs, such as Resolvin D1, can ameliorate the clinical severity of EAE.

Experimental Protocol: Induction and Treatment of EAE in C57BL/6 Mice

  • Induction of EAE:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Inject female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion on day 0.

    • Administer Pertussis Toxin (PTx) intraperitoneally on day 0 and day 2 post-immunization.

  • SPM Treatment:

    • Prepare a stock solution of the desired SPM (e.g., Resolvin D1) in a suitable vehicle (e.g., ethanol, then diluted in saline).

    • Administer the SPM or vehicle control daily via intravenous or intraperitoneal injection, starting from the onset of clinical signs (around day 10-12).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and peak disease severity between the SPM-treated and vehicle-treated groups.

    • At the end of the experiment, tissues (spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for measuring cytokine levels.

EAE_Workflow EAE Experimental Workflow start Day 0: EAE Induction (MOG/CFA & PTx) monitoring Daily Clinical Scoring start->monitoring treatment Daily Treatment (SPM or Vehicle) treatment->monitoring monitoring->treatment Onset of signs analysis Endpoint Analysis: - Histology - Cytokine Profiling monitoring->analysis End of study

References

Application Notes and Protocols: The Role of Specialized Pro-Resolving Mediators in Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "C12-SPM" does not correspond to a recognized Specialized Pro-Resolving Mediator (SPM) in the current scientific literature. This document provides a comprehensive protocol and application notes using Resolvin D1 (RvD1), a well-characterized SPM, as a representative example to investigate the effects of SPMs on macrophage polarization. The principles and methods described herein can be adapted for other SPMs.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype, in response to microenvironmental cues.[1][2] Dysregulation of macrophage polarization is a hallmark of many chronic inflammatory diseases.

Specialized Pro-Resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators biosynthesized from omega-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][3] SPMs, including resolvins, protectins, and maresins, are key players in the resolution of inflammation.[4][5] They actively orchestrate the return to tissue homeostasis by inhibiting excessive inflammatory responses and promoting tissue repair.[1][6] One of the key mechanisms by which SPMs exert their pro-resolving functions is by modulating macrophage phenotype, typically promoting a switch from the M1 to the M2 phenotype.[5][7] This makes SPMs attractive therapeutic candidates for a variety of inflammatory disorders.

These application notes provide a detailed protocol for investigating the effect of a representative SPM, Resolvin D1 (RvD1), on the polarization of murine bone marrow-derived macrophages (BMDMs).

Experimental Protocols

I. Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • 6-12 week old C57BL/6 mice[8]

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Recombinant murine Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile syringes and needles (25G)

  • 70 µm cell strainer

  • Petri dishes (non-tissue culture treated)

  • Cell scraper

Procedure:

  • Humanely euthanize mice according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and place them in sterile PBS on ice.

  • In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25G needle and syringe.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells at 300 x g for 10 minutes, discard the supernatant, and resuspend the pellet in complete RPMI-1640 medium.

  • Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete RPMI-1640 medium with 20 ng/mL M-CSF.

  • On day 7, the cells will have differentiated into BMDMs and are ready for polarization experiments. Harvest the cells by gentle scraping.

II. Macrophage Polarization Assay

This protocol details the polarization of BMDMs into M0, M1, M2, and SPM-treated phenotypes.

Materials:

  • Differentiated BMDMs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Resolvin D1 (RvD1)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed the differentiated BMDMs into 6-well or 12-well tissue culture plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh complete RPMI-1640 and treat the cells as follows for 24-48 hours:

    • M0 (unpolarized control): No treatment.

    • M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL).[1]

    • M2 polarization: IL-4 (20 ng/mL).[9]

    • SPM treatment: Co-treat with M1 polarizing stimuli (LPS and IFN-γ) and RvD1 (1-100 nM). A dose-response experiment is recommended to determine the optimal concentration.

  • After the incubation period, collect the cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for RNA (qPCR) or protein (Western Blot) extraction. For flow cytometry, gently scrape and collect the cells.

III. Analysis of Macrophage Polarization

Procedure:

  • Extract total RNA from the treated BMDMs using a commercial RNA isolation kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for M1 and M2 marker genes (see Table 1).

  • Normalize the gene expression to a housekeeping gene (e.g., GAPDH or β-actin).

Procedure:

  • Use the collected cell culture supernatants to measure the concentration of secreted cytokines.

  • Perform ELISAs for M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) using commercially available kits.[10]

Procedure:

  • Harvest the cells and wash with PBS.

  • Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.[10]

  • Analyze the stained cells using a flow cytometer.

Data Presentation

The following tables summarize the expected quantitative changes in M1 and M2 markers following treatment.

Table 1: Gene Expression Markers for Macrophage Polarization Analyzed by qPCR

MarkerPhenotypeExpected Change with M1 StimuliExpected Change with M2 StimuliExpected Change with M1 + RvD1
Nos2 (iNOS)M1↑↑↑↓↓
Tnf (TNF-α)M1↑↑↑↓↓
Il6M1↑↑↑↓↓
Arg1 (Arginase-1)M2↑↑↑↑↑
Mrc1 (CD206)M2↑↑↑↑↑
Il10M2↑↑↑↑↑

Table 2: Cytokine Secretion Profile Analyzed by ELISA

CytokinePhenotypeExpected Change with M1 StimuliExpected Change with M2 StimuliExpected Change with M1 + RvD1
TNF-αM1↑↑↑↓↓
IL-6M1↑↑↑↓↓
IL-12M1↑↑↑↓↓
IL-10M2↑↑↑↑↑

Table 3: Surface Marker Expression Analyzed by Flow Cytometry

MarkerPhenotypeExpected Change with M1 StimuliExpected Change with M2 StimuliExpected Change with M1 + RvD1
CD86M1↑↑↑↓↓
CD206M2↑↑↑↑↑

Visualizations

experimental_workflow cluster_isolation BMDM Isolation & Differentiation cluster_polarization Macrophage Polarization (24-48h) cluster_analysis Analysis Mouse Mouse BoneMarrow BoneMarrow Mouse->BoneMarrow Isolate Femur/Tibia BMDM_Culture BMDM_Culture BoneMarrow->BMDM_Culture Flush Marrow Differentiated_BMDMs Differentiated_BMDMs BMDM_Culture->Differentiated_BMDMs Differentiate with M-CSF (7 days) M0 M0 Differentiated_BMDMs->M0 Unstimulated M1 M1 Differentiated_BMDMs->M1 LPS + IFN-γ M2 M2 Differentiated_BMDMs->M2 IL-4 SPM_Treated SPM_Treated Differentiated_BMDMs->SPM_Treated LPS + IFN-γ + RvD1 Analysis qPCR (Gene Expression) ELISA (Cytokines) Flow Cytometry (Surface Markers) M0->Analysis M1->Analysis M2->Analysis SPM_Treated->Analysis

Caption: Experimental workflow for BMDM isolation, polarization, and analysis.

spm_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Macrophage Phenotype RvD1 Resolvin D1 GPR32 GPR32/ALXFPR2 RvD1->GPR32 binds PI3K_Akt PI3K/Akt Pathway GPR32->PI3K_Akt activates MAPK MAPK Pathway (e.g., ERK1/2) GPR32->MAPK modulates NFkB_Inhibition Inhibition of NF-κB Signaling PI3K_Akt->NFkB_Inhibition leads to M2_Genes ↑ Pro-resolving Gene Expression (e.g., Arg1, Il10) PI3K_Akt->M2_Genes MAPK->NFkB_Inhibition M1_Genes ↓ Pro-inflammatory Gene Expression (e.g., Tnf, Il6) NFkB_Inhibition->M1_Genes represses M1_Phenotype M1 Phenotype (Pro-inflammatory) M1_Genes->M1_Phenotype promotes M2_Phenotype M2 Phenotype (Pro-resolving) M2_Genes->M2_Phenotype promotes

Caption: Signaling pathway of Resolvin D1 promoting M2 macrophage polarization.

References

Application Notes and Protocols: C12-SPM Effect on Cytokine Production Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and protocols to investigate the immunomodulatory effects of C12, a novel synthetic compound, by measuring its impact on cytokine production in vitro.[1][2] C12 has been shown to potently inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways.[2] These protocols are designed for researchers in immunology, pharmacology, and drug development to reliably quantify changes in cytokine profiles following treatment with this compound. Methodologies for cell culture, C12 treatment, and subsequent cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex immunoassays are described in detail. Additionally, this guide includes data presentation tables and diagrams of experimental workflows and relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[2] Cytokines are small proteins crucial for regulating immune responses and inflammation.[3] An overproduction of pro-inflammatory cytokines, often referred to as a "cytokine storm," is a hallmark of many inflammatory conditions.[4][5] Specialized Pro-resolving Mediators (SPMs) are a class of endogenous lipid mediators that actively resolve inflammation, in part by modulating cytokine production.[4][6][7][8][9] They typically decrease pro-inflammatory cytokines while sometimes boosting anti-inflammatory ones.[5][6][10]

C12 is a novel water-soluble compound designed as an anti-inflammatory agent.[2] In vitro studies using mouse peritoneal macrophages have demonstrated that C12 effectively inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6 at both the mRNA and protein levels.[1][2] The primary mechanism of action for C12 involves the inhibition of the NF-κB and MAPK (ERK/JNK) signaling pathways, which are crucial for the transcription of pro-inflammatory genes.[2]

The following protocols provide a framework for researchers to independently verify and expand upon these findings, assessing the potential of C12 as a therapeutic agent for inflammatory diseases.

Signaling Pathway of C12 Action

The diagram below illustrates the proposed signaling pathway initiated by Lipopolysaccharide (LPS) and the inhibitory effect of C12. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of NF-κB and MAP kinases (ERK, JNK, p38).[2] These transcription factors then move into the nucleus to promote the expression of pro-inflammatory cytokine genes. C12 has been shown to attenuate the phosphorylation of ERK and JNK, and inhibit the nuclear translocation of NF-κB, thereby suppressing cytokine production.[2]

C12_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates MAPK MAPK (ERK, JNK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription C12 C12 C12->NFkB Inhibits C12->MAPK Inhibits

Figure 1: C12 signaling pathway in macrophages.

Experimental Protocols

In Vitro Cell Culture and Treatment

This protocol describes the culture of macrophages, stimulation with LPS to induce an inflammatory response, and treatment with C12.

Materials:

  • Mouse Peritoneal Macrophages (MPMs) or RAW 264.7 cell line

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • C12 compound

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Seed macrophages in culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • C12 Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of C12 (e.g., 2.5, 5, 10 µM) or vehicle control (e.g., water).[1] Incubate for 2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 0.5-1 µg/mL to induce cytokine production.[1] A set of wells should remain unstimulated (containing only cells and medium) to serve as a negative control.

  • Incubation: Incubate the plates for a specified period. For mRNA analysis, a 6-hour incubation is often sufficient.[1] For protein analysis in the supernatant, an 18-24 hour incubation is recommended.[1]

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Storage: Store the supernatants at -80°C until cytokine analysis.

Cytokine Measurement by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the collected cell culture supernatants.[3][11]

Materials:

  • Cytokine-specific ELISA kit (e.g., Mouse TNF-α ELISA Kit)

  • Collected cell culture supernatants

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

  • Sample and Standard Incubation: Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate three to four times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Development: Wash the plate. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark until a color change is observed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Cytokine Measurement by Multiplex Immunoassay

This protocol provides a general workflow for using a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines.[3][12]

Materials:

  • Multiplex cytokine assay kit

  • Collected cell culture supernatants

  • Assay-specific buffers

  • Multiplex plate reader (e.g., Luminex instrument)

Procedure:

  • Reagent Preparation: Prepare standards, buffers, and antibodies according to the manufacturer's instructions.

  • Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.

  • Bead Incubation: Add the antibody-coupled beads to the wells, wash them, and then add the standards and samples. Incubate for the recommended time (e.g., 2 hours at room temperature with shaking).

  • Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail. Incubate for the recommended time (e.g., 1 hour at room temperature with shaking).

  • Streptavidin-PE Incubation: Wash the beads and add Streptavidin-PE. Incubate for 30 minutes at room temperature with shaking.

  • Reading: Wash the beads, resuspend them in reading buffer, and acquire the data on a multiplex analyzer.

  • Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.

Experimental Workflow

The following diagram outlines the overall experimental process from cell preparation to data analysis.

Experimental_Workflow cluster_controls Controls start Start culture Macrophage Culture (e.g., RAW 264.7) start->culture pretreat Pre-treatment with C12 (2.5, 5, 10 µM) culture->pretreat control1 Vehicle Control + LPS culture->control1 control2 Unstimulated Control culture->control2 stimulate Stimulation with LPS (0.5-1 µg/mL) pretreat->stimulate incubate Incubation (6-24 hours) stimulate->incubate collect Collect Supernatants incubate->collect assay Cytokine Measurement (ELISA or Multiplex) collect->assay analyze Data Analysis (Standard Curve Interpolation) assay->analyze end End analyze->end control1->assay control2->assay

References

Application Notes and Protocols for Specialized Pro-resolving Mediators (SPMs) in Tissue Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that orchestrate the active resolution of inflammation, a critical process for successful tissue regeneration.[1][2][3][4][5] Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, SPMs promote the cessation of inflammation and stimulate tissue repair processes.[3][4][6] This document provides detailed application notes and protocols for the use of SPMs in tissue regeneration research.

Note on "C12-SPM": The term "this compound" is not a standardized nomenclature within the public scientific literature for a specific specialized pro-resolving mediator. It may refer to a proprietary compound or a specific structural characteristic. The information herein focuses on well-characterized SPMs, such as Resolvins and Maresins, which are central to tissue regeneration research. The principles and protocols described can be adapted for novel or specific SPM analogues.

I. Mechanisms of Action and Signaling Pathways

SPMs exert their pro-resolving and regenerative effects through various mechanisms, primarily by interacting with specific G-protein coupled receptors (GPCRs) on immune and stromal cells.[2][7][8] Key actions include:

  • Inhibition of Neutrophil Infiltration: SPMs limit the recruitment of neutrophils to the site of injury, thereby preventing excessive tissue damage caused by prolonged inflammation.[5][9]

  • Enhancement of Efferocytosis: They promote the clearance of apoptotic cells and cellular debris by macrophages, a crucial step for tissue remodeling.[1]

  • Macrophage Polarization: SPMs drive the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-resolving M2 phenotype, which is essential for tissue repair.[1][10][11]

  • Stimulation of Tissue Repair: Certain SPMs, such as Maresin Conjugates in Tissue Regeneration (MCTRs), directly promote tissue regeneration.[1][5][6]

Signaling Pathway of Maresin Conjugates in Tissue Regeneration (MCTRs)

MCTRs are a recently identified class of cysteinyl-SPMs that exhibit potent pro-regenerative activities.[5][6] Their signaling involves interaction with cysteinyl leukotriene receptors (CysLT1) and modulation of downstream inflammatory pathways, such as the IL-17 signaling pathway.[3][4]

MCTR_Signaling cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor G_protein G-protein Signaling CysLT1->G_protein MCTR MCTR MCTR->CysLT1 Antagonizes LTD4 binding Resolution Resolution & Tissue Regeneration MCTR->Resolution Phagocytosis Enhanced Phagocytosis MCTR->Phagocytosis Neutrophil Reduced Neutrophil Infiltration MCTR->Neutrophil IL17_pathway IL-17 Pathway Modulation MCTR->IL17_pathway LTD4 LTD4 (Pro-inflammatory) LTD4->CysLT1 Agonist PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Gene Expression Ca_PKC->Inflammation IL17_pathway->Resolution

Caption: MCTR signaling pathway, highlighting competitive antagonism with LTD4 at the CysLT1 receptor to promote resolution.

II. Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the efficacy of SPMs in tissue regeneration models.

Table 1: Efficacy of Resolvin E1 (RvE1) in a Rat Model of Ligature-Induced Periodontitis
ParameterVehicle ControlRvE1 (0.1µg/µl)RvE1 (0.5µg/µl)p-value (vs. Vehicle)Reference
Alveolar Bone Loss (mm²)-Reduced by 1.51Reduced by 1.73p=0.02[2]
Alveolar Bone to CEJ Distance (mm)-Reduced by 2.03Reduced by 2.45p=0.01[2]

CEJ: Cementoenamel Junction

Table 2: Efficacy of MCTR1 and MCTR2 in a Mouse Model of Vascular Leakage
ParameterLeukotriene D4 (LTD4) ControlMCTR1 (0.15 nmol)MCTR2 (0.15 nmol)% Reduction vs. LTD4Reference
Vascular Leakage1.5 nmolReducedReduced>75%[3][6]

III. Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the procedure for assessing the effect of an SPM on macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.

Caption: Workflow for in vitro macrophage polarization assay to evaluate SPM effects.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes.

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Macrophage Colony-Stimulating Factor (M-CSF).

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • SPM of interest (e.g., Maresin 1).

  • Flow cytometry antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker).

  • ELISA kits for TNF-α (M1 cytokine) and IL-10 (M2 cytokine).

  • Reagents for RNA extraction and RT-qPCR (primers for NOS2 and ARG1).

Procedure:

  • Monocyte Isolation and Differentiation:

    • Isolate monocytes from PBMCs by plastic adhesion or using CD14+ magnetic beads.

    • Culture the monocytes in RPMI-1640 supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into non-polarized M0 macrophages.

  • M1 Polarization and SPM Treatment:

    • Induce M1 polarization by treating the M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

    • After 24 hours, replace the medium with fresh medium containing the SPM of interest at various concentrations (e.g., 1, 10, 100 nM). Include a vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for an additional 48 hours.

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD86 and CD206. Analyze the percentage of M1 (CD86+) and M2 (CD206+) cells.

    • ELISA: Collect the culture supernatant and measure the concentrations of TNF-α and IL-10 using specific ELISA kits.

    • RT-qPCR: Lyse the cells, extract total RNA, and perform RT-qPCR to analyze the gene expression of M1 (NOS2) and M2 (ARG1) markers.

Protocol 2: In Vivo Model of Tissue Regeneration (e.g., Skin Wound Healing)

This protocol provides a general framework for evaluating the regenerative potential of an SPM in a murine model of skin wound healing.

Caption: Experimental workflow for an in vivo skin wound healing model to assess SPM efficacy.

Materials:

  • 8-12 week old mice (e.g., C57BL/6).

  • Anesthesia (e.g., isoflurane).

  • Biopsy punch (e.g., 4 mm).

  • SPM of interest formulated for topical application (e.g., in a hydrogel).

  • Digital camera and ruler for wound measurement.

  • Reagents for tissue fixation, embedding, and sectioning.

  • Histological stains (Hematoxylin and Eosin).

  • Antibodies for immunohistochemistry (e.g., anti-Collagen I, anti-α-SMA).

  • Reagents for RNA extraction from tissue and RT-qPCR.

Procedure:

  • Wound Creation:

    • Anesthetize the mouse and shave the dorsal skin.

    • Create a full-thickness cutaneous wound using a 4 mm biopsy punch.

  • SPM Treatment:

    • Immediately after wounding, topically apply the SPM-containing formulation or the vehicle control to the wound bed.

    • Repeat the application at specified intervals (e.g., daily).

  • Wound Closure Monitoring:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Measure the wound area from the photographs to calculate the percentage of wound closure.

  • Tissue Harvest and Analysis:

    • At predetermined time points (e.g., day 7 and day 14), euthanize a subset of mice and harvest the entire wound, including a margin of surrounding healthy skin.

    • Histology: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Immunohistochemistry: Stain tissue sections for markers of tissue regeneration, such as Collagen I (extracellular matrix deposition) and α-smooth muscle actin (α-SMA, myofibroblast differentiation).

    • RT-qPCR: Homogenize a portion of the wound tissue, extract RNA, and perform RT-qPCR to analyze the expression of genes related to growth factors (e.g., VEGF, TGFB1) and inflammatory cytokines.

IV. Concluding Remarks

SPMs represent a promising therapeutic strategy for promoting tissue regeneration by actively resolving inflammation and stimulating endogenous repair mechanisms. The protocols and data presented here provide a framework for researchers to investigate the potential of specific SPMs in various models of tissue injury and regeneration. Further research is warranted to fully elucidate the therapeutic potential of these potent mediators and to translate these findings into clinical applications.

References

Synthetic Routes for C12-SPM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "C12-SPM" presents a degree of ambiguity in current scientific literature. It can be interpreted in two primary contexts:

  • Protectin DX (PDX) , a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). While not standard nomenclature, "C12" could potentially refer to a specific structural feature or be a misnomer for this C22-containing molecule. PDX, chemically known as 10(S),17(S)-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, is a potent anti-inflammatory and pro-resolving agent.

  • C12-Spermine , a specific polyamine-based lipidoid used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery, such as siRNA. In this context, "SPM" is part of the compound's name and not an acronym for Specialized Pro-resolving Mediator.

This document provides detailed application notes and protocols for the synthesis of both molecules to address this ambiguity comprehensively.

Part 1: Protectin DX (PDX) - A Specialized Pro-resolving Mediator

Protectin DX (PDX) is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation. Its complex structure, featuring multiple stereocenters and a conjugated triene system, presents a significant synthetic challenge. Both biosynthetic and total chemical synthesis routes have been developed.

Biosynthetic Route

The biosynthesis of PDX from DHA is initiated by the action of lipoxygenase (LOX) enzymes.[1] Specifically, it can be produced through the sequential action of two lipoxygenases or by a double-dioxygenating 15S-lipoxygenase.[2]

This protocol describes a two-step whole-cell biotransformation for the production of PDX from DHA-enriched fish oil.[1]

  • Hydrolysis of Fish Oil:

    • Prepare a solution of DHA-enriched fish oil (455 mg/L) in a suitable buffer.

    • Add lipase (B570770) to hydrolyze the triglycerides and release free DHA.

    • Incubate for 1 hour to achieve a DHA concentration of approximately 1 mM.

  • First Biotransformation (Formation of 10S-HDHA):

    • Introduce E. coli cells expressing Mus musculus 8S-lipoxygenase (MO 8S-LOX) to the DHA solution.

    • Incubate for 6 hours to convert DHA to 10S-hydroxydocosahexaenoic acid (10S-HDHA). The yield of 10S-HDHA is approximately 0.43 mM.

  • Second Biotransformation (Formation of PDX):

    • Introduce E. coli cells expressing Burkholderia thailandensis 15S-lipoxygenase (BT 15S-LOX) to the 10S-HDHA containing solution.

    • Incubate for 5 hours to convert 10S-HDHA to PDX. The final concentration of PDX is approximately 0.30 mM (108 mg/L).

  • Purification:

    • Extract the final reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure PDX.

Total Chemical Synthesis Route

A gram-scale total synthesis of PDX has been achieved via a 24-step convergent route. This approach provides access to larger quantities of PDX for research and development.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis A1 L-Malic Acid A2 Multi-step synthesis A1->A2 Coupling1 Assembly of A and B A2->Coupling1 Sonogashira Coupling B1 Starting Material B B2 Multi-step synthesis B1->B2 B2->Coupling1 C1 Starting Material C C2 Multi-step synthesis C1->C2 Coupling2 Assembly of AB and C C2->Coupling2 Coupling1->Coupling2 Wittig Olefination Reduction Reduction Coupling2->Reduction Stereoselective Reduction Deprotection Deprotection Reduction->Deprotection Final Deprotection PDX PDX Deprotection->PDX Purification

Caption: Convergent total synthesis workflow for Protectin DX.

StepReaction TypeKey ReagentsIntermediate/ProductYield (%)Reference
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuIAssembled Fragment A-B~85[1]
2Wittig Olefinationn-BuLi, Phosphonium saltAssembled Fragment A-B-C~70[1]
3Stereoselective ReductionRed-Al®E,Z,E-triene system~65[1]
4Final DeprotectionHF-PyridineCrude PDX>90[1]
Overall 24 steps Protectin DX ~8% (from assembly of A & B) [1]
Signaling Pathway of Protectin DX

PDX exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs), such as the ALX/FPR2 receptor. This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.[3][4]

G PDX Protectin DX Receptor ALX/FPR2 Receptor PDX->Receptor binds PI3K PI3K Receptor->PI3K activates AMPK AMPK Receptor->AMPK activates Akt Akt PI3K->Akt activates Resolution Resolution of Inflammation (e.g., reduced apoptosis, increased epithelial repair) Akt->Resolution AMPK->Resolution

Caption: Simplified signaling pathway of Protectin DX.

Part 2: C12-Spermine - A Lipidoid for Nucleic Acid Delivery

C12-Spermine is a synthetic lipidoid containing a spermine (B22157) headgroup and four C12 hydroxylated alkyl chains. It is a component of lipid nanoparticles (LNPs) used for the delivery of siRNA. The synthesis of such lipidoids generally involves the reaction of a polyamine with an epoxide.

Synthetic Route

The synthesis of C12-Spermine can be achieved through the ring-opening reaction of a C12 epoxide with spermine.

G Spermine Spermine Reaction Ring-opening reaction (Methanol, 65°C, 3 days) Spermine->Reaction Epoxide 1,2-Epoxydodecane (B1583528) Epoxide->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification C12_SPM C12-Spermine Purification->C12_SPM

Caption: Synthetic workflow for C12-Spermine.

This protocol describes a general method for the synthesis of a lipidoid by reacting a polyamine with an epoxide, which can be adapted for C12-Spermine.

  • Reaction Setup:

    • In a sealed vial, dissolve spermine (1 equivalent) in methanol.

    • Add 1,2-epoxydodecane (4-5 equivalents) to the solution.

  • Reaction:

    • Heat the reaction mixture to 65°C and stir for 3 days.

  • Work-up and Purification:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess epoxide.

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with triethylamine) to isolate the desired C12-Spermine product.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for a Representative Spermine-based Lipidoid Synthesis
Reactant 1Reactant 2Molar Ratio (Amine:Epoxide)Reaction Time (days)Yield (%)
Spermine1,2-Epoxydodecane1 : 4.5340-60

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Conclusion

The synthetic routes for both Protectin DX and C12-Spermine are complex and require specialized techniques in organic chemistry and biotechnology. The choice of which "this compound" to synthesize will depend on the intended application, whether it be for research into inflammation resolution (Protectin DX) or for the development of nucleic acid delivery systems (C12-Spermine). The protocols and data presented here provide a comprehensive guide for researchers in these fields.

References

Troubleshooting & Optimization

C12-SPM stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of C12-SPM (C12-Spermine), a polyamine branched-chain lipidoid commonly used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (Synonym: C12-Spermine) is a polyamine branched-chain lipidoid. Its primary application is in the formation of lipid nanoparticles (LNPs) for the delivery of siRNA and other nucleic acids to cells. It is a key component in research for developing novel drug delivery systems, particularly for therapies targeting the liver.

Q2: What are the recommended long-term storage conditions for this compound?

A2: this compound is typically supplied as a solution in methanol (B129727) or ethanol (B145695). For long-term storage, it is crucial to maintain the product at -20°C.[1][2] Following this recommendation ensures the stability of the product for at least three years.[1]

Q3: How should I handle this compound upon receiving it?

A3: Upon receipt, the product should be stored immediately at the recommended -20°C.[1][2] It is shipped at room temperature in the continental US, but this brief period at ambient temperature does not affect its stability.[3]

Q4: Can I store this compound at 4°C or room temperature?

Q5: Is this compound sensitive to freeze-thaw cycles?

A5: While data specific to the this compound stock solution is unavailable, studies on lipidoid nanoparticles have shown that repeated freeze-thaw cycles can lead to aggregation and a loss of efficacy.[1][5] It is, therefore, best practice to aliquot the this compound solution into smaller, single-use volumes upon first use to minimize the number of freeze-thaw cycles.

Q6: What is the recommended solvent for this compound?

A6: this compound is soluble in ethanol at a concentration of 25 mg/ml.[2] It is typically supplied in methanol or ethanol.[1][2] For experimental use, particularly in LNP formulations, absolute ethanol is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor LNP formation or low encapsulation efficiency Improper storage of this compoundEnsure this compound has been consistently stored at -20°C. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.
Incorrect solvent or concentrationUse absolute ethanol to prepare lipid stock solutions. Ensure all lipid components are fully dissolved before mixing; gentle warming to 37°C may be necessary.
Suboptimal mixing procedureThe rapid and controlled mixing of the lipid solution with the aqueous nucleic acid solution is critical. Consider using a microfluidic mixing device for more consistent results. For manual mixing, rapidly add the ethanolic lipid mixture to the aqueous solution and mix immediately by pipetting or brief vortexing.
Aggregation of LNPs observed after formulation pH of the aqueous bufferWhile studies on similar lipidoids show pH has a minimal effect on stability, ensure your aqueous buffer is appropriate for your nucleic acid cargo (e.g., 50 mM sodium acetate, pH 4.0 for mRNA).
Freeze-thaw of formulated LNPsAvoid freezing and thawing formulated LNPs. If freezing is necessary, consider using cryoprotectants like sucrose (B13894) or trehalose.[1][5]
Inconsistent experimental results Degradation of this compound stockIf the product is past its recommended shelf life or has been stored improperly, its performance may be compromised. Use a fresh vial of this compound.
Contamination with RNasesIf working with RNA, ensure all solutions, equipment, and work areas are RNase-free to prevent degradation of the nucleic acid cargo.

Data Summary

Storage and Stability of this compound Stock Solution
Parameter Condition Recommendation/Data Reference
Storage Temperature Long-term-20°C[1][2]
Supplied Form SolutionIn Methanol or Ethanol[1][2]
Long-term Stability at -20°C≥ 3 years[1]
Solubility Ethanol25 mg/ml[2]
General Stability Observations for Lipidoid Nanoparticles (LNPs)
Condition Observation Recommendation Reference
Aqueous Storage Temperature Most stable at 2°C over 150 days compared to -20°C or room temperature.For formulated LNPs, short-term storage at 2-4°C is recommended.[4][5]
pH of Storage Buffer Did not significantly influence stability.Store formulated LNPs at a physiologically appropriate pH (e.g., pH 7.0).[4][5]
Freeze-Thaw Cycles Can cause aggregation and loss of efficacy.Avoid freeze-thaw cycles. If necessary, add cryoprotectants (e.g., trehalose, sucrose) before freezing.[1][5]

Experimental Protocols

General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol is a general guideline for the formulation of LNPs using this compound for nucleic acid delivery, based on methods for similar lipidoids. Optimization of lipid ratios, concentrations, and mixing parameters is recommended for specific applications.

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol)

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Absolute Ethanol (RNase-free)

  • Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

Procedure:

  • Preparation of Ethanolic Lipid Mixture:

    • Bring all lipid stock solutions to room temperature. Ensure all components are fully dissolved. Gentle warming to 37°C with vortexing may be required for any crystalline lipids.

    • In a sterile microcentrifuge tube, combine the appropriate volumes of this compound, helper lipids, and PEGylated lipid to achieve the desired molar ratio.

    • Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for at least one week.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute the nucleic acid cargo to the desired concentration in the RNase-free aqueous buffer. The optimal concentration should be determined experimentally.

    • Prepare a volume of the aqueous solution that is three times the volume of the ethanolic lipid mixture (to achieve a 3:1 aqueous:ethanolic volume ratio).

  • LNP Formation (Mixing):

    • Manual Mixing: Rapidly add the ethanolic lipid mixture (1 volume) to the aqueous nucleic acid solution (3 volumes). Immediately mix by repeated pipetting for 15-30 seconds or by brief vortexing. Avoid introducing bubbles. Allow the mixture to rest undisturbed for at least 10 minutes.

    • Microfluidic Mixing: For more controlled and reproducible results, use a microfluidic mixing device. Set the flow rate ratio to 3:1 (Aqueous:Ethanolic) and adjust the total flow rate as needed (typically 10-25 ml/min).

  • Downstream Processing:

    • The resulting LNP solution can be dialyzed or subjected to tangential flow filtration to remove ethanol and buffer-exchange into a final formulation buffer (e.g., PBS, pH 7.4).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Visualizations

Logical Workflow for this compound Handling and Storage

G cluster_storage Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use Receive Receive this compound Shipment Store Immediately Store at -20°C Receive->Store Critical Step Thaw Thaw on Ice Store->Thaw Aliquot Aliquot into Single-Use Volumes Thaw->Aliquot Refreeze Refreeze Aliquots at -20°C Aliquot->Refreeze Use Use Aliquot for Experiment Refreeze->Use Discard Discard Unused Portion of Thawed Aliquot Use->Discard

Caption: Recommended workflow for handling and storing this compound to maintain stability.

Troubleshooting Decision Tree for LNP Formulation Issues

G Start LNP Formulation Issue (e.g., Aggregation, Low Encapsulation) CheckStorage Was this compound stored at -20°C and aliquoted? Start->CheckStorage CheckSolvents Are lipids fully dissolved in absolute ethanol? CheckStorage->CheckSolvents Yes Result_Storage Solution: Use a fresh, properly stored aliquot of this compound. CheckStorage->Result_Storage No CheckMixing Is the mixing process rapid and controlled? CheckSolvents->CheckMixing Yes Result_Solvents Solution: Ensure complete dissolution. Gentle warming may be needed. CheckSolvents->Result_Solvents No CheckRNase Working with RNA? Is environment RNase-free? CheckMixing->CheckRNase Yes Result_Mixing Solution: Optimize mixing parameters or use a microfluidic device. CheckMixing->Result_Mixing No Result_RNase Solution: Implement strict RNase-free techniques. CheckRNase->Result_RNase No End Problem Resolved CheckRNase->End Yes Result_Storage->End Result_Solvents->End Result_Mixing->End Result_RNase->End

Caption: Decision tree for troubleshooting common LNP formulation problems.

References

C12-SPM Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and experimental challenges encountered with C12-SPM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a polyamine branched-chain lipidoid. It is primarily used in combination with other lipids to form lipid nanoparticles (LNPs) for the delivery of therapeutic molecules, such as siRNA, into cells.

Q2: What is the known solubility of this compound?

A2: this compound is soluble in ethanol (B145695) at a concentration of 25 mg/mL.[1] It is typically supplied as a solution in ethanol. For many applications, a stock solution in a 100% organic solvent like ethanol is prepared first.

Q3: Can I dissolve this compound in aqueous buffers?

A3: this compound is a lipidoid and is not readily soluble in aqueous buffers alone due to its hydrophobic nature. It is designed to be formulated into lipid nanoparticles (LNPs) where it can be stably dispersed in an aqueous environment. Direct dissolution in aqueous buffers will likely lead to precipitation or aggregation.

Q4: How should I store this compound?

A4: this compound, especially when in an organic solvent, should be stored at -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to refer to the manufacturer's specific recommendations.

Troubleshooting Guides

Issue 1: Precipitation of this compound during LNP Formulation

Symptoms:

  • The solution becomes cloudy or hazy upon mixing the lipid-ethanol mixture with the aqueous buffer.

  • Visible particles or aggregates form in the solution.

  • Inconsistent or large particle sizes are observed during characterization (e.g., Dynamic Light Scattering).

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Solvent Miscibility Ensure that the organic solvent used to dissolve this compound and other lipids is fully miscible with the aqueous buffer. Ethanol is a commonly used and recommended solvent.
Low Temperature Maintain a consistent and appropriate temperature throughout the formulation process. Some lipids have higher solubility at slightly elevated temperatures. Ensure all solutions are at room temperature before mixing, unless the protocol specifies otherwise.
Incorrect pH of Aqueous Buffer The pH of the aqueous buffer is critical for the encapsulation of nucleic acids and the formation of stable LNPs. For siRNA encapsulation, an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) is typically used to ensure the ionizable this compound is positively charged.
Rapid Precipitation Due to High Concentration Prepare a more dilute stock solution of this compound in ethanol. If precipitation occurs upon mixing, try decreasing the concentration of the lipid mixture or the nucleic acid solution.
Inadequate Mixing Rapid and efficient mixing is crucial for LNP formation. Use a microfluidic mixing device or a vortex mixer to ensure rapid and homogenous mixing of the lipid and aqueous phases.
Issue 2: Aggregation of this compound or LNPs Over Time

Symptoms:

  • Increase in particle size and polydispersity index (PDI) upon storage.

  • Visible clumping or sedimentation in the LNP suspension.

  • Loss of biological activity.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Buffer Conditions The ionic strength and pH of the final buffer can impact LNP stability. After formation, LNPs are often dialyzed against or diluted in a buffer with a physiological pH (e.g., PBS, pH 7.4). Ensure the final buffer composition is suitable for long-term storage.
High LNP Concentration High concentrations of LNPs can increase the likelihood of aggregation. Store LNPs at an optimal concentration and dilute them to the working concentration just before use.
Inadequate PEGylation The inclusion of a PEGylated lipid (e.g., DMG-PEG 2000) in the LNP formulation is crucial for preventing aggregation by providing a hydrophilic corona that sterically hinders particle-particle interactions. Ensure the correct molar ratio of the PEGylated lipid is used.
Freeze-Thaw Cycles Repeated freezing and thawing can destabilize LNPs and lead to aggregation. Aliquot LNP suspensions into single-use volumes to avoid multiple freeze-thaw cycles.
Improper Storage Temperature Store LNP formulations at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage. Avoid storing at room temperature for extended periods.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Ethanol25[1]Room TemperatureCommonly used for preparing stock solutions for LNP formulation.
MethanolData not available-Expected to have good solubility due to its polarity.
IsopropanolData not available-Likely to be a suitable solvent.
DMSOData not available-May be a suitable solvent, but compatibility with downstream applications should be considered.
DMFData not available-May be a suitable solvent, but compatibility with downstream applications should be considered.

Experimental Protocols

Key Experiment: Formulation of this compound-based Lipid Nanoparticles for siRNA Delivery

This protocol is a general guideline adapted from protocols for similar ionizable lipids. Optimization may be required for specific siRNAs and cell types.

Materials:

  • This compound

  • Helper lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol

  • PEGylated lipid: e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • siRNA of interest

  • Citrate buffer (e.g., 50 mM, pH 4.0), sterile and nuclease-free

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and nuclease-free

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol solution should be optimized, but a starting point could be in the range of 10-20 mg/mL.

    • Gently warm the solution if necessary to ensure all lipids are fully dissolved.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Lipid Nanoparticle Formation:

    • Using a Microfluidic Device:

      • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

      • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

      • Initiate mixing according to the manufacturer's instructions.

    • Manual Mixing (Vortexing):

      • Rapidly add the lipid-ethanol solution to the siRNA-aqueous solution while vortexing at a high speed.

      • Continue vortexing for a specified period (e.g., 30-60 seconds) to ensure thorough mixing.

  • Dialysis and Buffer Exchange:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C for short-term use or at -20°C for long-term storage.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase C12SPM This compound Lipid_Stock Lipid Stock in Ethanol C12SPM->Lipid_Stock DSPC DSPC DSPC->Lipid_Stock Chol Cholesterol Chol->Lipid_Stock PEG DMG-PEG 2000 PEG->Lipid_Stock siRNA siRNA siRNA_Solution siRNA Solution siRNA->siRNA_Solution Buffer Citrate Buffer (pH 4.0) Buffer->siRNA_Solution Mixing Rapid Mixing Lipid_Stock->Mixing siRNA_Solution->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Final_LNP Final LNP-siRNA Characterization->Final_LNP

Caption: Experimental workflow for this compound LNP formulation.

siRNA_Delivery_Pathway LNP siRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: this compound mediated siRNA delivery and gene silencing pathway.

References

Technical Support Center: Optimizing C12-SPM Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of C12-SPM and other specialized pro-resolving mediators (SPMs).

Section 1: this compound Fundamentals and Challenges

This section covers the basic properties of SPMs and the inherent difficulties in their systemic delivery.

Q1: What are Specialized Pro-resolving Mediators (SPMs) and their general mechanism of action?

Specialized Pro-resolving Mediators (SPMs) are a class of endogenous lipid mediators derived from polyunsaturated fatty acids (PUFAs) like omega-3 EPA and DHA.[1][2] Unlike traditional anti-inflammatory drugs that block inflammation, SPMs actively orchestrate the resolution of inflammation, returning the tissue to homeostasis.[1][3] Their mechanism involves:

  • Stopping Neutrophil Infiltration: They halt the recruitment of neutrophils to the site of inflammation.

  • Enhancing Efferocytosis: They stimulate macrophages to clear apoptotic cells and cellular debris in a non-inflammatory manner (efferocytosis).[3]

  • Reducing Pro-inflammatory Cytokines: They decrease the production of pro-inflammatory mediators like TNF-α and interleukins.[3][4]

  • Promoting Tissue Repair: They actively support tissue regeneration processes.[1]

SPMs exert these effects by binding to specific G-protein coupled receptors (GPCRs), such as ALX/FPR2 and GPR32, which triggers downstream signaling that shifts the environment from pro-inflammatory to pro-resolving.[5][6]

Q2: What are the primary challenges associated with the in vivo delivery of SPMs like this compound?

The therapeutic potential of SPMs is often hindered by significant challenges related to their in vivo delivery.[7] Key issues include:

  • Metabolic Instability: Native SPMs are rapidly metabolized and inactivated by enzymes in vivo, leading to a very short half-life.[5][8][9]

  • Low Bioavailability: Due to rapid degradation, achieving and maintaining therapeutic concentrations at the target site is difficult.[7]

  • Chemical Lability: The chemical structure of some SPMs is inherently unstable, making them susceptible to degradation.[5]

  • Dosage Sensitivity: The biological effects of SPMs occur within a narrow concentration range (picogram to nanogram), meaning that simply administering larger doses is often ineffective and can lead to inactivation.[8]

Section 2: Formulation and Delivery Strategies

This section explores methods to overcome the challenges of SPM delivery.

Q3: What are common formulation strategies to enhance this compound stability and bioavailability?

To overcome the inherent instability of SPMs, various drug delivery systems (DDS) are being investigated.[8] These strategies aim to protect the SPM from degradation, prolong its circulation time, and target it to the site of inflammation.[7]

  • Lipid Nanoparticles (LNPs): LNPs encapsulate the SPM in a lipid bilayer, protecting it from enzymatic degradation. The composition of the LNP (e.g., ionizable lipids, phospholipids, cholesterol, PEG) can be optimized to improve stability and delivery efficiency.[10][11]

  • Smart Hydrogels: These biomaterials can be designed to release SPMs in a controlled and localized manner in response to specific stimuli at the inflamed site, such as changes in pH or temperature.[7]

  • Extracellular Vesicles (EVs): Engineering cells to produce EVs loaded with SPMs is an emerging strategy that mimics natural delivery mechanisms.[12]

Q4: Which administration routes are most effective for this compound delivery?

The choice of administration route significantly impacts the pharmacokinetics and efficacy of this compound.[13] The optimal route depends on the target tissue and the formulation.

  • Intravenous (IV): Allows for rapid systemic distribution but can lead to quick clearance if the SPM is not protected within a delivery vehicle.[13] IV administration of polymer-conjugated drugs has been shown to prolong plasma half-life significantly.[14][15]

  • Subcutaneous (SC): Can provide a sustained-release effect, leading to higher bioavailability and prolonged plasma concentrations compared to oral or even IV routes for some molecules.[13]

  • Oral: Generally shows low bioavailability for lipid mediators due to degradation in the GI tract and first-pass metabolism.[13]

  • Local Administration: For localized inflammation (e.g., in oral inflammation or arthritis), direct injection or application of a hydrogel can deliver a high concentration of the drug directly to the target site, minimizing systemic side effects.[7]

Table 1: Comparison of Administration Routes for Bioactive Lipids

Administration Route Advantages Disadvantages Key Considerations
Intravenous (IV) Rapid onset, 100% initial bioavailability, systemic distribution. Rapid clearance, potential for off-target effects, requires formulation for stability. Best for acute, systemic conditions. Formulation (e.g., LNP) is critical.[14]
Subcutaneous (SC) Sustained release, potentially higher bioavailability than oral/IV, suitable for self-administration.[13] Slower onset than IV, potential for local irritation. Ideal for chronic conditions requiring prolonged therapeutic levels.
Oral Convenient, non-invasive. Low bioavailability, subject to enzymatic degradation and first-pass metabolism.[13] Requires advanced formulation (e.g., enteric coating, nano-carriers) to be viable.

| Local/Topical | High concentration at target site, minimal systemic exposure.[7] | Only suitable for localized and accessible disease sites. | Formulation (e.g., hydrogel) must be optimized for retention and release.[7] |

Section 3: Troubleshooting In Vivo Experiments

This section provides guidance for identifying and solving common experimental issues.

Q5: My this compound formulation shows low efficacy in vivo. What are the potential causes and how can I troubleshoot this?

Low in vivo efficacy is a common problem that can stem from multiple factors. A systematic approach is necessary to identify the root cause. Refer to the troubleshooting flowchart below.

Troubleshooting Flowchart for Low In Vivo Efficacy

G cluster_formulation Formulation Issues cluster_delivery Delivery & Dosing Issues cluster_model Animal Model Issues start Low In Vivo Efficacy Observed f1 1. Verify SPM Integrity & Purity start->f1 Start Here f2 2. Assess Encapsulation Efficiency f1->f2 f3 3. Check Formulation Stability (Size, Zeta Potential, Aggregation) f2->f3 d1 4. Confirm Dose Calculation f3->d1 d2 5. Evaluate Administration Route d1->d2 d3 6. Analyze PK/Biodistribution d2->d3 m1 7. Check Disease Model Induction d3->m1 m2 8. Review Timing of Treatment m1->m2 m3 9. Assess Endpoint Measurements m2->m3 end Improved Efficacy m3->end Identify & Optimize

Caption: A logical workflow for troubleshooting poor this compound efficacy in vivo.

Troubleshooting Steps:

  • SPM Integrity: Confirm the purity and integrity of your this compound stock using techniques like LC-MS/MS. SPMs are prone to degradation if not handled and stored correctly.

  • Encapsulation Efficiency: Quantify the amount of this compound successfully loaded into your delivery system. Low encapsulation leads to a lower effective dose.

  • Formulation Stability: Analyze the physical characteristics of your formulation (e.g., nanoparticle size, charge) before injection. Aggregation or degradation can drastically alter in vivo behavior.[16]

  • Dose Calculation: Double-check all calculations for dosing based on animal weight and formulation concentration.

  • Administration Route: Ensure the chosen route is appropriate for your model and formulation. An IV injection of an unprotected SPM will be cleared too quickly to be effective.[13]

  • Pharmacokinetics (PK) & Biodistribution: If possible, perform a PK/BD study. This will tell you if the drug is reaching the target tissue at a sufficient concentration and for a sufficient duration.[14][17][18]

  • Disease Model: Verify that the inflammatory response in your animal model is consistent and robust.

  • Treatment Timing: SPMs are "pro-resolving," not just "anti-inflammatory." Their efficacy can be highly dependent on when they are administered relative to the inflammatory insult.

  • Endpoints: Ensure your chosen biological endpoints (e.g., cytokine levels, cell counts) are appropriate for measuring the resolution of inflammation.

Q6: How can I assess the pharmacokinetics (PK) and biodistribution (BD) of my this compound formulation?

PK/BD studies are crucial for understanding how your formulation behaves in vivo.[17] These studies determine where the drug goes, how long it stays there, and how it is eliminated.

Methodology:

  • Administration: Inject the this compound formulation into a cohort of animals (typically rats or mice) via the chosen route.[13][15]

  • Sample Collection: At predetermined time points, collect blood samples. At the end of the study, harvest key organs (liver, spleen, lungs, kidneys, and the target tissue).[18][19]

  • Extraction & Quantification: Extract the this compound from the plasma and homogenized tissues. Quantify the concentration using a highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for lipid mediator analysis.

  • Data Analysis: Plot the plasma concentration over time to determine key PK parameters. Quantify the amount of this compound per gram of tissue to determine its biodistribution.[14]

Table 2: Key Pharmacokinetic Parameters to Assess

Parameter Description Importance for this compound Delivery
Cmax Maximum plasma concentration. Indicates the peak exposure of the drug.
Tmax Time to reach Cmax. Shows the rate of absorption.
t₁/₂ (Half-life) Time for the plasma concentration to decrease by 50%. A key indicator of stability and clearance. A longer half-life is desirable.[14]
AUC (Area Under the Curve) Total drug exposure over time. Represents the overall bioavailability of the formulation.[13]

| Tissue Accumulation | Concentration of the drug in specific organs. | Confirms whether the drug is reaching the target tissue.[14][19] |

Section 4: Key Experimental Protocols

This section provides detailed methodologies for common procedures.

Q7: What is a standard protocol for formulating this compound into Lipid Nanoparticles (LNPs)?

This protocol describes a general method for preparing this compound loaded LNPs using microfluidic mixing, a common and reproducible technique. The precise lipid ratios should be optimized for your specific application.[10][11]

Experimental Workflow for LNP Formulation and Characterization

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Concentration cluster_char Characterization p1 Dissolve Lipids in Ethanol (B145695) (Ionizable, Phospholipid, Cholesterol, PEG-Lipid) p2 Add this compound to Lipid Mixture f1 Load Syringes into Microfluidic Pump p2->f1 p3 Prepare Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) p3->f1 f2 Mix Streams at Defined Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) f1->f2 f3 Collect Self-Assembled LNPs f2->f3 u1 Buffer Exchange via Dialysis or TFF (to PBS, pH 7.4) f3->u1 u2 Concentrate using Centrifugal Filters u1->u2 u3 Sterile Filter (0.22 µm) u2->u3 c1 Measure Size & PDI (DLS) u3->c1 c2 Measure Zeta Potential u3->c2 c3 Determine Encapsulation Efficiency (e.g., using a fluorescent lipid analog or LC-MS) u3->c3 c4 Assess Morphology (TEM/cryo-TEM) u3->c4

Caption: A standard workflow for preparing and validating this compound-loaded LNPs.

Protocol:

  • Lipid Stock Preparation: Prepare a stock solution of your lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000) in absolute ethanol.

  • This compound Addition: Add the this compound to the ethanol-lipid mixture.

  • Aqueous Phase: Prepare an aqueous buffer, typically an acidic buffer (e.g., 50 mM citrate, pH 4.0) to ensure the ionizable lipid is charged.

  • Microfluidic Mixing: Load the lipid-ethanol phase and the aqueous phase into separate syringes and place them on a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr).

  • Formulation: Pump the two phases through the mixer at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes the LNPs to self-assemble, encapsulating the this compound.

  • Purification: Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF). This step neutralizes the surface charge of the LNPs.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to confirm surface charge.

    • Encapsulation Efficiency: Separate the free this compound from the encapsulated this compound. Lyse the LNPs and quantify the entrapped drug using LC-MS/MS.

Q8: How do I evaluate the anti-inflammatory efficacy of a this compound formulation in a murine model of peritonitis?

Zymosan-induced peritonitis is a classic, self-resolving model of inflammation used to study pro-resolving mediators.[3][20]

Protocol:

  • Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

  • Induction of Peritonitis: Administer zymosan A (e.g., 1 mg) via intraperitoneal (i.p.) injection to induce inflammation.

  • Treatment: At a specified time point (e.g., 1 hour post-zymosan), administer the this compound formulation, vehicle control, or a saline control via the chosen route (e.g., i.p. or i.v.).

  • Peritoneal Lavage: At a key time point during the resolution phase (e.g., 4, 12, or 24 hours post-zymosan), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS containing EDTA.

  • Cellular Analysis:

    • Total Cell Count: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Differential Cell Count: Prepare cytospin slides, stain with a Wright-Giemsa stain, and count the number of neutrophils and macrophages to determine the resolution interval (the time it takes for neutrophil numbers to decline by 50% from their maximum).

  • Mediator and Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant. Analyze the levels of pro-inflammatory (e.g., LTB₄, TNF-α, IL-6) and pro-resolving (e.g., LXA₄) mediators using LC-MS/MS or ELISA.

  • Data Interpretation: An effective this compound formulation will reduce the peak neutrophil infiltration and shorten the resolution interval, shifting the leukocyte population towards a macrophage-dominant phenotype and lowering pro-inflammatory cytokine levels.

Section 5: Mechanism of Action Visualization

Q9: How does this compound exert its pro-resolving effects at a molecular level?

This compound, like other SPMs, initiates a pro-resolving program by binding to specific cell surface receptors, primarily on immune cells like macrophages and neutrophils. This engagement triggers intracellular signaling cascades that actively suppress pro-inflammatory pathways and promote clearance and healing.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor SPM Receptor (e.g., ALX/FPR2, GPR32) nfkb_path Inhibition of NF-κB Pathway receptor->nfkb_path Signal Transduction phago_path Promotion of Phagocytosis & Efferocytosis receptor->phago_path Signal Transduction spm This compound spm->receptor Binding cytokines ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb_path->cytokines resolution ↑ Resolution of Inflammation phago_path->resolution

Caption: this compound binds to GPCRs, inhibiting NF-κB and promoting phagocytosis.

References

Technical Support Center: Investigating Off-Target Effects of C12-SPM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigation of off-target effects of novel small molecules, with a focus on C12-SPM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We have developed a novel small molecule, this compound, and need to characterize its potential off-target effects. What is the recommended initial approach?

A1: A systematic, tiered approach is recommended to identify and validate potential off-target interactions of this compound. The initial and most crucial step is to perform a broad screen against a panel of common off-target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This provides a comprehensive overview of potential interactions and helps prioritize further investigation. A general workflow for this process is outlined below.

G A Novel Compound (this compound) Synthesis & Characterization B Primary Off-Target Screening (e.g., Kinase Panel, GPCR Panel) A->B C Hit Identification (Statistically Significant Activity) B->C D Hit Validation & Confirmation C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Orthogonal Assays (e.g., Biophysical Binding Assays) D->F G Cell-Based Assays (e.g., CETSA, Phenotypic Assays) E->G F->G H In Vivo Target Engagement & Efficacy Studies G->H

Caption: General workflow for investigating the off-target effects of a novel compound.

Q2: Our initial screening revealed that this compound inhibits several kinases not related to its intended target. What are the essential next steps?

A2: Identifying "hits" in a primary screen requires rigorous validation to confirm they are genuine interactions and to understand their biological relevance. The subsequent steps should involve:

  • Dose-Response Studies: To determine the potency (e.g., IC50) of this compound against the identified off-target kinases. This will help to understand the concentration at which these effects occur and to establish a therapeutic window.

  • Orthogonal Assays: It is crucial to confirm the interaction using a different experimental method. For instance, if the primary screen was a biochemical activity assay, a biophysical assay like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to the kinase.[1]

  • Cell-Based Assays: Investigate whether this compound engages the off-target kinase within a cellular context. This is critical for understanding the physiological relevance of the off-target interaction.[1]

Q3: We are observing an unexpected cellular phenotype that does not align with the known function of the primary target of this compound. Could this be due to an off-target effect?

A3: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[2] In some cases, the desired therapeutic effect of a compound is actually mediated through these off-target interactions.[2] To investigate this, consider the following approaches:

  • Phenotypic Screening: Compare the observed phenotype with those induced by well-characterized tool compounds available in public databases.

  • Chemical Proteomics: Techniques such as affinity chromatography using this compound as bait can help to isolate interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 to create a cell line that does not express the intended target is a robust method to determine if the compound's efficacy is maintained in the absence of its primary target.[2] If this compound still elicits the same response in these knockout cells, it strongly suggests the effect is mediated through one or more off-targets.[2]

Troubleshooting Guides

Issue 1: High background signal in a kinase screening assay for this compound.

Potential Cause Troubleshooting Step
Compound Interference Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for assay interference.[1]
ATP Concentration Ensure the ATP concentration is at or near the Km for the specific kinase being assayed.
Non-specific Inhibition Test this compound in a counterscreen with a kinase that is structurally distinct from the primary target.
Reagent Quality Check the quality and expiration dates of all reagents, including buffers, ATP, and substrates.

Issue 2: Inconsistent results in a Cellular Thermal Shift Assay (CETSA) with this compound.

Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of this compound (e.g., logP, polar surface area). Consider performing a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
Compound Efflux Utilize cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency is affected.[1]
Cellular Metabolism Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation using LC-MS.[1]
Target Not Expressed Confirm the expression of the off-target protein in the cell line being used via western blot or qPCR.[1]

Issue 3: Observed cytotoxicity of this compound does not correlate with on-target inhibition.

Potential Cause Troubleshooting Step
Off-target Toxicity Perform broad cytotoxicity profiling in various cell lines. Common mechanisms of off-target toxicity include the production of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[2]
Apoptosis Induction Investigate markers of apoptosis, such as caspase activation, PARP cleavage, and Annexin V staining, in cells treated with this compound.[3]
Mitochondrial Dysfunction Measure changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
Assay Artifact Ensure the observed effect is not an artifact of the cytotoxicity assay itself (e.g., interference with MTT reduction). Use an orthogonal assay like LDH release or a cell viability stain.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include wells with solvent only as a negative control.

  • Prepare a kinase/substrate mixture in kinase buffer and add 10 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection A Prepare this compound Serial Dilutions B Add Compound to Plate A->B E Pre-incubate B->E C Prepare Kinase/ Substrate Mix D Add Kinase/Substrate to Plate C->D D->E F Initiate with ATP E->F G Incubate at 30°C F->G H Stop Reaction & Add Detection Reagent G->H I Read Plate H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cytotoxicity induced by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include wells with medium only as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration of this compound and determine the CC50 value.

Signaling Pathway and Logic Diagrams

Hypothetical Off-Target Signaling Pathway

The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its primary target, also inhibits an off-target kinase (e.g., ERK), leading to unintended downstream effects on cell proliferation.

G C12_SPM This compound PrimaryTarget Primary Target C12_SPM->PrimaryTarget Inhibition OffTargetKinase Off-Target Kinase (ERK) C12_SPM->OffTargetKinase Off-Target Inhibition OnTargetEffect Desired Therapeutic Effect PrimaryTarget->OnTargetEffect Leads to DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate Phosphorylation CellProliferation Cell Proliferation DownstreamSubstrate->CellProliferation Promotes

Caption: Hypothetical signaling pathway illustrating an off-target effect of this compound.

Logic Diagram for Target Validation using CRISPR

This diagram outlines the logic for determining if an observed cellular effect is on-target or off-target using a CRISPR-based target knockout approach.

G start Observe Cellular Effect of this compound crispr Generate Target Knockout (KO) Cell Line via CRISPR start->crispr treat_wt Treat Wild-Type (WT) Cells with this compound crispr->treat_wt treat_ko Treat KO Cells with this compound crispr->treat_ko observe_wt Effect Observed treat_wt->observe_wt observe_ko Effect Observed? treat_ko->observe_ko on_target Conclusion: Effect is ON-TARGET observe_ko->on_target No off_target Conclusion: Effect is OFF-TARGET observe_ko->off_target Yes

Caption: Logic for differentiating on-target vs. off-target effects with CRISPR.

References

C12-SPM Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-SPM. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability when using this compound in the formulation of lipid nanoparticles (LNPs) for siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as C12-Spermine, is a polyamine branched-chain lipidoid. Its chemical name is 13,17,22,26-tetrakis(2-hydroxydodecyl)-13,17,22,26-tetraazaoctatriacontane-11,28-diol.[1] It is commonly used as a cationic lipid component in the formation of lipid nanoparticles (LNPs) for the delivery of siRNA.[1]

Q2: What is the primary application of this compound?

A2: this compound has been notably used in combination with other lipids to create LNPs for delivering siRNA to target specific gene expression. A key example is its use in LNPs designed to deliver siRNA targeting the host protein kinase PRK2 to inhibit Hepatitis C Virus (HCV) replication.[1]

Q3: How should I store and handle this compound?

A3: this compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability (≥ 3 years).[1] For experimental use, it is important to handle it in a sterile environment to prevent contamination. Solutions of spermine (B22157) and its derivatives can be prone to oxidation, so it's advisable to use degassed water for any aqueous preparations and consider storing aliquots under an inert gas like argon or nitrogen.

Q4: What are the common sources of variability when formulating LNPs with this compound?

A4: Variability in LNP formulations can arise from several factors, including:

  • Lipid Ratios: The precise molar ratio of this compound, helper lipids (like DSPC), cholesterol, and PEG-lipids is critical for LNP stability and efficacy.[2][3][4]

  • Mixing and Formulation Technique: The method used to mix the lipid components with the siRNA payload (e.g., microfluidics, T-tube mixing) significantly impacts particle size and polydispersity.[5][6]

  • Batch-to-Batch Consistency: Achieving reproducible results across different batches of LNPs can be challenging.[2]

  • siRNA Encapsulation Efficiency: Inefficient encapsulation of siRNA will lead to reduced gene silencing.[6][7]

  • Particle Size and Polydispersity: Variations in LNP size and the breadth of the size distribution can affect their biodistribution and cellular uptake.[5]

  • Storage and Stability of Formulated LNPs: Formulated LNPs may aggregate or degrade over time, especially if not stored under optimal conditions.[8]

Q5: Is this compound related to Specialized Pro-Resolving Mediators (SPMs)?

A5: No, this is a common point of confusion due to the acronym. This compound (C12-Spermine) is a synthetic lipidoid used for drug delivery. Specialized Pro-Resolving Mediators (SPMs) are a class of endogenous lipid mediators derived from polyunsaturated fatty acids that actively resolve inflammation.[9][10][11][12] The "SPM" in this compound refers to spermine, a polyamine.

Troubleshooting Guides

Issue 1: Low siRNA Encapsulation Efficiency

Symptoms:

  • Low gene silencing activity in vitro or in vivo.

  • Direct measurement shows a high percentage of free siRNA post-formulation.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Lipid Ratios Optimize the molar ratio of this compound to the other lipid components. Cationic lipids like this compound are essential for encapsulating negatively charged siRNA.[7]
Suboptimal pH of Buffers The pH of the aqueous buffer used to dissolve the siRNA can affect the charge of both the siRNA and the lipids. Experiment with different pH values (typically in the acidic range) for the initial complexation step.
Inefficient Mixing Ensure rapid and consistent mixing of the lipid and aqueous phases. Microfluidic systems often provide better control and reproducibility over manual methods.[5]
Poor Quality of this compound or Other Lipids Verify the purity and integrity of your lipid stocks. Degradation of lipids can impair their ability to form stable LNPs.
Issue 2: High Variability in LNP Size and Polydispersity Index (PDI)

Symptoms:

  • Inconsistent results between experimental batches.

  • Dynamic Light Scattering (DLS) measurements show large or variable particle sizes and a high PDI (>0.2).

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Mixing Speed or Flow Rates If using microfluidics, ensure the total flow rate and the flow rate ratio of the aqueous and organic phases are precisely controlled and consistent between runs. For manual methods, standardize the mixing speed and duration.[6]
Lipid Aggregation Prior to Formulation Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Sonication of the lipid solution can help break up any pre-existing aggregates.
Inappropriate Storage of LNPs Store formulated LNPs at the recommended temperature (often 4°C for short-term and -80°C for long-term, though this should be empirically determined). Avoid repeated freeze-thaw cycles.[8]
Suboptimal PEG-Lipid Concentration The amount of PEG-lipid can influence particle size and stability. Too little may lead to aggregation, while too much can hinder cellular uptake.[3][7]
Issue 3: Low In Vitro/In Vivo Gene Silencing Efficacy

Symptoms:

  • Minimal reduction in target mRNA or protein levels despite successful LNP formulation and siRNA encapsulation.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Endosomal Escape The ability of the LNP to release its siRNA payload from the endosome into the cytoplasm is crucial. The composition of helper lipids can influence this. Consider adjusting the type or proportion of fusogenic phospholipids.[3][13]
LNP Instability in Biological Fluids The LNP may be unstable in the presence of serum proteins. The density of the PEG-lipid coating can affect circulation half-life and stability.[7][13]
Incorrect siRNA Target or Sequence Verify the efficacy of the siRNA sequence itself through alternative transfection methods (e.g., commercial transfection reagents).
Low Cellular Uptake The surface properties of the LNP, governed by the PEG-lipid, affect cellular interactions. For targeted delivery, consider incorporating targeting ligands onto the LNP surface.[7][14]

Data Presentation

Table 1: Example LNP Formulation Parameters for siRNA Delivery

ComponentMolar Ratio (%)Purpose
This compound (Cationic Lipid) 40-50%Binds and encapsulates siRNA; facilitates endosomal escape.
DSPC (Helper Lipid) 10-20%Provides structural stability to the LNP bilayer.
Cholesterol 30-40%Modulates membrane fluidity and stability.[3]
PEG-Lipid 1-5%Provides a hydrophilic shield to reduce aggregation and opsonization, increasing circulation time.[7]

Note: These are starting ranges. The optimal ratios should be empirically determined for each specific application.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in 100% ethanol to achieve the desired molar ratios.

    • The final lipid concentration in ethanol should be between 10-25 mg/mL.

    • Ensure all lipids are completely dissolved. Gentle warming or vortexing may be necessary.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH helps in the complexation with the ionizable this compound.

    • The concentration will depend on the desired final siRNA concentration and the lipid-to-siRNA ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the desired total flow rate and the flow rate ratio (typically 3:1 aqueous to organic phase).

    • Initiate mixing. The rapid mixing in the microfluidic cartridge will lead to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 12 hours to remove the ethanol and raise the pH.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI.

    • Dilute a small aliquot of the LNP solution in PBS to an appropriate concentration for measurement.

    • An acceptable PDI for in vivo applications is generally below 0.2.

  • siRNA Encapsulation Efficiency:

    • Use a fluorescent dye that binds to single-stranded nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample (A).

    • Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. Measure the fluorescence again (B).

    • Calculate the encapsulation efficiency as: (1 - (A / B)) * 100%.

  • Zeta Potential Measurement:

    • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

    • A slightly negative or neutral zeta potential at physiological pH is often desired to reduce non-specific interactions in vivo.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipids This compound, DSPC, Cholesterol, PEG-Lipid Mixing Rapid Mixing (e.g., Microfluidics) Lipids->Mixing Organic Phase siRNA siRNA siRNA->Mixing Aqueous Phase Ethanol Ethanol Buffer Aqueous Buffer (pH 4) Dialysis Dialysis / TFF (vs. PBS pH 7.4) Mixing->Dialysis Final_LNP Final LNP Product Dialysis->Final_LNP DLS Size & PDI (DLS) RiboGreen Encapsulation (RiboGreen) Zeta Zeta Potential Final_LNP->DLS Final_LNP->RiboGreen Final_LNP->Zeta

Caption: Workflow for LNP formulation and characterization.

siRNA_Delivery_Pathway LNP siRNA-LNP (this compound) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC Complex mRNA Target mRNA RISC->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage Translation Protein Translation (Blocked) Cleavage->Translation siRNA->RISC Loading

Caption: Simplified pathway of siRNA delivery via LNPs.

Troubleshooting_Logic Start Low Gene Silencing Check_Encapsulation Check siRNA Encapsulation Start->Check_Encapsulation Check_Transfection Check In Vitro Transfection Check_Encapsulation->Check_Transfection High Optimize_Formulation Optimize Formulation (Lipid Ratios, Mixing) Check_Encapsulation->Optimize_Formulation Low Optimize_Delivery Optimize LNP for Endosomal Escape Check_Transfection->Optimize_Delivery Low Validate_siRNA Validate siRNA Sequence Check_Transfection->Validate_siRNA Control siRNA works Success Improved Silencing Optimize_Formulation->Success Optimize_Delivery->Success Validate_siRNA->Success

Caption: Troubleshooting logic for low gene silencing efficacy.

References

C12-SPM Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for C12-SPM and other specialized pro-resolving mediators (SPMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound refers to a specialized pro-resolving mediator (SPM) with a 12-carbon acyl chain. SPMs are a class of bioactive lipid mediators derived from polyunsaturated fatty acids like omega-3 fatty acids.[1][2][3] They play a crucial role in the resolution of inflammation by actively turning off the inflammatory response and promoting tissue healing.[4][5][6] SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs), which triggers various downstream signaling pathways.[7][8][9][10] These pathways can, for example, inhibit the production of pro-inflammatory cytokines, reduce immune cell infiltration, and enhance the clearance of cellular debris by macrophages.[3][7][9]

Q2: Why is establishing a dose-response curve for this compound important?

A2: A dose-response curve is essential for characterizing the biological activity of this compound. It provides critical quantitative data, such as the EC50 (half-maximal effective concentration), which represents the concentration of this compound required to elicit 50% of its maximum effect. This information is fundamental for determining the potency of the compound, understanding its therapeutic window, and selecting appropriate concentrations for further in vitro and in vivo studies.[11]

Q3: What are the key parameters to consider when designing a this compound dose-response experiment?

A3: When designing a dose-response experiment for this compound, several factors are critical:

  • Concentration Range: The selected concentrations should span a wide enough range to define both the baseline and the maximum response, forming a complete sigmoidal curve.[11] It is advisable to use at least 7-9 different concentrations.[11]

  • Number of Replicates: Performing an adequate number of biological and technical replicates is crucial to ensure the statistical significance and reproducibility of the results.[11]

  • Cell Type and Density: The choice of cell type should be relevant to the biological question being investigated. Cell density should be optimized to ensure cells are in a healthy, responsive state throughout the experiment.

  • Incubation Time: The duration of this compound exposure should be optimized to capture the desired biological response, as some effects may be rapid while others are delayed.

  • Positive and Negative Controls: Including appropriate controls is essential for data validation and interpretation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No response or very weak response at all concentrations 1. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 2. Low Receptor Expression: The chosen cell line may not express the specific GPCR for this compound at sufficient levels. 3. Incorrect Assay Conditions: The assay endpoint may not be sensitive enough, or the incubation time may be too short. 4. Metabolic Instability: The this compound may be rapidly metabolized by the cells.[12]1. Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage conditions. 2. Confirm Receptor Expression: Use techniques like qPCR or Western blotting to verify the expression of the target receptor in your cell line. Consider using a different cell model known to be responsive to SPMs. 3. Optimize Assay: Test different incubation times and consider a more sensitive readout. 4. Use Metabolic Inhibitors: If rapid metabolism is suspected, consider co-treatment with relevant metabolic inhibitors, if appropriate for the experimental design.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or dispensing of this compound. 3. Edge Effects: Wells on the periphery of the plate may behave differently due to temperature or evaporation gradients. 4. Cell Health: Cells may be unhealthy or stressed.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with media to maintain humidity. 4. Monitor Cell Viability: Regularly check cell morphology and viability.
Dose-response curve does not reach a plateau (no saturation) 1. Concentration Range is Too Low: The highest concentration tested is not sufficient to elicit a maximal response. 2. Compound Solubility Issues: At higher concentrations, the this compound may be precipitating out of solution.1. Extend Concentration Range: Test higher concentrations of this compound. 2. Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider using a different solvent or a lower concentration of the vehicle.
U-shaped or bell-shaped dose-response curve (Hormesis) 1. Off-target Effects: At higher concentrations, this compound may be interacting with other targets, leading to an inhibitory effect. 2. Receptor Desensitization: Prolonged or high-concentration exposure can lead to receptor downregulation or desensitization. 3. Cytotoxicity: High concentrations of the compound may be toxic to the cells.1. Investigate Off-target Binding: This may require more advanced pharmacological studies. 2. Shorten Incubation Time: Test shorter exposure times to see if the U-shaped curve is diminished. 3. Assess Cytotoxicity: Perform a cell viability assay in parallel with your dose-response experiment.
Poor curve fit in data analysis software 1. Insufficient Data Points: Not enough concentrations were tested to accurately define the curve.[13] 2. Data Normalization Issues: Incorrect normalization of the data.[13] 3. Inappropriate Model Selection: The chosen regression model (e.g., three vs. four-parameter logistic) may not be suitable for the data.[14]1. Increase Number of Concentrations: Use a wider range of concentrations with smaller intervals around the expected EC50.[11] 2. Review Normalization Method: Ensure that the baseline and maximal responses are correctly defined and that the data is normalized accordingly. 3. Try Different Models: Fit the data to different non-linear regression models to see which one provides the best fit (e.g., based on R-squared values).

Experimental Protocols

Key Experiment: In Vitro this compound Dose-Response Curve Generation

Objective: To determine the EC50 of this compound in a cell-based assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture the selected cell line under recommended conditions.

    • Harvest cells during the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to prepare at least 7 concentrations spanning several orders of magnitude.

  • Cell Treatment:

    • Remove the old medium from the cell plate and replace it with the medium containing the different concentrations of this compound.

    • Include wells with vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control if available.

  • Incubation:

    • Incubate the plate for the optimized duration at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Perform the assay to measure the biological response of interest. This could be, for example, measuring the levels of a specific cytokine by ELISA, assessing gene expression by qPCR, or measuring changes in intracellular signaling molecules.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% effect) and a maximal response control (100% effect).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Quantitative Data Presentation

Table 1: Example Dose-Response Data for this compound on Cytokine Production

This compound Concentration (nM)Log ConcentrationMean Response (pg/mL)Std. Deviation% Inhibition
0 (Vehicle)-1000500
0.1-1950455
107503525
1015002550
10022502075
100031001590
100004901091

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment spm_dilution This compound Serial Dilution spm_dilution->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_norm Data Normalization readout->data_norm curve_fit Curve Fitting (Non-linear Regression) data_norm->curve_fit ec50_det EC50 Determination curve_fit->ec50_det

Caption: Experimental workflow for this compound dose-response curve optimization.

spm_signaling_pathway cluster_effects Cellular Responses C12SPM This compound GPCR GPCR (e.g., GPR32, ALX/FPR2) C12SPM->GPCR Binds to G_protein G-protein Activation GPCR->G_protein Activates Downstream Downstream Effectors (e.g., PI3K, PKA) G_protein->Downstream Inhibit_NFkB Inhibition of NF-kB Signaling Downstream->Inhibit_NFkB Promote_Phago Enhanced Phagocytosis Downstream->Promote_Phago Reduce_Cytokines Decreased Pro-inflammatory Cytokine Production Inhibit_NFkB->Reduce_Cytokines

Caption: Generalized signaling pathway for Specialized Pro-Resolving Mediators (SPMs).

References

Technical Support Center: Prevention of Specialized Pro-resolving Mediator (SPM) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "C12-SPM" is not a standard nomenclature in the field of lipid mediators. This guide will focus on the broader, well-established class of Specialized Pro-resolving Mediators (SPMs) , which includes resolvins, protectins, maresins, and lipoxins. The principles and protocols outlined here are applicable to the preservation of these compounds in biological samples.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of SPMs during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of SPM degradation in biological samples?

SPMs are susceptible to degradation through several mechanisms:

  • Enzymatic Degradation: SPMs are rapidly metabolized by enzymes in biological matrices. A primary route of inactivation for lipoxins, for example, is oxidation at the C-15 position by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]

  • Oxidative Degradation: The polyunsaturated fatty acid structures of SPMs make them prone to non-enzymatic oxidation, especially when exposed to air (oxygen), light, or certain metal ions.

  • pH Instability: Extreme pH conditions can potentially alter the chemical structure of SPMs, leading to loss of bioactivity.

  • Improper Storage: Temperature fluctuations, repeated freeze-thaw cycles, and long-term storage at inappropriate temperatures can lead to significant degradation.[2][3]

Q2: What is the optimal temperature for long-term storage of samples containing SPMs?

For long-term storage of biological samples such as plasma, serum, and tissues intended for SPM analysis, the recommended temperature is -80°C .[4][5] Storage at this temperature has been shown to maintain the stability of a wide range of oxylipins, including SPMs, for at least one year.[4] Storage at -20°C may be suitable for shorter periods, but -80°C is the standard for preserving sample integrity over extended durations.

Q3: How many freeze-thaw cycles can my samples undergo before significant SPM degradation occurs?

It is highly recommended to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of sensitive molecules like SPMs.[2][3]

Best Practice: Aliquot samples into single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Q4: Can I leave my samples at room temperature before processing?

For blood samples collected in EDTA or heparin, studies have shown that many SPMs, including lipoxin A4 and resolvin D1, remain stable for up to 2 hours at room temperature before processing (centrifugation to obtain plasma).[4] However, to minimize the risk of any potential degradation, it is best practice to process samples as quickly as possible or keep them on ice.[5]

Q5: What type of collection tubes should I use for blood samples?

Blood for SPM analysis in plasma should be collected in tubes containing an anticoagulant. Ethylenediaminetetraacetic acid (EDTA) and heparin are both commonly used and have been shown to be suitable for the analysis of a broad range of oxylipins, including SPMs.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable SPM levels in freshly processed samples. 1. Inefficient extraction method. 2. Rapid enzymatic degradation during sample handling.1. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure the solvents are appropriate for the polarity of the target SPMs. 2. Process samples immediately after collection. Keep samples on ice at all times.[5] Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.
SPM levels are inconsistent across different aliquots of the same sample. 1. Non-homogenous sample before aliquoting. 2. Inconsistent storage conditions for different aliquots. 3. Variable degradation during freeze-thaw cycles.1. Gently vortex the sample before aliquoting to ensure homogeneity. 2. Store all aliquots in the same location within the -80°C freezer to ensure a consistent temperature. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots.
SPM levels decrease over time in stored samples. 1. Storage temperature is too high (e.g., -20°C for long-term storage). 2. Oxidation due to exposure to air in the headspace of the storage tube. 3. Degradation due to light exposure.1. Ensure long-term storage is at -80°C.[4] 2. After aliquoting, consider overlaying the sample with an inert gas like argon or nitrogen before capping to displace oxygen. 3. Use amber-colored tubes to protect samples from light.
High variability between replicate injections during LC-MS/MS analysis. 1. SPM degradation in the autosampler. 2. Adsorption of SPMs to the surfaces of vials or tubing.1. Use a cooled autosampler set to 4-10°C to maintain the stability of the extracted samples during the analytical run. 2. Use silanized glass or polypropylene (B1209903) vials to minimize non-specific binding of these lipid mediators.

Quantitative Data Summary

The stability of SPMs is influenced by storage conditions. The following table summarizes findings on the stability of oxylipins, including SPMs, under typical laboratory conditions.

Condition Matrix Duration Finding Citation
Storage at -80°CHuman Plasma (EDTA & Heparin)Up to 1 yearThe majority of 90 oxylipins, including SPMs like lipoxin A4 and resolvin D1, remained stable.[4]
Room Temperature Hold Before ProcessingHuman Blood (EDTA & Heparin)Up to 2 hoursNo significant differences in the concentrations of lipoxin A4 and resolvin D1 compared to immediately processed samples.[4]
Freeze-Thaw CyclesGeneral RecommendationMultiple CyclesRepeated freeze-thaw cycles are generally discouraged as they can lead to the degradation of proteins and other sensitive molecules.[2][3]

Experimental Protocols & Methodologies

Protocol 1: Blood Plasma Collection for SPM Analysis

This protocol is adapted from established methods for lipid mediator profiling.[6]

  • Blood Collection: Draw whole blood into a collection tube containing an anticoagulant (e.g., heparin at 10 units/mL of blood).[6]

  • Immediate Centrifugation: To separate plasma, centrifuge the blood sample at a low speed (e.g., 120 g) for 20 minutes at 4°C. Using a low brake setting is recommended to avoid disturbing the separated layers.[6]

  • Plasma Aspiration: Carefully aspirate the upper plasma layer using a plastic Pasteur pipette and transfer it to a clean polypropylene tube.

  • Protein Precipitation & Stabilization:

    • To a known volume of plasma (e.g., 1 mL), add four volumes of ice-cold methanol (B129727) (e.g., 4 mL).[6] This step precipitates proteins and helps to stabilize the SPMs.

    • It is also at this stage that a deuterated internal standard solution (for LC-MS/MS analysis) can be added.

  • Incubation: Incubate the methanol-plasma mixture at -20°C for at least 30 minutes to ensure complete protein precipitation.[6]

  • Clarification: Centrifuge the mixture at a higher speed (e.g., 1,500 g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the SPMs for subsequent solid-phase extraction (SPE) and analysis.

  • Storage: If not proceeding immediately to extraction, flush the tube with nitrogen or argon gas, cap tightly, and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for SPM Enrichment

SPE is a critical step to clean up the sample and concentrate the SPMs before LC-MS/MS analysis. A C18 reverse-phase sorbent is commonly used.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the supernatant from the protein precipitation step (Protocol 1) onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove salts and other polar impurities.

  • Elution: Elute the SPMs from the cartridge with a high percentage of organic solvent (e.g., 100% methanol or methyl formate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

Visualizations

Workflow for Preserving SPM Integrity

G cluster_0 Sample Collection cluster_1 Immediate Processing cluster_2 Extraction / Storage cluster_3 Analysis Collect Collect Blood (Heparin/EDTA tube) Centrifuge Centrifuge at 4°C Collect->Centrifuge Tissue Excise Tissue FlashFreeze Flash Freeze (Liquid N2) Tissue->FlashFreeze Precipitate Protein Precipitation (Cold Methanol) Centrifuge->Precipitate Homogenize Homogenize on Ice FlashFreeze->Homogenize Homogenize->Precipitate Store Store at -80°C (Single-Use Aliquots) Precipitate->Store For Later Use Extract Solid-Phase Extraction Precipitate->Extract Immediate Use Store->Extract Analyze LC-MS/MS Analysis (Cooled Autosampler) Extract->Analyze

Caption: General workflow for sample handling to minimize SPM degradation.

Simplified SPM Enzymatic Degradation Pathway

G cluster_0 Bioactive SPM cluster_1 Inactivation cluster_2 Inactive Metabolite SPM Lipoxin A4 (Active) Enzyme 15-PGDH SPM->Enzyme Oxidation Inactive 15-oxo-Lipoxin A4 (Inactive) Enzyme->Inactive

Caption: Example of enzymatic inactivation of Lipoxin A4.

Troubleshooting Logic for Low SPM Detection

G Start Low or No SPM Signal Detected CheckStorage Were samples stored at -80°C and freeze-thaw avoided? Start->CheckStorage CheckHandling Were samples processed immediately on ice? CheckStorage->CheckHandling Yes StorageIssue Root Cause: Storage Degradation CheckStorage->StorageIssue No CheckExtraction Was an optimized SPE protocol used? CheckHandling->CheckExtraction Yes HandlingIssue Root Cause: Pre-analytical Degradation CheckHandling->HandlingIssue No CheckAnalysis Was a cooled autosampler used during LC-MS/MS? CheckExtraction->CheckAnalysis Yes ExtractionIssue Root Cause: Poor Analyte Recovery CheckExtraction->ExtractionIssue No AnalysisIssue Root Cause: Autosampler Degradation CheckAnalysis->AnalysisIssue No Success Review LC-MS/MS Method Parameters CheckAnalysis->Success Yes

Caption: Decision tree for troubleshooting low SPM detection.

References

C12-SPM quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of C12-SPM (C12-Spermine). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as C12-Spermine, is a polyamine branched-chain lipidoid.[1] Its primary application is in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA). For instance, it has been successfully used in LNP formulations to deliver siRNA targeting specific proteins to inhibit viral replication, such as in the case of the hepatitis C virus (HCV).[1]

Q2: What are the typical purity specifications for this compound?

A2: this compound is generally supplied with a purity of ≥95%. It is important to note that it often exists as a mixture of isomers.[1] For detailed quantitative specifications, please refer to the table below.

Q3: How should this compound be stored?

A3: this compound is typically supplied as a solution in ethanol.[1] It is recommended to store it at -20°C to ensure stability and prevent degradation. It is advisable to handle the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur if the storage temperature fluctuates or if the solvent has partially evaporated. Gently warm the vial to 37°C and vortex to redissolve the lipidoid. If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities, and the lot should be re-evaluated for purity.

Quality Control and Purity Assessment

Summary of Quantitative Data
ParameterSpecificationRecommended Analytical Method
Purity ≥ 95% (sum of all isomers)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD)
Identity Conforms to the expected molecular weightLiquid Chromatography-Mass Spectrometry (LC-MS)
Isomeric Profile Consistent with reference standardHPLC-CAD/ELSD, LC-MS
Residual Solvents Ethanol ≤ 5000 ppmGas Chromatography-Headspace (GC-HS)
Experimental Protocols

Protocol 1: Purity Determination by HPLC-CAD/ELSD

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Settings (CAD): Follow manufacturer's recommendations.

  • Detector Settings (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethanol.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of this compound.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Settings (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 300-1500

  • Data Analysis: Look for the protonated molecular ion [M+H]+ and other relevant adducts. The theoretical molecular weight of this compound (C₈₂H₁₇₀N₄O₆) is 1308.3 g/mol .[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in LNP Formulation

  • Possible Cause: Variability in the purity or isomeric composition of the this compound lot.

  • Troubleshooting Steps:

    • Verify the purity of the this compound lot using the HPLC-CAD/ELSD protocol.

    • Compare the isomeric profile with a previously qualified reference lot.

    • Ensure proper storage conditions have been maintained to prevent degradation.

Issue 2: Low Transfection Efficiency of siRNA-LNP

  • Possible Cause: Degradation of this compound leading to inefficient LNP formation or nucleic acid encapsulation.

  • Troubleshooting Steps:

    • Perform LC-MS analysis to check for the presence of degradation products (e.g., oxidized species).

    • Use a fresh vial of this compound or a newly received lot.

    • Ensure that all reagents and solvents used in the LNP formulation are of high quality and free of contaminants.

Issue 3: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: Contamination or degradation of the this compound sample.

  • Troubleshooting Steps:

    • Identify the unexpected peaks using LC-MS to determine their mass.

    • Review the handling and storage procedures to identify potential sources of contamination.

    • If degradation is suspected (e.g., presence of lower molecular weight peaks), consider the stability of the compound under the experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Quality Control cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Decision Receive_C12SPM Receive this compound Store Store at -20°C Receive_C12SPM->Store Sample_Prep Prepare 1 mg/mL solution in Ethanol Store->Sample_Prep HPLC_CAD Purity Analysis (HPLC-CAD/ELSD) Sample_Prep->HPLC_CAD LC_MS Identity Confirmation (LC-MS) Sample_Prep->LC_MS GC_HS Residual Solvent Analysis (GC-HS) Sample_Prep->GC_HS Review_Data Review Data Against Specifications HPLC_CAD->Review_Data LC_MS->Review_Data GC_HS->Review_Data Decision Pass QC? Review_Data->Decision Release Release for Formulation Decision->Release Yes Reject Reject Lot Decision->Reject No

Caption: Workflow for this compound Quality Control.

troubleshooting_guide Troubleshooting Logic for Low Transfection Efficiency Start Low Transfection Efficiency Observed Check_LNP LNP characteristics (size, PDI, zeta potential) optimal? Start->Check_LNP Check_C12SPM_Purity This compound Purity ≥ 95%? Check_LNP->Check_C12SPM_Purity Yes Action_Reformulate Optimize LNP formulation protocol Check_LNP->Action_Reformulate No Check_C12SPM_Degradation Evidence of this compound degradation by LC-MS? Check_C12SPM_Purity->Check_C12SPM_Degradation Yes Action_Re-evaluate_Purity Re-evaluate this compound purity using HPLC-CAD Check_C12SPM_Purity->Action_Re-evaluate_Purity No Check_Reagents Other formulation components (lipids, nucleic acid) of high quality? Check_C12SPM_Degradation->Check_Reagents No Action_New_Lot Use a fresh vial or new lot of this compound Check_C12SPM_Degradation->Action_New_Lot Yes Action_Check_Other_Components Qualify all other formulation components Check_Reagents->Action_Check_Other_Components No Resolved Issue Resolved Check_Reagents->Resolved Yes Action_Reformulate->Resolved Action_Re-evaluate_Purity->Resolved Action_New_Lot->Resolved Action_Check_Other_Components->Resolved

Caption: Troubleshooting guide for low transfection efficiency.

signaling_pathway Mechanism of Action: siRNA Delivery by this compound LNPs cluster_0 Extracellular cluster_1 Intracellular LNP This compound LNP encapsulating siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA_Release siRNA Release into Cytoplasm Endosomal_Escape->siRNA_Release RISC_Loading siRNA loading into RISC siRNA_Release->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: this compound LNP mediated gene silencing pathway.

References

Technical Support Center: Navigating the Challenges in Specialized Pro-Resolving Mediator (SPM) Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "C12-SPM" is not a recognized standard designation for a specific Specialized Pro-Resolving Mediator (SPM). This guide will focus on Lipoxin A4 (LXA4) and its stable analog 15(R)-LXA4, as they are well-characterized SPMs that exemplify the common challenges and experimental considerations in this field of research. The principles and troubleshooting strategies discussed here are broadly applicable to the study of other SPMs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Lipoxin A4 and other SPMs.

Frequently Asked Questions (FAQs)

Q1: What is Lipoxin A4 (LXA4) and what is its expected biological activity?

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator derived from arachidonic acid. Its primary role is to actively promote the resolution of inflammation. Key biological activities include inhibiting neutrophil recruitment and activation, stimulating the clearance of apoptotic cells by macrophages (a process called efferocytosis), and reducing the production of pro-inflammatory cytokines.[1][2]

Q2: What is the primary receptor for Lipoxin A4?

The main receptor for LXA4 is the formyl peptide receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[1] This G protein-coupled receptor can bind to a variety of ligands, leading to diverse downstream signaling pathways that collectively contribute to the resolution of inflammation.[1]

Q3: Why are stable analogs of LXA4, such as 15(R)-LXA4, often used in experiments?

Native lipoxins like LXA4 are susceptible to rapid metabolic inactivation both in vivo and in vitro.[1][3] To overcome this, more stable synthetic analogs have been developed. These analogs are designed to resist enzymatic degradation while retaining their biological activity, making them more suitable for experimental studies.[1][3]

Q4: What are the optimal storage and handling conditions for LXA4 and its analogs?

LXA4 and its analogs are sensitive to temperature, light, and oxidation.[1] They should be stored at -80°C in a solution, typically ethanol, to ensure stability for up to a year.[4] When preparing for experiments, it is crucial to minimize exposure to air and light. It is recommended to prepare fresh dilutions for each experiment and to use silanized glassware to prevent adsorption.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with LXA4.

In Vitro Experimentation

Issue 1: No observable effect of LXA4 in our cell-based assay.

  • Possible Cause: Compound Degradation

    • Solution: Ensure proper storage at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Consider using a more stable analog like 15(R)-LXA4.[1][3]

  • Possible Cause: Low Receptor Expression

    • Solution: Verify the expression of the ALX/FPR2 receptor in your target cells using techniques such as qPCR, Western blotting, or flow cytometry.[1]

  • Possible Cause: Cellular Desensitization

    • Solution: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with LXA4.

  • Possible Cause: Assay Sensitivity

    • Solution: The chosen assay may not be sensitive enough to detect the effects of LXA4. Consider using a more sensitive readout or a different functional assay.[1]

Issue 2: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent Compound Handling

    • Solution: Standardize the protocol for preparing and using the compound. Ensure consistent solvent concentrations in the final assay medium.[1]

  • Possible Cause: Variability in Cell Culture

    • Solution: Maintain consistent cell culture practices, including cell passage number, confluency, and serum batches, as these can impact cellular responses.[1]

  • Possible Cause: Timing of Treatment

    • Solution: The pro-resolving effects of LXA4 are often most pronounced when administered after an inflammatory stimulus. Optimize the timing of LXA4 addition in your experimental model.[1]

In Vivo Experimentation

Issue 3: Lack of efficacy in an animal model of inflammation.

  • Possible Cause: Rapid Metabolism

    • Solution: The short half-life of native LXA4 can limit its in vivo efficacy.[3] Utilize more stable synthetic analogs designed to resist metabolic inactivation.[3]

  • Possible Cause: Suboptimal Dosing or Route of Administration

    • Solution: The effective dose of LXA4 can vary significantly between different animal models. Perform dose-response studies to determine the optimal concentration. The route of administration (e.g., intravenous, intraperitoneal, local) can also impact efficacy and should be optimized.

  • Possible Cause: Timing of Administration

    • Solution: As with in vitro experiments, the timing of LXA4 administration relative to the inflammatory insult is critical. A therapeutic window should be established for your specific model.

Analytical Challenges: LC-MS/MS Detection

Issue 4: Difficulty in detecting and quantifying endogenous LXA4.

  • Possible Cause: Low Endogenous Concentrations

    • Solution: Endogenous levels of SPMs are often very low (picomolar to nanomolar range).[5] A highly sensitive LC-MS/MS method is required for detection.

  • Possible Cause: Matrix Effects

    • Solution: Biological samples are complex matrices that can interfere with ionization and lead to signal suppression or enhancement. Proper sample preparation, such as solid-phase extraction (SPE), is crucial. The use of stable isotope-labeled internal standards is essential for accurate quantification.

  • Possible Cause: Structural Isomers

    • Solution: The presence of structurally similar lipid mediators can complicate unequivocal identification.[6] The use of chiral chromatography in conjunction with tandem mass spectrometry is recommended to improve selectivity.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for Lipoxin A4 and its analogs.

LigandReceptor/Cell TypeBinding Affinity (Kd or Ki)Effective Concentration (IC50/EC50)Reference
[3H]LXA4Mouse LXA4R (CHO cells)~1.5 nM (Kd)-[1]
LXA4Human Neutrophils~2.0 nM (Ki)-[1]
15-epi-LXA4Human NeutrophilsSimilar to LXA4~1 nM (for chemotaxis inhibition)[1]
15(R/S)-methyl-LXA4Human NeutrophilsLower than LXA41-50 nM (for transmigration inhibition)[1]
16-phenoxy-LXA4Human NeutrophilsLower than LXA41-50 nM (for transmigration inhibition)[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This assay measures the ability of LXA4 to inhibit the migration of neutrophils towards a chemoattractant.[1]

Materials:

  • Boyden chamber apparatus

  • Polycarbonate membranes (3-5 µm pore size)

  • Isolated human neutrophils

  • Chemoattractant (e.g., Leukotriene B4)

  • LXA4 or its analog

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of LXA4 or vehicle control.

  • Assay Setup: Place the chemoattractant in the lower wells of the Boyden chamber. Place the pre-incubated neutrophils in the upper wells, separated by the polycarbonate membrane.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Quantification: Count the number of neutrophils that have migrated to the lower side of the membrane.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each LXA4 concentration compared to the vehicle control.

Protocol 2: In Vivo Murine Air Pouch Model of Inflammation

This model is used to assess the in vivo anti-inflammatory effects of LXA4.

Materials:

  • Mice

  • Inflammatory stimulus (e.g., carrageenan)

  • LXA4 or its analog

  • Phosphate-buffered saline (PBS)

Procedure:

  • Pouch Formation: Create a subcutaneous air pouch on the dorsum of the mice by injecting sterile air.

  • Inflammation Induction: Inject an inflammatory stimulus into the air pouch to induce leukocyte infiltration.

  • Treatment: Administer LXA4 or vehicle into the air pouch or systemically at a predetermined time point.

  • Exudate Collection: At various time points, lavage the air pouch with PBS to collect the inflammatory exudate.

  • Analysis:

    • Cell Infiltration: Determine the total number of leukocytes in the exudate. Perform differential cell counts to quantify neutrophils, macrophages, etc.

    • Cytokine/Chemokine Levels: Measure the levels of inflammatory mediators in the exudate using ELISA or other immunoassays.

  • Data Analysis: Compare the inflammatory parameters in the treated groups to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Lipoxin A4 Signaling Pathway

LipoxinA4_Signaling LXA4 Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 Binds G_protein G-protein ALX_FPR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis ↓ Neutrophil Chemotaxis G_protein->Chemotaxis Efferocytosis ↑ Macrophage Efferocytosis G_protein->Efferocytosis PKC PKC PLC->PKC NF_kB NF-κB Inhibition PKC->NF_kB Akt Akt PI3K->Akt Akt->NF_kB Cytokine ↓ Pro-inflammatory Cytokine Production NF_kB->Cytokine

Caption: Simplified signaling pathway of Lipoxin A4 via the ALX/FPR2 receptor.

Experimental Workflow for Validating an Anti-inflammatory Agent

Validation_Workflow in_vitro In Vitro Screening (e.g., Neutrophil Chemotaxis Assay) in_vivo In Vivo Efficacy Testing (e.g., Murine Air Pouch Model) in_vitro->in_vivo Promising candidates mechanistic Mechanistic Studies (e.g., Signaling Pathway Analysis) in_vivo->mechanistic Efficacious compounds lead_optimization Lead Optimization mechanistic->lead_optimization

Caption: A structured workflow for validating anti-inflammatory agents like LXA4.

References

Technical Support Center: Specialized Pro-resolving Mediator (SPM) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "C12-SPM": The term "this compound" does not correspond to a standardized, publicly available protocol. Our resources suggest that this may refer to a user-specific protocol involving a C12-chain length Specialized Pro-resolving Mediator (SPM) or the novel anti-inflammatory compound C12. This guide provides comprehensive support for researchers working with SPMs, with applicability to novel compounds like C12 that modulate inflammatory and resolution pathways.

Frequently Asked Questions (FAQs)

Q1: What are Specialized Pro-resolving Mediators (SPMs) and why are they important?

A1: Specialized Pro-resolving Mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids, such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2] They play a crucial role in the active resolution of inflammation, a process essential for returning tissue to homeostasis after injury or infection.[3][4] The main families of SPMs include lipoxins, resolvins, protectins, and maresins.[1][2] Unlike traditional anti-inflammatory drugs that block the inflammatory response, SPMs actively orchestrate its resolution.

Q2: Which cell types are most relevant for studying SPM activity?

A2: The choice of cell type is critical and depends on the specific research question. Key immune cells involved in the inflammatory and resolution phases are primary targets. These include:

  • Neutrophils: SPMs can limit neutrophil infiltration and activation.[1]

  • Macrophages: SPMs can enhance macrophage phagocytosis of apoptotic cells and debris, and polarize them towards a pro-resolving M2 phenotype.[1][5]

  • Monocytes: SPMs can regulate monocyte function and cytokine production.[3]

  • T-cells and Natural Killer (NK) cells: SPMs can modulate the functions of these cells in the context of chronic inflammation and host defense.[1]

  • Epithelial and Endothelial cells: These cells are important for studying tissue repair and barrier function in response to SPMs.

Q3: How do I determine the optimal concentration of an SPM for my experiments?

A3: The optimal concentration of an SPM is highly cell-type and context-dependent. It is crucial to perform a dose-response experiment. A typical starting point for many SPMs is in the low nanomolar range (e.g., 1-100 nM). We recommend a 7-point dose-response curve, including a vehicle control (e.g., ethanol (B145695) or DMSO). The endpoint measurement will depend on your assay (e.g., cytokine production, phagocytosis, cell migration).

Q4: What are the known receptors for different SPMs?

A4: SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs).[1][3] Identifying which receptors are expressed on your cell type of interest is key to understanding the mechanism of action.

SPM FamilyReceptorKnown Ligands
Lipoxins ALX/FPR2Lipoxin A4 (LXA4), 15-epi-LXA4
Resolvins GPR32Resolvin D1 (RvD1)
GPR18Resolvin D2 (RvD2)
ChemR23Resolvin E1 (RvE1)
Protectins (Receptor not fully characterized)Protectin D1 (PD1)/Neuroprotectin D1 (NPD1)
Maresins (Receptor not fully characterized)Maresin 1 (MaR1)

This table summarizes some of the key SPM-receptor interactions.[1][3]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell-based assay.

  • Question: I am observing significant variability in my results when treating cells with an SPM. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

    • Inconsistent SPM Dilution: Prepare a master mix of your SPM at the final concentration to add to the wells, rather than adding small volumes of a concentrated stock to each well individually.

    • "Edge Effects" on Plates: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for treatments and instead fill them with sterile PBS or media.

    • Cell Health: Ensure your cells are healthy and in the exponential growth phase at the time of treatment.

Issue 2: My SPM treatment shows no effect on cytokine production.

  • Question: I am treating LPS-stimulated macrophages with a resolvin, but I don't see a decrease in TNF-α or IL-6. What should I check?

  • Answer:

    • Receptor Expression: Verify that your specific macrophage cell line or primary cells express the cognate receptor for the resolvin you are using (e.g., GPR32 for RvD1). This can be checked via RT-qPCR or flow cytometry.

    • Timing of Treatment: The timing of SPM addition is critical. For pro-resolving effects, SPMs are often added after the inflammatory stimulus. Consider a time-course experiment where you add the SPM at different time points relative to LPS stimulation.

    • SPM Stability: SPMs can be sensitive to storage and handling. Ensure your stock solutions are stored correctly (typically at -80°C in an appropriate solvent) and minimize freeze-thaw cycles.

    • Dose-Response: The concentration you are using may be suboptimal. Perform a dose-response experiment to identify the effective concentration range for your specific cell type and assay conditions.

Issue 3: I am having difficulty with my macrophage phagocytosis assay.

  • Question: My phagocytosis assay with apoptotic neutrophils and macrophages is not working as expected after SPM treatment. What are some common pitfalls?

  • Answer:

    • Apoptotic Body Quality: Ensure that your apoptotic targets (e.g., neutrophils) are truly apoptotic and not necrotic. Necrotic cells can release pro-inflammatory signals that confound the assay. Use a reliable method for inducing apoptosis (e.g., UV irradiation or etoposide (B1684455) treatment) and confirm apoptosis with annexin (B1180172) V/propidium iodide staining.

    • Effector to Target Ratio: Optimize the ratio of macrophages to apoptotic cells. Too few targets may not provide a strong enough signal, while too many can overwhelm the macrophages.

    • Assay Duration: The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal incubation time for observing maximal phagocytosis.

    • Quantification Method: Ensure your method for quantifying phagocytosis (e.g., fluorescence microscopy, flow cytometry) is properly calibrated and that your controls (e.g., macrophages incubated without apoptotic cells) are set up correctly.

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details a common method for assessing the pro-resolving activity of an SPM by measuring the engulfment of apoptotic cells by macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages.

  • Human or murine neutrophils.

  • SPM of interest (e.g., Resolvin D1).

  • Apoptosis-inducing agent (e.g., etoposide or UV light).

  • Fluorescent dye for labeling neutrophils (e.g., CFSE).

  • Phagocytosis buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Trypan Blue or other viability dye.

Methodology:

  • Macrophage Preparation: Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Neutrophil Preparation and Apoptosis Induction:

    • Isolate neutrophils from whole blood.

    • Label neutrophils with CFSE according to the manufacturer's protocol.

    • Induce apoptosis by incubating with etoposide (50 µM) for 18 hours or by UV irradiation.

    • Confirm apoptosis using Annexin V/PI staining.

  • SPM Treatment:

    • Pre-treat the adherent macrophages with the SPM at the desired concentrations (e.g., 1-100 nM) or vehicle control for 15 minutes at 37°C.

  • Phagocytosis:

    • Add the apoptotic neutrophils to the macrophage culture at a 3:1 ratio (neutrophils:macrophages).

    • Incubate for 60 minutes at 37°C to allow for phagocytosis.

  • Quantification:

    • Gently wash the wells with cold PBS to remove non-engulfed neutrophils.

    • Detach the macrophages using a cell scraper or trypsin.

    • Analyze the percentage of CFSE-positive macrophages by flow cytometry. The CFSE signal within the macrophages indicates phagocytosis.

Protocol 2: Anti-inflammatory Assay in Primary Macrophages

This protocol assesses the ability of a compound like C12 or an SPM to suppress pro-inflammatory cytokine production.

Materials:

  • Primary murine peritoneal macrophages.

  • Lipopolysaccharide (LPS).

  • Compound C12 or SPM of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • ELISA kits for TNF-α and IL-6.

Methodology:

  • Cell Seeding: Isolate and seed peritoneal macrophages in a 96-well plate at a density of 1 x 10^5 cells/well. Allow them to adhere for 2-4 hours.

  • Pre-treatment:

    • Remove non-adherent cells by washing with PBS.

    • Add fresh media containing the test compound (e.g., C12 at various concentrations) or vehicle control.

    • Incubate for 1 hour at 37°C.

  • Inflammatory Challenge:

    • Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control.

    • Plot the dose-response curve to determine the IC50 of the compound.

Visualizations

SPM_Signaling_Pathway General SPM Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPM SPM (e.g., RvD1, LXA4) GPCR GPCR (e.g., GPR32, ALX/FPR2) SPM->GPCR Binds to Signaling_Cascade Intracellular Signaling (e.g., Akt, ERK) GPCR->Signaling_Cascade Activates NFkB_Inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NFkB_Inhibition Phagocytosis_Enhancement Enhanced Phagocytosis & Efferocytosis Signaling_Cascade->Phagocytosis_Enhancement

Caption: A diagram illustrating a generalized signaling pathway for Specialized Pro-resolving Mediators (SPMs).

Experimental_Workflow Workflow for Assessing SPM Activity on Macrophages cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate/Culture Macrophages D 4. Pre-treat Macrophages with SPM/Vehicle A->D B 2. Prepare Inflammatory Stimulus (e.g., LPS) E 5. Add Stimulus (LPS or Apoptotic Cells) B->E C 3. Prepare Apoptotic Cells (for phagocytosis) C->E D->E F 6. Incubate (Time-course) E->F G 7a. Measure Cytokines (ELISA) F->G H 7b. Measure Phagocytosis (Flow Cytometry) F->H

Caption: A typical experimental workflow for evaluating the bioactivity of an SPM on macrophages.

References

Validation & Comparative

A Comparative Guide to Specialized Pro-Resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These molecules are critical for returning tissues to homeostasis following an inflammatory response. This guide provides a comparative analysis of the major classes of SPMs.

It is important to clarify that the term "C12-SPM" is not a recognized classification within the scientific literature on specialized pro-resolving mediators. Searches for "this compound" yield references to C12-Spermine, a synthetic lipidoid used in nanoparticle delivery systems, or a novel anti-inflammatory compound designated "C12" that operates through pathways distinct from classical SPMs. Therefore, this guide will focus on the well-characterized families of SPMs: Resolvins , Protectins , Maresins , and Lipoxins . These mediators are biosynthesized from polyunsaturated fatty acids (PUFAs) and exhibit potent bioactivity in the nanomolar to picomolar range.

This document will objectively compare their biosynthesis, mechanisms of action, signaling pathways, and efficacy, supported by experimental data.

Comparative Analysis of Specialized Pro-Resolving Mediators

Biosynthesis and Precursors

SPMs are enzymatically derived from essential omega-3 and omega-6 fatty acids through a series of oxygenation steps involving lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) enzymes. The biosynthesis often involves transcellular pathways where an intermediate produced by one cell type is converted to the final active SPM by a neighboring cell.

Table 1: Biosynthesis of Major SPM Families

SPM FamilyPrecursor Fatty AcidKey Biosynthetic Enzymes
Lipoxins (e.g., LXA₄)Arachidonic Acid (AA; ω-6)15-LOX, 5-LOX, 12-LOX (in platelets)
Resolvins E-series (e.g., RvE1)Eicosapentaenoic Acid (EPA; ω-3)CYP450, 5-LOX; Aspirin-acetylated COX-2, 5-LOX
Resolvins D-series (e.g., RvD1)Docosahexaenoic Acid (DHA; ω-3)15-LOX, 5-LOX; Aspirin-acetylated COX-2, 5-LOX
Protectins (e.g., PD1/NPD1)Docosahexaenoic Acid (DHA; ω-3)15-LOX (or a 17S-lipoxygenase)
Maresins (e.g., MaR1)Docosahexaenoic Acid (DHA; ω-3)12-LOX (in macrophages)

digraph "SPM_Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes for Precursors AA [label="Arachidonic Acid (AA, ω-6)", fillcolor="#FBBC05"]; EPA [label="Eicosapentaenoic Acid (EPA, ω-3)", fillcolor="#4285F4"]; DHA [label="Docosahexaenoic Acid (DHA, ω-3)", fillcolor="#34A853"];

// Nodes for Enzymes LOX15 [label="15-LOX", shape=ellipse, fillcolor="#F1F3F4"]; LOX5 [label="5-LOX", shape=ellipse, fillcolor="#F1F3F4"]; LOX12 [label="12-LOX", shape=ellipse, fillcolor="#F1F3F4"]; COX2_ASA [label="Aspirin-acetylated\nCOX-2", shape=ellipse, fillcolor="#F1F3F4"]; CYP [label="CYP450", shape=ellipse, fillcolor="#F1F3F4"];

// Nodes for SPMs LXA4 [label="Lipoxin A₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RvE1 [label="Resolvin E1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RvD1 [label="Resolvin D1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PD1 [label="Protectin D1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MaR1 [label="Maresin 1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> LOX15 [label=" "]; LOX15 -> LXA4 [label=" then 5-LOX"]; EPA -> COX2_ASA [label=" "]; COX2_ASA -> RvE1 [label=" then 5-LOX"]; DHA -> LOX15 [label=" "]; LOX15 -> RvD1 [label=" then 5-LOX"]; DHA -> PD1 [label=" via 15-LOX"]; DHA -> MaR1 [label=" via 12-LOX"]; EPA -> CYP -> RvE1 [label=" then 5-LOX"];

}

General biosynthetic pathways of major Specialized Pro-Resolving Mediators (SPMs).
Mechanisms of Action and Receptors

SPMs exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune and structural cells. This binding initiates intracellular signaling cascades that collectively dampen inflammation and promote tissue repair. Key actions include:

  • Inhibition of Neutrophil Infiltration: SPMs limit the recruitment of neutrophils to the site of inflammation, a crucial step in preventing excessive tissue damage.

  • Enhancement of Efferocytosis: They stimulate the non-phlogistic clearance of apoptotic cells and cellular debris by macrophages.

  • Modulation of Cytokine Production: SPMs shift the balance from pro-inflammatory to anti-inflammatory cytokines.

  • Pain Reduction: Certain SPMs can reduce inflammatory pain.

Table 2: Key Receptors for Major SPMs

SPMReceptor(s)
Lipoxin A₄ (LXA₄) ALX/FPR2
Resolvin E1 (RvE1) ChemR23 (CMKLR1), BLT1
Resolvin D1 (RvD1) GPR32, ALX/FPR2
Resolvin D2 (RvD2) GPR18
Protectin D1 (PD1) Binds to specific sites on immune cells; receptor not fully characterized.
Maresin 1 (MaR1) RORα (proposed), other GPCRs
Signaling Pathways

The binding of SPMs to their cognate receptors triggers intracellular signaling pathways that mediate their pro-resolving functions. Below are simplified representations of key signaling events for several major SPMs.

RvD1, through its receptors GPR32 and ALX/FPR2, inhibits pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the expression of inflammatory genes.[1][2][3]

RvD1_Signaling RvD1 Resolvin D1 GPR32 GPR32 / ALX/FPR2 RvD1->GPR32 TAK1 TAK1 GPR32->TAK1 inhibits MAPK p38, ERK, JNK TAK1->MAPK IKK IKK TAK1->IKK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB NF-κB IKK->NFkB activates NFkB->Inflammation

Simplified signaling pathway for Resolvin D1.

LXA₄ binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB and activation of pathways like PI3K/Akt, which promotes cell survival and resolution.[4][5][6]

LXA4_Signaling LXA4 Lipoxin A₄ ALX_FPR2 ALX/FPR2 LXA4->ALX_FPR2 PI3K PI3K ALX_FPR2->PI3K NFkB NF-κB ALX_FPR2->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Inflammation Inflammation NFkB->Inflammation MaR1_Signaling MaR1 Maresin 1 MaR1_Receptor MaR1 Receptor MaR1->MaR1_Receptor PLC PLC MaR1_Receptor->PLC NFkB NF-κB MaR1_Receptor->NFkB inhibits PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Resolution Pro-resolving Actions ERK->Resolution Inflammation Inflammation NFkB->Inflammation PD1_Signaling PD1 Protectin D1 PD1_Receptor PD1 Receptor PD1->PD1_Receptor PI3K PI3K PD1_Receptor->PI3K NALP3 NALP3 Inflammasome PD1_Receptor->NALP3 inhibits AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival Caspase1 Caspase-1 NALP3->Caspase1 activates IL1b IL-1β / IL-18 Release Caspase1->IL1b Zymosan_Peritonitis_Workflow Start Start: C57BL/6 Mice Treatment Administer SPM or Vehicle (i.p.) Start->Treatment Induction Inject Zymosan (1 mg, i.p.) Treatment->Induction Incubation Incubate for 4-24 hours Induction->Incubation Lavage Peritoneal Lavage with PBS Incubation->Lavage Cell_Count Count Total Leukocytes Lavage->Cell_Count FACS Differential Cell Count (FACS) (Neutrophils, Macrophages) Lavage->FACS Mediators Measure Cytokines/Lipid Mediators (ELISA, LC-MS/MS) Lavage->Mediators End End: Analyze Data Cell_Count->End FACS->End Mediators->End Neutrophil_Chemotaxis_Workflow Start Isolate Human Neutrophils from Whole Blood Preincubation Pre-incubate Neutrophils with SPM or Vehicle (15 min, 37°C) Start->Preincubation Boyden_Chamber Place Neutrophils in Upper Well of Boyden Chamber Preincubation->Boyden_Chamber Migration Incubate (1-2 hours, 37°C) to Allow Migration Through Porous Membrane Boyden_Chamber->Migration Chemoattractant Add Chemoattractant (e.g., LTB₄) to Lower Well Chemoattractant->Migration Stain_Count Fix, Stain, and Count Migrated Cells on Underside of Membrane Migration->Stain_Count End End: Quantify Inhibition of Migration Stain_Count->End Efferocytosis_Workflow Macrophages Culture Macrophages (e.g., THP-1 derived) Treatment Treat Macrophages with SPM or Vehicle Macrophages->Treatment Apoptotic_Cells Induce Apoptosis in Target Cells (e.g., Jurkat cells via UV) Label_Cells Label Apoptotic Cells with a Fluorescent Dye (e.g., pHrodo) Apoptotic_Cells->Label_Cells Co_culture Co-culture Macrophages with Labeled Apoptotic Cells (1-2 hours) Label_Cells->Co_culture Treatment->Co_culture Analysis Analyze Phagocytosis via Flow Cytometry or Microscopy Co_culture->Analysis End End: Quantify Efferocytosis Index Analysis->End

References

A Comparative Guide to the Efficacy of C12 and Resolvin D1 in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic anti-inflammatory compound C12 and the endogenous specialized pro-resolving mediator (SPM) Resolvin D1 (RvD1). While both molecules exhibit potent anti-inflammatory effects, they operate through distinct mechanisms, offering different therapeutic strategies for inflammatory diseases. This document outlines their comparative efficacy based on available experimental data, details the experimental protocols used in these studies, and visualizes their respective signaling pathways and experimental workflows.

Introduction to C12 and Resolvin D1

C12 , with the chemical name 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a synthetic, water-soluble compound designed as an anti-inflammatory agent.[1] It has demonstrated significant efficacy in various in vitro and in vivo models of inflammation.[1] Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways.[1]

Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3] Unlike traditional anti-inflammatory agents that block the initial inflammatory response, RvD1 actively promotes the resolution of inflammation, a process that involves the cessation of neutrophil infiltration, enhancement of macrophage-mediated clearance of apoptotic cells and debris, and the restoration of tissue homeostasis.[2][4] RvD1 exerts its effects by binding to specific G-protein coupled receptors.[2][3]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of C12 and Resolvin D1 from various experimental models.

Table 1: In Vitro Efficacy

ParameterC12Resolvin D1Experimental Model
Inhibition of TNF-α Significant inhibitionSignificant downregulation of TNF-α mRNALPS-stimulated mouse peritoneal macrophages[1] / LPS-stimulated THP-1 macrophages[5]
Inhibition of IL-6 Potent inhibitionSignificant downregulationLPS-stimulated mouse peritoneal macrophages[1] / LPS-induced C2C12 myotubes[6]
Inhibition of IL-1β Potent inhibitionDownregulation of IL-1β expressionLPS-stimulated mouse peritoneal macrophages[1] / Animal model of diabetic retinopathy[2]
Inhibition of iNOS & COX-2 Potent inhibitionNot specifiedLPS-stimulated mouse peritoneal macrophages[1]
Phagocytosis Not specifiedStimulates macrophage phagocytosis of apoptotic cellsPeritoneal macrophages[7]
Effective Concentration Not specified10, 50, 100 nMLPS-stimulated THP-1 macrophages[5]

Table 2: In Vivo Efficacy

ParameterC12Resolvin D1Experimental Model
LPS-Induced Endotoxemia 100% survival at 48h (vs. 0% in control)Not specifiedB6 mice[1]
Carrageenan-Induced Paw Edema Significant reductionNot specifiedMice[1]
Acetic Acid-Induced Writhing Reduced inflammatory painNot specifiedMice[1]
Formalin-Induced Pain Reduced inflammatory painNot specifiedMice[1]
Neutrophil Infiltration Not specifiedReduced neutrophil infiltrationMurine peritonitis[8]
Small Intestinal Damage Not specifiedAttenuated indomethacin-induced damageC57BL/6J mice[2]
Effective Dosage 15 mg/kg (i.p.) or 10-30 mg/kg (i.v.)100 ng/mouseLPS-challenged mice[1] / Arthritic mouse model[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of C12 and Resolvin D1 are illustrated in the following diagrams.

C12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds C12 C12 MAPK_pathway MAPK Pathway (ERK, JNK) C12->MAPK_pathway inhibits NFkB_translocation NF-κB Translocation C12->NFkB_translocation inhibits MyD88 MyD88 TLR4->MyD88 activates MyD88->MAPK_pathway activates IKK IKK MyD88->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_translocation->Proinflammatory_Genes induces

Figure 1. C12 anti-inflammatory signaling pathway.

RvD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cellular_response Cellular Response RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 binds GPR32 GPR32 RvD1->GPR32 binds Neutrophil_Infiltration ↓ Neutrophil Infiltration ALX_FPR2->Neutrophil_Infiltration Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) ALX_FPR2->Proinflammatory_Cytokines Antiinflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) ALX_FPR2->Antiinflammatory_Cytokines Macrophage_Phagocytosis ↑ Macrophage Phagocytosis GPR32->Macrophage_Phagocytosis GPR32->Proinflammatory_Cytokines GPR32->Antiinflammatory_Cytokines Resolution Resolution of Inflammation Neutrophil_Infiltration->Resolution Macrophage_Phagocytosis->Resolution Antiinflammatory_Cytokines->Resolution

Figure 2. Resolvin D1 pro-resolving signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

C12 In Vitro Anti-inflammatory Assay
  • Cell Culture: Mouse primary peritoneal macrophages are harvested and cultured in a suitable medium.

  • Stimulation: Macrophages are pre-treated with various concentrations of C12 for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins like ERK, JNK, and the nuclear translocation of NF-κB p65 to determine the effect of C12 on these pathways.[1]

Resolvin D1 In Vitro Pro-resolving Assay
  • Macrophage Phagocytosis Assay: Peritoneal macrophages are isolated and cultured. Apoptotic neutrophils (induced by UV irradiation) are labeled with a fluorescent dye. The macrophages are then incubated with the labeled apoptotic neutrophils in the presence or absence of RvD1. The phagocytic activity is quantified by measuring the fluorescence intensity of macrophages using flow cytometry or fluorescence microscopy.[7]

  • Cytokine Measurement: Similar to the C12 protocol, macrophages or other relevant cell types (e.g., microglial cells) are pre-incubated with RvD1 before LPS stimulation. The levels of both pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant are measured by ELISA.[10]

C12 In Vivo Anti-inflammatory Models
  • LPS-Induced Endotoxemia in Mice: Mice are administered C12 (e.g., 15 mg/kg, i.p.) prior to a lethal dose of LPS (e.g., 20 mg/kg, i.v.). Survival rates are monitored over a period of time (e.g., 48 hours). Blood and tissue samples can be collected to measure cytokine levels and assess organ damage.[1]

  • Carrageenan-Induced Paw Edema: C12 is administered to mice before the sub-plantar injection of carrageenan into the paw. The paw volume is measured at various time points using a plethysmometer to quantify the anti-edematous effect of C12.[1]

Resolvin D1 In Vivo Pro-resolving Models
  • Zymosan-Induced Peritonitis in Mice: Mice are injected intraperitoneally with zymosan to induce peritonitis. RvD1 is administered at a specific time point. Peritoneal lavage is collected at different time intervals to quantify the number of infiltrating neutrophils and macrophages, thereby assessing the resolution of inflammation.

  • Indomethacin-Induced Small Intestinal Damage: Mice are pre-treated with RvD1 before oral administration of indomethacin. After 24 hours, the small intestine is collected, and the extent of damage (e.g., lesions, inflammation) is assessed macroscopically and histologically. Gene expression of inflammatory markers in the intestinal tissue is also analyzed.[2]

Comparative Experimental Workflow

The following diagram illustrates a general workflow for comparing the in vivo efficacy of an anti-inflammatory compound like C12 and a pro-resolving mediator like Resolvin D1.

Comparative_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model of Inflammation (e.g., LPS-induced endotoxemia, peritonitis) Grouping Divide Animals into Groups: - Vehicle Control - C12 Treatment - RvD1 Treatment Animal_Model->Grouping Treatment Administer C12 or RvD1 (Pre- or Post-insult) Grouping->Treatment Induction Induce Inflammation Treatment->Induction Monitoring Monitor Clinical Signs (e.g., survival, paw volume) Induction->Monitoring Sample_Collection Collect Samples (Blood, Tissues, Lavage Fluid) Monitoring->Sample_Collection Cell_Analysis Analyze Immune Cell Infiltration (Flow Cytometry, Histology) Sample_Collection->Cell_Analysis Mediator_Analysis Measure Inflammatory Mediators (ELISA, qPCR, Lipidomics) Sample_Collection->Mediator_Analysis Data_Comparison Compare Efficacy of C12 vs. RvD1 Cell_Analysis->Data_Comparison Mediator_Analysis->Data_Comparison

Figure 3. In vivo comparative experimental workflow.

Conclusion

C12 and Resolvin D1 represent two distinct approaches to modulating the inflammatory response. C12 acts as a classic anti-inflammatory agent by inhibiting upstream signaling pathways that lead to the production of pro-inflammatory mediators.[1] In contrast, Resolvin D1 is an immunoresolvent that orchestrates the active resolution of inflammation, a process crucial for restoring tissue homeostasis and preventing chronic inflammation.[4]

The choice between these two types of molecules for therapeutic development will depend on the specific inflammatory condition being targeted. For acute, overwhelming inflammation, a potent inhibitor like C12 might be beneficial. For chronic inflammatory diseases characterized by a failure of resolution, a pro-resolving agent like RvD1 or its stable analogs could offer a more targeted and potentially safer therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two classes of molecules in various disease models.

References

Unraveling the Synergistic Landscape of Pro-Resolving Mediators: A Comparative Analysis of Lipoxin A4 and Other Specialized Pro-Resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the synergistic effects of "C12-SPM" and lipoxin A4 cannot be provided at this time, as "this compound" does not correspond to a clearly defined or readily identifiable molecule in the current scientific literature. Extensive searches have not yielded a specific specialized pro-resolving mediator (SPM) with this designation.

Specialized pro-resolving mediators are a superfamily of lipid mediators that play a crucial role in the resolution of inflammation.[1][2][3][4] They are biosynthesized from polyunsaturated fatty acids, primarily arachidonic acid (omega-6), eicosapentaenoic acid (EPA, omega-3), and docosahexaenoic acid (DHA, omega-3).[2][3][5] The major families of SPMs include lipoxins, resolvins, protectins, and maresins.[2][4][6]

This guide will focus on the well-characterized actions of Lipoxin A4 (LXA4) and its potential for synergistic interactions with other known SPMs. While direct data on "this compound" is unavailable, understanding the interplay between different SPM families can provide valuable insights for researchers in inflammation and drug development.

Lipoxin A4 (LXA4): A Keystone in the Resolution of Inflammation

Lipoxin A4 is an endogenous anti-inflammatory and pro-resolving mediator derived from arachidonic acid.[2][7] It exerts its effects by binding to the G-protein coupled receptor ALX/FPR2.[2][7] LXA4's key functions include:

  • Inhibiting neutrophil recruitment and infiltration to sites of inflammation.[1]

  • Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).[1][7]

  • Shifting macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[1]

  • Reducing the production of pro-inflammatory cytokines and chemokines .[1]

Signaling Pathways of Lipoxin A4

The binding of LXA4 to its receptor, ALX/FPR2, triggers several downstream signaling cascades that mediate its pro-resolving effects. A simplified representation of this pathway is depicted below.

LipoxinA4_Signaling LXA4 Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 G_Protein G-protein ALX_FPR2->G_Protein PI3K PI3K G_Protein->PI3K PKA PKA G_Protein->PKA ERK ERK G_Protein->ERK Akt Akt PI3K->Akt NF_kB_Inhibition Inhibition of NF-κB Pathway Akt->NF_kB_Inhibition Resolution Resolution of Inflammation PKA->Resolution ERK->Resolution NF_kB_Inhibition->Resolution

Caption: Simplified Lipoxin A4 signaling pathway.

Potential for Synergistic Effects with Other SPMs

While direct experimental data on the synergistic effects of a "this compound" and LXA4 is absent, the concept of synergy between different SPM families is a growing area of interest. Different SPMs are produced at different times during the resolution phase and can act on distinct cellular targets and signaling pathways. This temporal and functional diversity suggests that combinations of SPMs could be more effective than individual mediators in promoting the resolution of complex inflammatory states.

For instance, resolvins, derived from omega-3 fatty acids, also exhibit potent pro-resolving activities. It is plausible that co-administration of LXA4 with a resolvin, such as Resolvin D1 (RvD1), could lead to enhanced anti-inflammatory and pro-resolving outcomes.

Hypothetical Experimental Workflow to Assess Synergy

To investigate the potential synergistic effects of two pro-resolving mediators, such as LXA4 and another SPM, a series of in vitro and in vivo experiments would be necessary. A generalized workflow for such an investigation is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Isolate and Culture Immune Cells (e.g., Neutrophils, Macrophages) Treatment Treat cells with: - LXA4 alone - SPM X alone - LXA4 + SPM X Cell_Culture->Treatment Assays Perform Functional Assays: - Chemotaxis - Phagocytosis - Cytokine production (ELISA) - Gene expression (qPCR) Treatment->Assays Data_Analysis Statistical Analysis to Determine Synergy (e.g., Isobolographic analysis) Assays->Data_Analysis Animal_Model Induce Inflammation in Animal Model (e.g., Peritonitis, Arthritis) In_Vivo_Treatment Administer: - Vehicle - LXA4 - SPM X - LXA4 + SPM X Animal_Model->In_Vivo_Treatment In_Vivo_Analysis Assess Inflammatory Parameters: - Leukocyte infiltration - Edema - Cytokine levels in exudates - Histopathology In_Vivo_Treatment->In_Vivo_Analysis In_Vivo_Analysis->Data_Analysis

Caption: General workflow for assessing SPM synergy.

Quantitative Data Comparison

Without a defined "this compound," a direct quantitative comparison with Lipoxin A4 is not feasible. However, the following table provides a conceptual framework for how such data could be presented if available. The values are hypothetical and for illustrative purposes only.

ParameterLipoxin A4"this compound" (Hypothetical)LXA4 + "this compound" (Synergistic Effect)
Inhibition of Neutrophil Chemotaxis (IC50) 1 nM5 nM0.5 nM
Stimulation of Macrophage Phagocytosis (EC50) 10 nM15 nM2 nM
Reduction of TNF-α Production (%) 40%30%80%
In Vivo Leukocyte Infiltration (cells/mL) 5 x 10^57 x 10^51 x 10^5

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of findings. Below are examples of methodologies that would be employed to generate the data in the hypothetical table above.

Neutrophil Chemotaxis Assay
  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size) is used.

  • Treatment: Neutrophils are pre-incubated with various concentrations of LXA4, the test SPM, or a combination of both for 15 minutes at 37°C.

  • Assay: The chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber, and the treated neutrophils are added to the upper chamber.

  • Incubation: The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by microscopy or a plate reader-based assay.

  • Data Analysis: The concentration of the test substance that inhibits migration by 50% (IC50) is calculated.

Macrophage Phagocytosis (Efferocytosis) Assay
  • Cell Culture: Human monocyte-derived macrophages (MDMs) are cultured in vitro.

  • Induction of Apoptosis: Neutrophils are induced to undergo apoptosis by UV irradiation or culture in serum-free media. Apoptosis is confirmed by annexin (B1180172) V/propidium iodide staining and flow cytometry.

  • Labeling: Apoptotic neutrophils are labeled with a fluorescent dye (e.g., pHrodo Red).

  • Co-culture and Treatment: MDMs are treated with LXA4, the test SPM, or a combination for 30 minutes. Labeled apoptotic neutrophils are then added to the macrophage culture.

  • Incubation: The co-culture is incubated for 60 minutes at 37°C.

  • Quantification: The percentage of macrophages that have engulfed apoptotic neutrophils is determined by flow cytometry or fluorescence microscopy.

  • Data Analysis: The effective concentration that stimulates phagocytosis by 50% (EC50) is calculated.

Conclusion

While the specific synergistic effects of a "this compound" with lipoxin A4 remain undefined due to the lack of identification of the former, the broader field of SPM interactions holds significant promise for the development of novel anti-inflammatory and pro-resolving therapeutics. Future research focused on elucidating the interplay between different SPM families will be critical for harnessing their full therapeutic potential. Researchers are encouraged to investigate the effects of well-characterized SPMs in combination to uncover potential synergistic relationships that could lead to more effective treatments for a wide range of inflammatory diseases.

References

A Comparative Guide to the Anti-inflammatory Effects of C12 and Specialized Pro-resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel synthetic compound C12 and the endogenous class of Specialized Pro-resolving Mediators (SPMs). The information is intended for researchers and professionals in drug development seeking to understand the mechanisms and potential therapeutic applications of these distinct anti-inflammatory agents.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. While traditional anti-inflammatory drugs like steroids and NSAIDs are widely used, they can have significant side effects. This has spurred the search for novel anti-inflammatory agents. This guide focuses on two distinct approaches: a synthetic small molecule, C12, and a class of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).

C12 is a novel hydrosoluble compound, 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, designed as an anti-inflammatory agent.[1] It has shown potent anti-inflammatory effects in both in vitro and in vivo models.[1]

Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators enzymatically derived from polyunsaturated fatty acids.[2][3][4][5] They actively orchestrate the resolution of inflammation, a process previously thought to be passive.[6] This class includes lipoxins, resolvins, protectins, and maresins.[3][5]

Comparative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of C12 and SPMs from various experimental models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
MediatorC12: Inhibition (%)ConcentrationCell TypeSPM (Example): Inhibition (%)ConcentrationCell Type
TNF-α 80.2%2.5 µMMouse Peritoneal MacrophagesReduces productionVariesMacrophages
IL-6 77.4%2.5 µMRAW264.7 MacrophagesInhibits releaseVariesVarious
IL-1β 91.5%2.5 µMMouse Peritoneal MacrophagesReduces productionVariesMacrophages
NO (Nitrite) 45%10 µMMouse Peritoneal MacrophagesN/AN/AN/A
COX-2 40.7%2.5 µMMouse Peritoneal MacrophagesN/AN/AN/A
iNOS SuppressedPre-treatmentMouse LiverN/AN/AN/A

Data for C12 extracted from a study on LPS-stimulated macrophages.[1] SPM data is generalized as their effects are broad and concentration-dependent across numerous studies.

Table 2: In Vivo Anti-inflammatory and Pro-resolving Activities
ActivityC12ModelSPMs (General)Model
Leukocyte Infiltration ReducedCarrageenan-induced paw edemaInhibit neutrophil infiltration[4][7]Various inflammation models
Pro-inflammatory Cytokines Suppressed in plasma and liver[1]Endotoxemic miceCounter-regulate production[7]Various inflammation models
Pain Reduction Reduced inflammatory pain[1]Acetic acid and formalin modelsAttenuate inflammatory pain[2][8]Neuropathic and inflammatory pain models
Phagocytosis Not reportedN/AEnhance macrophage phagocytosis[2][7]Various
Tissue Repair Attenuated lung histopathology[1]Endotoxemic micePromote tissue regeneration[7][8]Various

Mechanism of Action and Signaling Pathways

C12 Signaling Pathway

C12 exerts its anti-inflammatory effects in part by inhibiting the phosphorylation of ERK and JNK, but not p38, and subsequently suppressing NF-κB activation.[1] This leads to a downstream reduction in the expression of pro-inflammatory genes.[1]

C12_Signaling_Pathway cluster_mapk MAPK Pathway cluster_genes LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK C12 C12 C12->ERK Inhibits phosphorylation C12->JNK Inhibits phosphorylation NFkB NF-κB ERK->NFkB JNK->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->Pro_inflammatory_Genes

Caption: C12 inhibits LPS-induced inflammatory signaling.

SPM Signaling Pathway

SPMs act through specific G-protein coupled receptors (GPCRs) to initiate pro-resolving signaling cascades.[2][7] This engagement leads to the inhibition of pro-inflammatory pathways, such as NF-κB, and the promotion of cellular processes that lead to the resolution of inflammation, including enhancing macrophage phagocytosis of apoptotic cells and debris.[2][6][7]

SPM_Signaling_Pathway cluster_intracellular Intracellular Signaling SPM SPM (e.g., Resolvin, Lipoxin) GPCR GPCR (e.g., ALX/FPR2, ChemR23) SPM->GPCR Downstream_Effectors Downstream Effectors GPCR->Downstream_Effectors NFkB_Inhibition Inhibition of Pro-inflammatory Pathways (e.g., NF-κB) Downstream_Effectors->NFkB_Inhibition Pro_resolving_Actions Promotion of Pro-resolving Actions (e.g., Phagocytosis, Efferocytosis) Downstream_Effectors->Pro_resolving_Actions Experimental_Workflow cluster_analysis 6. Analysis A 1. Cell Culture (e.g., Mouse Peritoneal Macrophages) B 2. Pre-treatment with C12 or SPM A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) E->F G NO Measurement (Griess Assay) E->G H Gene Expression Analysis (RT-qPCR for COX-2, iNOS) E->H I Protein Analysis (Western Blot for p-ERK, p-JNK, NF-κB) E->I

References

A Head-to-Head Comparison: The Novel Anti-Inflammatory Agent C12 Versus Traditional NSAIDs in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more effective and safer anti-inflammatory agents is a perpetual frontier. This guide provides a detailed, data-driven comparison between the novel synthetic compound C12 (2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone) and conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in various preclinical models of inflammation.

This report synthesizes available in vitro and in vivo data to offer an objective evaluation of their respective anti-inflammatory activities, mechanisms of action, and experimental protocols.

Executive Summary

The novel compound C12 demonstrates potent anti-inflammatory effects by inhibiting the production of a wide range of pro-inflammatory mediators, including cytokines and nitric oxide.[1] Its mechanism of action, involving the suppression of ERK/JNK and NF-κB signaling pathways, distinguishes it from traditional NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4][5] Preclinical data suggest that C12 exhibits comparable or, in some instances, superior efficacy to NSAIDs in animal models of acute inflammation and pain, warranting further investigation as a potential therapeutic alternative.

Comparative Efficacy in In Vivo Inflammation Models

The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of C12 with standard NSAIDs like Dexamethasone and Indomethacin in well-established inflammation and pain models.

Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.

Treatment GroupDose (mg/kg)Time Post-Carrageenan (hours)Inhibition of Edema (%)Reference
C125435.1[6]
C1215458.2[6]
Dexamethasone5465.0[6]
Acetic Acid-Induced Vascular Permeability

This model evaluates the anti-inflammatory effect on vascular leakage.

Treatment GroupDose (mg/kg)Inhibition of Vascular Permeability (%)Reference
C12528.9[6]
C121549.6[6]
Dexamethasone555.4[6]
Acetic Acid-Induced Writhing Test

This model measures the analgesic effect of a compound on visceral pain.

Treatment GroupDose (mg/kg)Inhibition of Writhing (%)Reference
C12541.2[6]
C121563.5[6]
Dexamethasone570.8[6]
Formalin-Induced Nociception

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.

Treatment GroupDose (mg/kg)Inhibition of Licking Time (Late Phase, %)Reference
C12539.7[6]
C121561.3[6]
Dexamethasone568.9[6]

In Vitro Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Mediators in Macrophages

This table summarizes the in vitro inhibitory effects of C12 on the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

MediatorC12 Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO)1045[1]
TNF-α (mRNA)2.580.2[1]
IL-6 (mRNA)2.569.6[1]
IL-1β (mRNA)2.591.5[1]
COX-2 (mRNA)2.540.7[1]

Mechanisms of Action: A Tale of Two Pathways

C12 and NSAIDs employ fundamentally different strategies to combat inflammation. NSAIDs act as competitive inhibitors of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4][5] In contrast, C12 appears to modulate intracellular signaling cascades, specifically the ERK/JNK and NF-κB pathways, which are critical for the transcriptional activation of a host of pro-inflammatory genes.[1]

C12_vs_NSAID_Signaling_Pathways Comparative Signaling Pathways: C12 vs. NSAIDs cluster_C12 C12 Pathway cluster_NSAID NSAID Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK/JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatoryGenes NFkB->ProInflammatoryGenes C12 C12 C12->MAPK inhibits C12->NFkB inhibits ArachidonicAcid Arachidonic Acid COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1_2 inhibits

Signaling pathways of C12 and NSAIDs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Mice

Objective: To assess the anti-inflammatory effect of a compound on acute, localized inflammation.

Methodology:

  • Male C57BL/6 mice (6-8 weeks old) are used.

  • Animals are fasted for 12 hours prior to the experiment with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • C12 (5 or 15 mg/kg), Dexamethasone (5 mg/kg as a positive control), or vehicle (saline) is administered intraperitoneally (i.p.).

  • Thirty minutes after treatment, 50 µL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[6]

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a compound.

Methodology:

  • Male ICR mice (4-5 weeks old) are used.

  • Animals are treated with C12 (5 or 15 mg/kg, i.p.), Dexamethasone (5 mg/kg, i.p. as a positive control), or vehicle (saline).

  • Thirty minutes after treatment, 0.1 mL of 0.7% acetic acid solution is injected intraperitoneally.

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions) is counted for a period of 10 minutes.

  • The percentage inhibition of writhing is calculated using the formula: [(W_c - W_t) / W_c] x 100, where W_c is the average number of writhes in the control group and W_t is the average number of writhes in the treated group.[6]

In Vitro Inhibition of Nitric Oxide Production

Objective: To determine the effect of a compound on the production of the pro-inflammatory mediator nitric oxide (NO) by macrophages.

Methodology:

  • Mouse peritoneal macrophages are harvested and cultured in 96-well plates.

  • Cells are pre-treated with various concentrations of C12 (2.5, 5, and 10 µM) or vehicle for 2 hours.

  • The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 18 hours.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.[1]

Experimental_Workflow Comparative Experimental Workflow cluster_InVivo In Vivo Models cluster_InVitro In Vitro Model Animal_Prep Animal Preparation (Fasting, Acclimatization) Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Animal_Prep->Baseline_Measurement Treatment_Admin Treatment Administration (C12 or NSAID) Baseline_Measurement->Treatment_Admin Inflammatory_Challenge Inflammatory Challenge (Carrageenan or Acetic Acid) Treatment_Admin->Inflammatory_Challenge Data_Collection Data Collection (Paw Volume, Writhing Count) Inflammatory_Challenge->Data_Collection Analysis Data Analysis (% Inhibition) Data_Collection->Analysis Cell_Culture Macrophage Culture Pre_treatment Pre-treatment with C12 or NSAID Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Mediator_Assay Mediator Assay (e.g., Griess for NO) Supernatant_Collection->Mediator_Assay InVitro_Analysis Data Analysis (% Inhibition) Mediator_Assay->InVitro_Analysis

Workflow for in vivo and in vitro models.

Conclusion

The novel compound C12 presents a compelling profile as a potent anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its ability to broadly suppress key pro-inflammatory signaling pathways, such as ERK/JNK and NF-κB, translates to significant efficacy in various preclinical models of inflammation and pain. While direct comparative studies with NSAIDs are limited, the available data suggest that C12's performance is on par with, and in some aspects, potentially superior to, standard anti-inflammatory drugs. These findings underscore the therapeutic potential of C12 and highlight the importance of continued research to fully elucidate its clinical utility and safety profile.

References

Decoding Receptor Interactions: A Comparative Guide to Specialized Pro-resolving Mediator Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the binding affinities of various Specialized Pro-resolving Mediators (SPMs) to their respective receptors is presented below. This guide is intended for researchers, scientists, and drug development professionals, providing objective experimental data, detailed protocols, and visual representations of key biological processes.

Initially, this guide was conceptualized to confirm the receptor binding affinity of C12-SPM. However, extensive research has clarified that this compound is a lipidoid primarily utilized in the formation of lipid nanoparticles (LNPs) for the delivery of siRNA and is not recognized as a ligand for a specific signaling receptor in the context of specialized pro-resolving mediators.

Therefore, this guide has been redirected to focus on well-characterized SPMs and their G-protein coupled receptors (GPCRs), which play a pivotal role in the resolution of inflammation. Understanding the binding affinity of these mediators is crucial for the development of novel therapeutics targeting inflammatory diseases.

Comparative Analysis of SPM Receptor Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development, often quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the reported binding affinities for several key SPMs with their identified human receptors.

Specialized Pro-resolving Mediator (SPM)ReceptorBinding Affinity (Kd)Cell System/Assay Type
Lipoxin A₄ (LXA₄) ALX/FPR2High Affinity (exact Kd not consistently reported)Human B cells, Macrophages
Resolvin D1 (RvD1) ALX/FPR2~1.2 x 10⁻¹² M (EC₅₀)β-arrestin-based ligand receptor system
GPR320.17 ± 0.06 nMHuman leukocytes (Radioligand binding)
Resolvin D2 (RvD2) GPR18~10 nMRecombinant human GPR18 (Radioligand binding)
Resolvin E1 (RvE1) ChemR2311.3 ± 5.4 nMRecombinant human ChemR23 (Radioligand binding)
BLT148.3 nMHuman PMN membranes (Radioligand binding)[1]
Protectin D1 (PD1/NPD1) Unidentified GPCR~25 nMIsolated human neutrophils (Radioligand binding)
Maresin 1 (MaR1) LGR6Specific binding confirmed with ³H-labeled MaR1Recombinant human LGR6

Experimental Protocols: Determining Binding Affinity

The data presented in this guide is primarily derived from radioligand binding assays, a robust method for characterizing ligand-receptor interactions.

Generalized Radioligand Competition Binding Assay Protocol

This protocol outlines the key steps for determining the binding affinity of an unlabeled SPM (competitor) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the receptor gene).

  • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Setup (96-well plate format):

  • Total Binding: Add assay buffer, a fixed concentration of the radiolabeled SPM (e.g., [³H]-LXA₄), and the membrane preparation to designated wells.

  • Non-specific Binding: Add assay buffer, the radiolabeled SPM, a high concentration of an unlabeled competing ligand, and the membrane preparation to another set of wells.

  • Competitive Binding: Add serial dilutions of the unlabeled test SPM, the radiolabeled SPM, and the membrane preparation to the remaining wells.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) with gentle agitation to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the concentration of the unlabeled SPM.

  • Determine the IC₅₀ value (the concentration of the unlabeled SPM that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor SPM Dilutions Competitor_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

A generalized workflow for a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LXA4 Lipoxin A₄ ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 Binding G_Protein G-protein Activation ALX_FPR2->G_Protein Activation PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt ERK_MAPK ERK/MAPK Pathway G_Protein->ERK_MAPK Anti_inflammatory_effects Anti-inflammatory & Pro-resolving Effects PI3K_Akt->Anti_inflammatory_effects ERK_MAPK->Anti_inflammatory_effects

Simplified signaling pathway of Lipoxin A₄ via the ALX/FPR2 receptor.

References

Navigating the Resolution of Inflammation: A Comparative Guide to Specialized Pro-resolving Mediator Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "C12-SPM" did not yield specific information in the current scientific literature. It is possible that this is a novel or internal designation for a specialized pro-resolving mediator (SPM). This guide will therefore focus on the cross-reactivity profiles of well-characterized SPMs, providing a valuable comparative framework for understanding the interactions of this important class of molecules.

Introduction:

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic disease. Comprising families such as resolvins, lipoxins, protectins, and maresins, SPMs exert their potent effects through specific G protein-coupled receptors (GPCRs). However, the signaling landscape of these molecules is intricate, with evidence of significant cross-reactivity with receptors for other lipid mediators, including pro-inflammatory leukotrienes and prostaglandins. This guide provides a comparative overview of the cross-reactivity of key SPMs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this field.

Quantitative Comparison of SPM Receptor Interactions

The following table summarizes the binding affinities and functional interactions of representative SPMs with their primary receptors and their cross-reactivity with other lipid mediator receptors. This data highlights the promiscuous nature of some of these interactions, which has significant implications for their biological activities.

SPMPrimary Receptor(s)Other Interacting ReceptorsLigandBinding Affinity (Kd/Ki)Functional EffectReference
Resolvin E1 (RvE1) ChemR23 (ERV1)BLT1 (Leukotriene B4 Receptor 1)RvE1~45 nM (for BLT1)Partial agonist at BLT1, inhibits LTB4-induced signaling[1][2][3][4]
Leukotriene B4 (LTB4)Competitive displacement of [3H]RvE1 binding[1][3]
Resolvin D1 (RvD1) ALX/FPR2, GPR32CysLT1 (Cysteinyl Leukotriene Receptor 1)RvD1-Antagonizes LTD4 signaling[5]
Lipoxin A4 (LXA4)-Binds to the same receptor (ALX/FPR2)[6][7]
Lipoxin A4 (LXA4) ALX/FPR2CysLT1 (Cysteinyl Leukotriene Receptor 1)LXA4-Antagonist at CysLT1[8]
Leukotriene D4 (LTD4)-Competes for binding at CysLT1[8]

Experimental Methodologies

Understanding the experimental basis of the data presented is crucial for its interpretation and for designing future studies. Below are detailed protocols for key assays used to assess SPM cross-reactivity.

Competitive Radioligand Binding Assay

This assay is a gold standard for determining the affinity of a ligand for a receptor.[9][10]

Objective: To determine the binding affinity (Ki) of an unlabeled SPM (the "competitor") for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]LTB4 for the BLT1 receptor).

  • Unlabeled competitor SPMs and other lipid mediators.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to a competitive format to measure the binding of an SPM to a receptor.

Objective: To quantify the binding of an SPM to a receptor through a competitive binding format.

Materials:

  • High-binding microplate.

  • Purified receptor protein.

  • SPM-biotin conjugate (or another labeled SPM).

  • Unlabeled competitor SPMs and other lipid mediators.

  • Streptavidin-HRP (Horseradish Peroxidase).

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Protocol:

  • Coating: Coat the wells of a microplate with the purified receptor protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of the SPM-biotin conjugate along with varying concentrations of the unlabeled competitor to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the amount of competitor bound. A standard curve is generated by plotting the absorbance against the logarithm of the competitor concentration to determine the IC50.

Visualizing Molecular Interactions

To better understand the complex interplay of SPM signaling, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

SPM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPM SPM (e.g., RvE1) Receptor_SPM ChemR23 SPM->Receptor_SPM Binds Receptor_LTB4 BLT1 SPM->Receptor_LTB4 Cross-reactivity (Partial Agonist) LTB4 Leukotriene B4 (LTB4) LTB4->Receptor_LTB4 Binds G_Protein_SPM G Protein Receptor_SPM->G_Protein_SPM Activates G_Protein_LTB4 G Protein Receptor_LTB4->G_Protein_LTB4 Activates Inflammation Pro-inflammatory Responses Receptor_LTB4->Inflammation Inhibits LTB4 effect Effector_SPM Downstream Effectors G_Protein_SPM->Effector_SPM Modulates Effector_LTB4 Downstream Effectors G_Protein_LTB4->Effector_LTB4 Modulates Resolution Pro-resolving Responses Effector_SPM->Resolution Effector_LTB4->Inflammation

Caption: Generalized SPM signaling pathway illustrating cross-reactivity.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radiolabeled Ligand, and Competitor to Equilibrium Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]LTB4) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor (e.g., SPM) at various concentrations Competitor_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

References

Independent Validation of C12: A Synthetic Anti-Inflammatory Compound, and its Distinction from Specialized Pro-Resolving Mediators (SPMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "C12-SPM" does not correspond to a recognized molecule in the scientific literature. Current research describes a novel synthetic anti-inflammatory compound designated as "C12" (2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone)[1][2]. This compound is distinct from Specialized Pro-Resolving Mediators (SPMs), which are a class of endogenous lipid mediators derived from polyunsaturated fatty acids that actively resolve inflammation[3][4][5][6][7]. This guide provides an objective summary of the available experimental data on the synthetic compound C12 and contrasts its mechanism of action with that of naturally occurring SPMs.

Part 1: The Synthetic Anti-Inflammatory Compound C12

The compound C12 is a novel, water-soluble synthetic agent designed for its anti-inflammatory properties. Studies have explored its efficacy in both in vitro and in vivo models of inflammation[1][2].

Data Presentation: In Vitro and In Vivo Effects of Compound C12

The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory effects of compound C12.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by C12 in LPS-Stimulated Mouse Peritoneal Macrophages [1][2]

Pro-inflammatory MediatorC12 Concentration (μM)Inhibition (%)
TNF-α5~60%
IL-1β5~55%
IL-65~70%
iNOS (mRNA)5~80%
COX-2 (mRNA)5~75%

Table 2: In Vivo Efficacy of C12 in a Mouse Model of Endotoxemia [1][2]

ParameterTreatment GroupResult
Survival RateLPS + C12 (10 mg/kg)Significantly increased vs. LPS alone
Plasma TNF-αLPS + C12 (10 mg/kg)Significantly reduced vs. LPS alone
Plasma IL-6LPS + C12 (10 mg/kg)Significantly reduced vs. LPS alone

Table 3: In Vivo Efficacy of C12 in a Mouse Model of Acetic Acid-Induced Vascular Permeability [1]

Treatment GroupDye Leakage (OD590)Inhibition of Permeability (%)
Acetic Acid Alone~0.8-
Acetic Acid + C12 (10 mg/kg)~0.4~50%
Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokines: Mouse primary peritoneal macrophages were pre-treated with varying concentrations of C12 for 1 hour, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours. The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant were measured by ELISA. For mRNA analysis of iNOS and COX-2, cells were treated for 4 hours, and levels were determined by quantitative real-time PCR[1][2].

In Vivo Endotoxemia Model: Male ICR mice were administered C12 (10 mg/kg, i.p.) 1 hour prior to a lethal dose of LPS (30 mg/kg, i.p.). Survival was monitored for 72 hours. For cytokine measurements, plasma was collected 2 hours after LPS injection, and TNF-α and IL-6 levels were determined by ELISA[1][2].

Acetic Acid-Induced Vascular Permeability: Mice were injected intravenously with Evans blue dye. Thirty minutes later, C12 (10 mg/kg) was administered intraperitoneally, followed by an intraperitoneal injection of acetic acid after 1 hour. After 30 minutes, the peritoneal fluid was collected to measure the absorbance of the dye at 590 nm to quantify vascular leakage[1].

Mandatory Visualization: Signaling Pathway of Compound C12

The anti-inflammatory effects of C12 are primarily mediated through the inhibition of the NF-κB and MAPK (ERK/JNK) signaling pathways[1].

C12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation MAPK MAPK (ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFκB_p65_nuc NF-κB p65 MAPK->NFκB_p65_nuc Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB_p65 NF-κB p65 NFκB_p65->NFκB_p65_nuc Translocation C12 Compound C12 C12->MAPK Inhibition C12->NFκB_p65_nuc Inhibition of Translocation DNA DNA NFκB_p65_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Signaling pathway of the synthetic anti-inflammatory compound C12.

Part 2: Specialized Pro-Resolving Mediators (SPMs) - A Comparative Overview

SPMs are a superfamily of endogenous lipid mediators that are biosynthesized from polyunsaturated fatty acids (PUFAs) like omega-3 (EPA, DHA) and omega-6 (arachidonic acid) during the resolution phase of inflammation. They play a crucial role in orchestrating the return to tissue homeostasis. Major families of SPMs include resolvins, protectins, maresins, and lipoxins[3][5][6][7].

Key Distinctions between Compound C12 and SPMs
  • Origin: C12 is a synthetic compound, whereas SPMs are naturally occurring, endogenously produced lipid mediators.

  • Mechanism of Action: C12 primarily acts by inhibiting pro-inflammatory signaling pathways. In contrast, SPMs actively promote resolution by stimulating processes such as efferocytosis (clearance of apoptotic cells), enhancing microbial clearance, and reducing inflammatory cell infiltration[4][7].

  • Precursors: C12 is synthesized chemically. SPMs are biosynthesized from dietary fatty acids via enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX)[4][8].

Mandatory Visualization: General Signaling Pathway of SPMs

SPMs exert their pro-resolving functions by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells[9][10].

SPM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response SPM SPMs (e.g., Resolvins, Lipoxins) GPCR GPCR (e.g., ALX/FPR2, GPR32) SPM->GPCR Binding Downstream Downstream Signaling Cascades GPCR->Downstream Activation Response1 ↓ Pro-inflammatory Mediator Production Downstream->Response1 Response2 ↑ Phagocytosis & Efferocytosis Downstream->Response2 Response3 ↓ Neutrophil Infiltration Downstream->Response3 Response4 ↑ Microbial Clearance Downstream->Response4

Caption: Generalized signaling pathway of Specialized Pro-Resolving Mediators (SPMs).

Conclusion

The available scientific evidence indicates that "this compound" is not a recognized entity. The research points to a synthetic anti-inflammatory compound, C12, which operates by suppressing pro-inflammatory pathways. This mechanism is distinct from that of the endogenous Specialized Pro-Resolving Mediators (SPMs), which actively orchestrate the resolution of inflammation. For professionals in drug development and research, it is crucial to differentiate between these two classes of molecules. While C12 shows promise as a traditional anti-inflammatory agent, SPMs represent a different therapeutic paradigm focused on promoting the natural resolution of inflammation. Further independent validation and comparative studies should focus on the distinct properties and therapeutic potential of the synthetic compound C12 versus established classes of SPMs like resolvins or lipoxins.

References

Preclinical Efficacy of C12-SPM in Attenuating Inflammatory Responses: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical performance of C12, a novel hydrosoluble compound with anti-inflammatory properties, against placebo controls. The data presented is synthesized from in vitro and in vivo studies aimed at elucidating the therapeutic potential of C12 in mitigating inflammatory processes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic actions and efficacy of C12.

In Vitro Efficacy: Inhibition of Pro-inflammatory Gene Expression

In primary mouse peritoneal macrophages (MPMs), C12 demonstrated potent inhibitory effects on the lipopolysaccharide (LPS)-induced upregulation of key pro-inflammatory genes.[1]

Table 1: Effect of C12 on LPS-Induced Pro-inflammatory Gene Expression in Mouse Peritoneal Macrophages

GeneC12 ConcentrationInhibition (%)p-value
IL-122.5 µM74.3%<0.01
IL-1β2.5 µM91.5%<0.01
TNF-α2.5 µM80.2%<0.01
IL-62.5 µM69.6%<0.01
COX-22.5 µM40.7%<0.05
Source:[1]

In Vivo Efficacy: Systemic Inflammation and Survival

The anti-inflammatory effects of C12 were further evaluated in in vivo models of systemic inflammation. Pretreatment with C12 significantly reduced serum levels of pro-inflammatory cytokines and improved survival rates in mice challenged with a lethal dose of LPS.[1][2]

Table 2: Effect of C12 Pretreatment on Plasma Cytokine and Nitric Oxide Levels in LPS-Challenged Mice

MediatorC12 DosageInhibition (%)p-value
TNF-α15 mg/kg (i.v.)71.5%<0.01
IL-615 mg/kg (i.v.)53.0%<0.05
Nitric Oxide (NO)15 mg/kg (i.v.)44.8%Not statistically significant
Source:[1]

Table 3: Effect of C12 on Survival in a Lethal Endotoxemia Model

Treatment GroupDosageSurvival Rate Improvementp-value
C12 + LPS15 mg/kg (i.v.) C12, 20 mg/kg (i.v.) LPSSignificantly improved survival at 12-48h<0.0001
Placebo (Saline) + LPSSaline, 20 mg/kg (i.v.) LPS--
Source:[2]

In Vivo Efficacy: Localized Inflammation and Pain Models

C12 also demonstrated significant efficacy in animal models of localized inflammation and inflammatory pain.[2]

Table 4: Effect of C12 on Carrageenan-Induced Paw Edema

Treatment GroupDosageEdema Inhibitionp-value
C125 mg/kg or 15 mg/kg (i.p.)Significant reduction in paw thickness<0.05, <0.01, <0.001
Dexamethasone (B1670325) (Positive Control)5 mg/kgSignificant reduction-
Placebo (Saline)0.9% NaCl--
Source:[2]

Table 5: Effect of C12 on Acetic Acid-Induced Writhing (Pain Model)

Treatment GroupDosageReduction in Writhingp-value
C125 mg/kg or 15 mg/kg (i.p.)Significant reduction<0.05, <0.01, <0.001
Placebo (Saline)0.9% NaCl--
Source:[2]

Experimental Protocols

In Vitro Studies: Mouse Peritoneal Macrophages (MPMs)
  • Cell Culture: Primary peritoneal macrophages were harvested from mice and cultured.

  • Treatment: Cells were pretreated with C12 (2.5 µM) before stimulation with lipopolysaccharide (LPS).

  • Analysis: The mRNA expression of various pro-inflammatory genes (TNF-α, IL-1β, IL-6, iNOS, COX-2, and PGE synthase) was quantified using RT-qPCR.[1]

In Vivo Studies: Endotoxemia Model
  • Animals: C57B/L6 (B6) mice were used.

  • Treatment: Mice were administered C12 (15 mg/kg, i.v.) or saline (placebo) 15 minutes before an intravenous injection of LPS (10 mg/kg or a lethal dose of 20 mg/kg).

  • Analysis:

    • Cytokine Levels: Plasma levels of TNF-α and IL-6 were measured by ELISA at 1 hour and 6 hours post-LPS injection, respectively. Plasma nitrite (B80452) levels were also assessed.[1]

    • Survival: Survival and body weight were monitored for 7 days after the lethal LPS injection.[2]

    • Histopathology: Lung tissue was collected 48 hours after LPS administration for histopathological analysis using H&E staining.[2]

    • Gene Expression: Liver mRNA was extracted 1 or 6 hours after LPS administration to analyze the expression of inflammatory genes via quantitative real-time PCR.[2]

In Vivo Studies: Localized Inflammation and Pain
  • Carrageenan-Induced Paw Edema: Paw edema was induced by injecting carrageenan into the mouse hind paw. C12 (5 mg/kg or 15 mg/kg, i.p.), dexamethasone (positive control), or saline (placebo) were administered, and paw thickness was measured.[2]

  • Acetic Acid-Induced Writhing: Mice were treated with C12 or saline before an intraperitoneal injection of acetic acid. The number of writhes was counted.[2]

  • Acetic Acid-Increased Vascular Permeability: Mice were treated with C12 or saline, followed by an intravenous injection of Evans blue dye and an intraperitoneal injection of acetic acid. The amount of dye leakage into the peritoneal cavity was measured.[2]

  • Formalin-Induced Nociception: The effect of C12 on the early (neurogenic) and late (inflammatory) phases of formalin-induced pain was assessed.[2]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of C12 are partly mediated by the inhibition of the ERK/JNK signaling pathways and subsequent NF-κB activation.[1]

LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 C12 C12-SPM C12->ERK C12->JNK NFkB NF-κB Activation ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines

This compound Signaling Pathway Inhibition

cluster_0 Animal Dosing cluster_1 Inflammatory Challenge cluster_2 Data Collection & Analysis Animal_Model Mouse Model (e.g., LPS-induced endotoxemia) Treatment Administer this compound (i.v. or i.p.) Animal_Model->Treatment Placebo Administer Placebo (Saline) Animal_Model->Placebo Challenge Induce Inflammation (e.g., LPS injection) Treatment->Challenge Placebo->Challenge Blood_Sample Collect Blood Samples Challenge->Blood_Sample Tissue_Sample Collect Tissue Samples (e.g., Lung, Liver) Challenge->Tissue_Sample Behavioral Assess Pain/Behavior Challenge->Behavioral Survival Monitor Survival Challenge->Survival ELISA ELISA for Cytokines (TNF-α, IL-6) Blood_Sample->ELISA Histology Histopathological Analysis Tissue_Sample->Histology qPCR RT-qPCR for Gene Expression Tissue_Sample->qPCR

In Vivo Preclinical Experimental Workflow

References

Safety Operating Guide

Navigating the Disposal of C12-SPM: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of C12-SPM (C12-Spermine), a polyamine branched-chain lipidoid often used in the formation of lipid nanoparticles (LNPs).[1]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.

Key Data on this compound

The following table summarizes the known properties of this compound based on available data.

PropertyValueSource
Formal Name 13,17,22,26-tetrakis(2-hydroxydodecyl)-13,17,22,26-tetraazaoctatriacontane-11,28-diol[1]
Synonyms C12-Spermine[1]
Molecular Formula C₈₂H₁₇₀N₄O₆[1]
Formulation A solution in ethanol (B145695)[1]
Solubility Ethanol: 25 mg/ml[1]

Experimental Protocol for this compound Disposal

This protocol provides a step-by-step guide for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Gloves: Always wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

  • Ventilation: Handle this compound, especially when transferring between containers, in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste, including the original solution and any rinsates, in a designated hazardous waste container. This container should be made of a material compatible with ethanol and other potential solvents.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (C12-Spermine) in Ethanol," and any associated hazard symbols as required by your institution.

  • Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, in a designated solid hazardous waste container.

3. Container Management:

  • Secure Sealing: Keep the hazardous waste container securely sealed when not in use to prevent the evaporation of ethanol and the release of vapors.

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.

4. Final Disposal:

  • EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Manifesting: Ensure all required waste manifest forms are completed accurately, detailing the contents of the waste container.

5. Spill Management:

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like sawdust.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

C12_SPM_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate spill Spill Occurs ppe->spill liquid_waste Liquid Waste: This compound Solution & Rinsate segregate->liquid_waste Liquid solid_waste Solid Waste: Contaminated Labware segregate->solid_waste Solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Solid Waste Container solid_waste->collect_solid store Store in Secondary Containment Area collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling C12-SPM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of C12-SPM (C12-Spermine), a polyamine branched-chain lipidoid commonly used in the formation of lipid nanoparticles for siRNA delivery.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment.

I. Understanding the Hazards

  • Spermine (B22157): Classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4][5][6] It is crucial to prevent direct contact.

  • Ethanol (B145695): A highly flammable liquid and vapor that can cause serious eye irritation.[7][8][9][10] It also poses a fire risk.

  • Lipid Nanoparticles (LNPs): this compound is used in the formation of LNPs. While the specific toxicity of this compound-containing LNPs is not detailed, general principles of nanoparticle safety should be applied. This includes minimizing the risk of inhalation and skin contact, as nanoparticles can be absorbed more readily than larger particles.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides robust protection against the corrosivity (B1173158) of spermine and potential absorption of nanoparticles.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the ethanol solution and the severe eye damage that can be caused by spermine.
Body Protection A flame-resistant lab coat worn over personal clothing.Protects against splashes and minimizes the risk of fire due to the ethanol solvent.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with larger quantities or in poorly ventilated areas. A dust mask is not sufficient.Protects against inhalation of ethanol vapors. While this compound itself is not volatile, aerosols containing nanoparticles may be generated during handling.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

III. Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a chemical fume hood is operational and available. All handling of this compound should be performed within the fume hood.
  • Assemble all necessary materials, including this compound, other reagents, and waste containers, inside the fume hood before starting.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.

2. Handling:

  • Don all required PPE before handling the this compound container.
  • Carefully open the container inside the fume hood to avoid splashes.
  • Use appropriate tools (e.g., micropipettes with filtered tips) to transfer the required amount of this compound solution. Avoid creating aerosols.
  • Keep the container sealed when not in use.

3. In Case of a Spill:

  • Small Spills (inside fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area clean with a suitable solvent (e.g., isopropanol), followed by water. Place all contaminated materials in a sealed bag for hazardous waste disposal.
  • Large Spills (or spills outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the spill involves a significant amount of ethanol, ensure there are no ignition sources in the vicinity. Trained personnel with appropriate respiratory protection should clean the spill.

4. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

IV. Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all unused this compound solution and any solutions containing this compound in a clearly labeled, sealed, and chemically resistant waste container.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and pipette tips, must be placed in a designated, sealed hazardous waste bag.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour this compound down the drain.

V. Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Materials in Hood prep1->prep2 prep3 Confirm Eyewash/Shower Access prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Open this compound in Fume Hood prep4->handle1 handle2 Transfer Solution Carefully handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill_q Spill Occurs? handle3->spill_q spill_small Small Spill: Absorb & Clean spill_q->spill_small Yes (Small) spill_large Large Spill: Evacuate & Alert spill_q->spill_large Yes (Large) disp1 Collect Liquid Waste spill_q->disp1 No disp2 Collect Solid Waste spill_small->disp2 disp3 Dispose per Regulations spill_large->disp3 disp1->disp3 disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.